(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-chloro-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOMWLVGTUQULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629623 | |
| Record name | [3-Chloro-4-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603122-82-3 | |
| Record name | [3-Chloro-4-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(methoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Synthesis
An In-Depth Technical Guide to (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
This compound is a highly functionalized arylboronic acid that has emerged as a critical building block in contemporary organic synthesis. Its strategic substitution pattern—featuring a chloro group, a methoxycarbonyl ester, and the reactive boronic acid moiety—offers medicinal chemists and materials scientists a versatile scaffold for constructing complex molecular architectures. Identified by the CAS Number 603122-82-3 , this compound is particularly valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2][3][4]
The presence of an electron-withdrawing chloro group and a methoxycarbonyl group influences the electronic properties of the phenyl ring, modulating the reactivity of the boronic acid in a predictable manner.[5] This allows for fine-tuning of reaction conditions and provides synthetic handles for subsequent transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[6][7] This guide provides an in-depth examination of its properties, a representative synthetic workflow, its application in Suzuki-Miyaura coupling, and essential handling protocols for researchers in drug discovery and development.
Physicochemical and Safety Profile
A clear understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 603122-82-3 | [1][2][3][4][8] |
| Molecular Formula | C₈H₈BClO₄ | [1][2][4][8] |
| Molecular Weight | 214.41 g/mol | [2][4][8] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 178 °C | |
| Solubility | Soluble in Methanol | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | |
| Storage | Room temperature, in a cool, dry place under an inert atmosphere.[9][10] |
Illustrative Synthesis Pathway
The synthesis of substituted phenylboronic acids often involves a directed ortho-metalation or a halogen-metal exchange followed by quenching with a boron electrophile.[11][12] The following protocol describes a plausible and common strategy for preparing this compound from a commercially available starting material.
Causality of Experimental Design: The choice of n-Butyllithium (n-BuLi) is critical for the halogen-metal exchange with the aryl bromide, which is typically more reactive than the aryl chloride. The reaction is performed at an extremely low temperature (-78 °C) to prevent unwanted side reactions, such as the nucleophilic attack of the organolithium intermediate on the ester functionality. Trimethyl borate serves as the electrophilic source of boron, and the subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 2-chloro-4-bromobenzoate (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-Butyllithium (1.1 equiv, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add trimethyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: A representative workflow for the synthesis of the target boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a paramount method for forming C(sp²)-C(sp²) bonds, and arylboronic acids are key players in this transformation.[13][14][15] this compound serves as an excellent coupling partner to introduce the substituted phenyl motif onto various molecular scaffolds.
Mechanistic Considerations: The reaction proceeds via a catalytic cycle involving a palladium complex.[5][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center. This is often the rate-determining step and is facilitated by the base, which forms a more nucleophilic "ate" complex with the boron atom.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), via syringe.
-
Heating: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by column chromatography to isolate the desired biaryl product.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Discovery
Boronic acids are integral to modern drug discovery, serving as key intermediates for creating novel therapeutic agents.[16][17][18] The specific structure of this compound is particularly advantageous. The ester group can be readily hydrolyzed to a carboxylic acid or converted to an amide, providing a point for diversification and interaction with biological targets. The chloro substituent can influence the conformation of the molecule (via steric and electronic effects) and can be a site for further cross-coupling reactions. This multi-functionality allows for the efficient construction of compound libraries for screening and lead optimization in drug development pipelines.[6]
References
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- Title: (3-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid - MySkinRecipes Source: MySkinRecipes URL:[Link]
- Title: (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid | C11H13BClNO4 - PubChem Source: PubChem URL:[Link]
- Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL:[Link]
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- Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI URL:[Link]
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- Title: Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate Source: ResearchG
- Title: WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central Source: PMC - PubMed Central URL:[Link]
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(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid molecular weight
An In-Depth Technical Guide to (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. We will delve into its fundamental properties, synthesis, core reactivity, and critical applications, providing field-proven insights and detailed experimental protocols to empower your research and development endeavors.
Introduction: A Versatile Building Block
This compound is a highly functionalized arylboronic acid that has emerged as a crucial building block in modern organic synthesis. Its unique substitution pattern—a chloro group ortho to the boronic acid and a methoxycarbonyl group para to it—provides chemists with a versatile scaffold for constructing complex molecular architectures. Arylboronic acids are foundational reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This capability makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]
The presence of the electron-withdrawing chloro and methoxycarbonyl groups influences the electronic properties and reactivity of the boronic acid, while the methoxycarbonyl group also serves as a convenient handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.[1]
Physicochemical Properties and Structural Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 214.41 g/mol | [4] |
| Molecular Formula | C₈H₈BClO₄ | [4][5][6] |
| CAS Number | 603122-82-3 | [4][5][6] |
| Appearance | White to almost white crystalline powder | |
| Synonyms | 3-Chloro-4-(methoxycarbonyl)benzeneboronic acid; Methyl 4-borono-2-chlorobenzoate | [6] |
Chemical Structure:
O=C(OC)
|
/ \
C==C
/ \
C C-Cl
\\ /
C=C
|
B(O)O
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (an aryllithium or aryl Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[7][8] This classic approach remains a cornerstone of boronic acid synthesis due to its reliability and broad applicability.
A common synthetic route proceeds via ortho-metalation of a suitable precursor followed by electrophilic trapping with the boron source.
Generalized Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis of a functionalized arylboronic acid.
Caption: Generalized workflow for arylboronic acid synthesis.
Expert Insight: The Challenge of Boroxines
A critical, field-proven consideration is the purity of the boronic acid. Commercial arylboronic acids often contain varying amounts of their corresponding cyclic anhydride trimers, known as boroxines.[9] Boroxines are generally less reactive in cross-coupling reactions and can lead to inconsistent results and lower yields. Therefore, for optimal performance, it is highly recommended to purify the boronic acid before use, typically by recrystallization, to break down the boroxine and isolate the pure monomeric acid.[9]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][10] This reaction forms a new carbon-carbon bond between the boronic acid's aryl group and an organic halide or triflate, providing a direct route to complex biaryl structures, which are prevalent in pharmaceuticals.[3][11]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Drug Discovery and Development
Boron-containing compounds, particularly boronic acids, have a significant and growing role in medicine.[11] The boron atom's unique ability to form reversible covalent bonds with biological nucleophiles has been exploited to design potent enzyme inhibitors.[2] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor Vaborbactam, are boronic acid derivatives, underscoring the therapeutic potential of this class of compounds.[2][11]
This compound is primarily used as an intermediate to build larger, more complex molecules. Its pre-installed functional handles allow for the strategic and efficient synthesis of biaryl and heteroaryl scaffolds that are central to many targeted therapies in oncology, inflammation, and infectious diseases.[3] The specific substitution pattern can influence pharmacokinetic properties such as metabolic stability and bioavailability.[3]
Experimental Protocols: A Practical Guide
The following protocols are provided as a robust starting point. As with any chemical reaction, optimization may be required for specific substrates.
Protocol 1: Purification of this compound via Recrystallization
-
Causality: This protocol is essential to remove less reactive boroxine anhydrides, ensuring consistent reaction kinetics and high yields in subsequent coupling reactions.[9]
-
Materials:
-
This compound (as received)
-
Mixed solvent system (e.g., Toluene/Heptane or Water)
-
Erlenmeyer flask, heating source, ice bath
-
-
Step-by-Step Methodology:
-
Place the crude boronic acid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (e.g., toluene) dropwise until the solid is fully dissolved.
-
If the solution is colored, a small amount of activated carbon can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold heptane or the appropriate cold solvent.
-
Dry the purified crystals under vacuum. The resulting white, crystalline solid should be the pure monomeric boronic acid.
-
Protocol 2: Representative Suzuki-Miyaura Coupling Reaction
-
Causality: This protocol details the assembly of a biaryl structure, a common objective in medicinal chemistry programs. The choice of catalyst, base, and solvent are critical for achieving high conversion and yield.
-
Materials:
-
This compound (purified, 1.2 equiv)
-
Aryl bromide or iodide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DME)
-
Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for a Suzuki coupling.
-
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add the degassed solvent system (e.g., 1,4-Dioxane, 8 mL and Water, 2 mL).
-
Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.
-
Conclusion
This compound is a powerful and versatile reagent for the modern synthetic chemist. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with its strategic functionalization, makes it a valuable intermediate for the construction of novel molecular entities in drug discovery and materials science. A foundational understanding of its properties, synthesis, and reactivity, coupled with adherence to best practices for purity and reaction execution, will enable researchers to fully leverage its synthetic potential.
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Introduction: The Strategic Importance of a Versatile Building Block
An In-Depth Technical Guide to (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid: Structure, Synthesis, and Application
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a particularly valuable reagent for researchers and drug development professionals. Its trifunctional nature—possessing a boronic acid moiety, a chloro substituent, and a methoxycarbonyl group—offers a versatile platform for molecular elaboration. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications, particularly in palladium-catalyzed cross-coupling reactions.
Boronic acids, first synthesized in 1860, are organoboron compounds that have become indispensable tools in chemistry.[1][2] Their appeal lies in their remarkable stability under various conditions, generally low toxicity, and versatile reactivity.[1] In a drug design context, the boronic acid functional group is eventually metabolized to boric acid, a naturally occurring and readily eliminated compound.[1] This combination of synthetic utility and favorable toxicological profile has cemented the role of boronic acids as essential intermediates in the pharmaceutical industry.[3][4]
Core Attributes: Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. This compound is a white to off-white crystalline solid under standard conditions.[5]
Structural and Identification Data
The precise arrangement of functional groups on the phenyl ring dictates the reactivity and steric profile of the molecule. The structure and key identifiers are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 603-122-82-3 | [5][6][7][8] |
| Molecular Formula | C₈H₈BClO₄ | [6][7][8] |
| Molecular Weight | 214.41 g/mol | [7][9] |
| Appearance | White to Almost white powder to crystal | [5] |
| Synonyms | Methyl 4-borono-2-chlorobenzoate, 3-chloro-4-(methoxycarbonyl)benzeneboronic acid | [6] |
Note: It is common for commercial boronic acids to contain varying amounts of their corresponding anhydride, known as a boroxine.[5][10] This can impact reactivity, and for sensitive applications, recrystallization may be necessary to ensure the purity of the monomeric boronic acid.[10]
Synthesis and Mechanistic Considerations: The Miyaura Borylation
The most prevalent and efficient method for synthesizing arylboronic esters is the palladium-catalyzed Miyaura borylation reaction.[11] This powerful transformation allows for the direct conversion of aryl halides or pseudo-halides into the corresponding boronic acid derivatives with excellent functional group tolerance.[11][12]
A Typical Synthetic Protocol
The synthesis of this compound would typically start from a di-halogenated precursor, such as methyl 2-chloro-4-iodobenzoate. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective borylation at the 4-position.
Experimental Protocol: Palladium-Catalyzed Borylation
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (e.g., methyl 2-chloro-4-iodobenzoate, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv), and a base (e.g., potassium acetate, KOAc, 3.0 equiv).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dioxane or THF).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is typically filtered and the solvent removed under reduced pressure. The resulting boronate ester is then hydrolyzed (e.g., with aqueous acid) to yield the final boronic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.
Catalytic Cycle of Miyaura Borylation
The mechanism involves a series of well-defined steps centered around a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes, such as the formation of biaryl byproducts.[13]
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(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Introduction
This compound (CAS No. 603122-82-3) is a highly valuable substituted arylboronic acid that serves as a critical building block in modern organic synthesis.[1][2] Its structural features—a chlorine atom, a methoxycarbonyl group, and a boronic acid moiety—make it a versatile reagent for constructing complex molecular architectures. It is particularly prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[3][4][5] This reaction's reliability and functional group tolerance have led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Strategic Overview of Synthetic Pathways
The synthesis of arylboronic acids can be approached through several strategic disconnections. The optimal choice depends on factors such as the availability and cost of starting materials, functional group compatibility, scalability, and reaction robustness. For this compound, three primary methodologies are considered:
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This is a modern and highly versatile method involving the palladium-catalyzed reaction of an aryl halide with a diboron reagent. It is renowned for its exceptional tolerance of sensitive functional groups, such as the ester in our target molecule.[7][8][9]
-
Organometallic Intermediates (Grignard Reaction): A classic and cost-effective approach that utilizes the reaction of a Grignard reagent (ArMgX) with a borate ester. This pathway's primary challenge is the high reactivity of the Grignard reagent, which can be incompatible with certain functional groups.[10][11][12]
-
Lithiation-Borylation: This method involves the formation of a highly reactive aryllithium species via metal-halogen exchange, followed by quenching with a borate ester. It requires cryogenic temperatures and strictly anhydrous conditions, and the high reactivity of the intermediate poses significant functional group compatibility challenges.[13][14]
Given the presence of the methoxycarbonyl group, which is sensitive to strong nucleophiles and bases, the Palladium-Catalyzed Miyaura Borylation stands out as the most reliable and efficient pathway for synthesizing the target compound with high yield and purity.
Pathway I: Palladium-Catalyzed Miyaura Borylation (Recommended)
This pathway is the preferred industrial and laboratory-scale method due to its mild reaction conditions and broad functional group tolerance. The strategy involves the selective borylation of a di-halogenated precursor, typically replacing a more reactive bromine or iodine atom while leaving the chlorine atom untouched.
Causality and Mechanistic Insight
The success of this pathway hinges on the differential reactivity of aryl halides in the oxidative addition step of the palladium catalytic cycle. The reactivity order is generally Ar-I > Ar-Br >> Ar-Cl.[3][4] By starting with a precursor like methyl 2-chloro-4-bromobenzoate or methyl 2-chloro-4-iodobenzoate, the Pd(0) catalyst will selectively insert into the weaker carbon-bromine or carbon-iodine bond, leaving the stronger carbon-chlorine bond intact.
The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.[5][15]
-
Transmetalation: The organic group from the boron reagent (e.g., bis(pinacolato)diboron) is transferred to the palladium center. This step is often facilitated by a base, which activates the boron reagent.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired C-B bond, regenerating the Pd(0) catalyst which re-enters the cycle.[15]
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(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid physical properties
An In-depth Technical Guide to the Physicochemical Properties of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic Acid
Foreword
Within the intricate tapestry of modern synthetic chemistry, boronic acids stand out as exceptionally versatile intermediates, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials.[1] this compound, with its strategically placed functional groups, has garnered significant attention as a valuable building block. The presence of a chloro substituent, a methoxycarbonyl group, and the boronic acid moiety on a phenyl ring provides a trifecta of synthetic handles, enabling its participation in a diverse array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]
This technical guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, aiming instead to provide a holistic understanding of the compound's core physical properties. We will delve into the causality behind experimental choices for property determination, grounding our discussion in the principles of scientific integrity and practical laboratory application.
Core Physicochemical Profile
A compound's physical properties are the foundational data upon which all subsequent synthetic and analytical work is built. These parameters govern critical decisions, from solvent selection and reaction conditions to purification strategies and storage protocols. The essential physicochemical data for this compound are consolidated below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BClO₄ | [4][5][6] |
| Molecular Weight | 214.41 g/mol | [4][5][6] |
| CAS Number | 603122-82-3 | [4][5][6] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 174-178 °C | [4] |
| Solubility | Soluble in methanol | |
| Storage Temperature | Refrigerator (2-8 °C recommended) |
Expert Insights:
-
Melting Point: The melting point is a critical first indicator of purity. A sharp, well-defined melting range is characteristic of a pure compound, while impurities typically cause a depression and broadening of this range.[7] The reported value of 174-178 °C should be considered the benchmark for high-purity material.[4]
-
Solubility: The stated solubility in methanol is expected, given the presence of the polar boronic acid and ester functional groups. The compound is also anticipated to be soluble in other polar organic solvents such as ethanol, DMSO, and THF, which are common media for reactions involving boronic acids. Its solubility in nonpolar solvents like hexane is expected to be low. This solubility profile is a direct consequence of the "like dissolves like" principle, where the polarity of the solute dictates its affinity for solvents of similar polarity.[8][9]
-
Storage: Boronic acids are susceptible to dehydration to form boroxines (anhydrides) and are sensitive to moisture. Therefore, storage in a cool, dry environment, preferably under an inert atmosphere in a tightly sealed container, is crucial to maintain its integrity and reactivity.
Structural Confirmation and Spectroscopic Data
Confirming the identity and purity of this compound relies on a suite of spectroscopic techniques. While this guide does not provide specific spectra, it outlines the expected characteristics a researcher would observe.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a map of the hydrogen atoms. For this molecule, one would expect to see distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring. The methoxy group (-OCH₃) would appear as a sharp singlet around 3.9 ppm. The acidic protons of the boronic acid group (-B(OH)₂) often present as a broad singlet that can exchange with water in the solvent, and its chemical shift can be highly variable.
-
¹³C NMR: The carbon NMR would show eight distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester (typically >165 ppm), the aromatic carbons, and the methyl carbon of the ester group.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key vibrational bands would include a broad O-H stretch from the boronic acid group (around 3300 cm⁻¹), a strong C=O stretch from the ester (around 1720 cm⁻¹), C-O stretching, and vibrations corresponding to the C-Cl bond and the B-O bonds.[10]
-
Mass Spectrometry (MS): This technique confirms the molecular weight. Using electrospray ionization (ESI), one can observe the molecule's behavior in the gas phase.[11] The mass spectrum would show a peak corresponding to the molecular ion, and the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a definitive confirmation of its presence.
Methodologies for Physical Property Verification
To ensure the quality and suitability of this compound for an experiment, in-house verification of its physical properties is often necessary.
Melting Point Determination Protocol
Causality: This procedure is designed to accurately measure the temperature range over which the solid-to-liquid phase transition occurs. A slow heating rate near the melting point is critical because it allows the system to remain in thermal equilibrium, ensuring that the thermometer reading accurately reflects the sample's temperature.[12] Rushing this step is a common source of error, leading to an artificially wide and elevated melting range.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry.
-
Place a small amount of the white powder on a clean, dry watch glass.
-
Crush the sample into a fine powder using a spatula.[13]
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[7][14]
-
-
Measurement:
-
Place the prepared capillary tube into the sample holder of a melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to 155 °C).
-
Reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for accuracy.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation: A pure sample will have a sharp melting range (typically 0.5-1.0 °C). If the observed range is broad or significantly lower than the literature value, the sample may be impure.
Caption: Standard workflow for accurate melting point determination.
Solubility Assessment Protocol
Causality: This protocol establishes a qualitative understanding of the compound's solubility in a range of common laboratory solvents. This information is vital for selecting appropriate solvents for running reactions (to ensure all reagents are in the same phase), for extraction (to separate the product from impurities), and for recrystallization (where a solvent is needed that dissolves the compound when hot but not when cold).
Step-by-Step Methodology:
-
Setup: Label a series of small test tubes with the names of the solvents to be tested (e.g., Water, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Hexane).
-
Sample Addition: Add approximately 20-30 mg of this compound to each test tube.
-
Solvent Addition: Add the corresponding solvent to each tube in 0.5 mL increments.
-
Mixing: After each addition, vortex or vigorously shake the tube for 30 seconds.[15]
-
Observation: Observe the mixture. If the solid completely dissolves, it is "soluble." If some but not all dissolves, it is "partially soluble." If no solid appears to dissolve, it is "insoluble."
-
Documentation: Continue adding solvent up to a total of 3 mL. Record the solubility at room temperature for each solvent.
Role in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction forges a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.
Mechanism Overview: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X).[16]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[16][17]
-
Reductive Elimination: The two organic partners are expelled from the palladium center as the final coupled product, regenerating the Pd(0) catalyst which re-enters the cycle.[16][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure both user safety and the longevity of the reagent.
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19][20] Avoid creating dust and prevent contact with skin, eyes, and inhalation.[18][19]
-
Stability: The compound is chemically stable under standard ambient conditions. However, like many boronic acids, it can be sensitive to moisture and air.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] For long-term stability, refrigeration at 2-8 °C is recommended.
References
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(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid solubility data
A Senior Application Scientist's Guide to the Aqueous Solubility of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Abstract
Aqueous solubility is a critical determinant of a compound's therapeutic potential, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2][3] For novel chemical entities like this compound, a thorough understanding of solubility is not just advantageous—it is essential for navigating the complexities of drug discovery and development. This guide provides a comprehensive framework for characterizing the aqueous solubility of this specific boronic acid derivative. It moves beyond mere data reporting to elucidate the underlying principles, detailing a strategic, multi-tiered approach from theoretical predictions to definitive thermodynamic measurements. By explaining the causality behind experimental choices and grounding protocols in self-validating systems, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to generate robust and actionable solubility data.
Introduction: The Central Role of Solubility
The journey of a new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most significant early hurdles is ensuring adequate aqueous solubility.[1][4] Poor solubility can lead to a cascade of development-limiting issues, including unreliable results in biological assays, underestimated toxicity, poor absorption, and insufficient bioavailability to exert a therapeutic effect.[1][5][6]
This compound (Molecular Formula: C₈H₈BClO₄, Molecular Weight: 214.4 g/mol ) is a substituted arylboronic acid.[7] Such compounds are of immense interest in medicinal chemistry, often serving as key building blocks in Suzuki-Miyaura coupling reactions or as pharmacophores themselves.[8] Boronic acids possess a unique, pH-sensitive equilibrium in aqueous media, which directly impacts their solubility and interaction with biological targets.[9][10] Therefore, a precise characterization of this compound's solubility is a foundational step in its evaluation as a potential drug candidate.
This guide outlines a logical, field-proven workflow for determining the aqueous solubility of this compound, ensuring that the data generated is not only accurate but also contextually relevant for decision-making in a drug discovery pipeline.
Physicochemical & Theoretical Foundations
Before embarking on experimental measurements, a foundational understanding of the molecule's intrinsic properties is crucial. This allows for the design of more intelligent experiments and aids in the interpretation of results.
Molecular Structure and Inherent Properties
The structure of this compound dictates its physicochemical behavior.
-
Aryl Group: The phenyl ring provides a hydrophobic core.
-
Chloro Substituent: The electron-withdrawing chlorine atom increases the acidity of the boronic acid group compared to unsubstituted phenylboronic acid.[11]
-
Methoxycarbonyl Group: The ester group adds polarity but can also participate in hydrogen bonding. Its position relative to the boronic acid will influence intramolecular interactions.
-
Boronic Acid Moiety [-B(OH)₂]: This is the key functional group. It is a Lewis acid, capable of accepting a hydroxide ion to form a more soluble, anionic boronate species [-B(OH)₃]⁻.[10] This equilibrium is pH-dependent and is the primary driver of solubility changes in different aqueous environments.
The Critical Role of pH: Boronic Acid-Boronate Equilibrium
Unlike carboxylic acids, boronic acids are Lewis acids, not Brønsted-Lowry acids. Their acidity arises from the interaction of the vacant p-orbital on the boron atom with a lone pair from a hydroxide ion.[10][12]
This equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate complex is fundamental to its solubility. The neutral form is typically less soluble in water, while the charged boronate form is significantly more soluble. The pKa of a boronic acid is the pH at which the concentrations of the neutral and anionic species are equal. Phenylboronic acids typically have pKa values in the range of 8-9, though this is highly influenced by ring substituents.[10] The electron-withdrawing chloro and methoxycarbonyl groups on our target molecule are expected to lower its pKa, making it more acidic.
In Silico Solubility Prediction
Before committing resources to wet-lab experiments, in silico models can provide a valuable, albeit approximate, estimation of solubility.[13][14] These Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to predict properties like LogS (the logarithm of the molar solubility).[13]
Workflow for In Silico Prediction:
-
Obtain SMILES String: Get the canonical SMILES representation of the molecule.
-
Use Prediction Software/Web Servers: Utilize platforms like SwissADME, pkCSM, or commercial packages. These tools often provide a consensus score from multiple models.[13][15]
-
Analyze Descriptors: Pay attention to calculated LogP (lipophilicity) and the number of hydrogen bond donors/acceptors, as these heavily influence solubility.
Causality: The purpose of this step is not to obtain a definitive value, but to establish an expected solubility range. This informs the design of subsequent experiments, such as setting appropriate concentration ranges for calibration curves. For instance, a predicted LogS of -5 (corresponding to ~10 µM) would necessitate a more sensitive analytical method than a predicted LogS of -3 (~1 mM).
Experimental Solubility Determination: A Phased Approach
A tiered approach to experimental solubility measurement is most efficient, starting with high-throughput kinetic methods for early-stage assessment and progressing to the gold-standard thermodynamic methods for late-stage characterization.[16]
Tier 1: Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method ideal for early drug discovery when many compounds need to be profiled quickly.[4][5][16] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[6] This method does not represent true equilibrium but provides a rapid and cost-effective rank-ordering of compounds.[16]
Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Add 198 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells of a clear-bottom 96-well plate.
-
Compound Addition: Add 2 µL of the DMSO stock solution to the buffer-containing wells. This creates a 100 µM nominal concentration with 1% DMSO. Perform serial dilutions for a concentration curve.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.[5]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[4]
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to buffer-only controls.
Trustworthiness: This protocol is self-validating by including controls. A highly soluble compound (e.g., Propranolol) should show no precipitation across the concentration range, while a poorly soluble compound (e.g., Nifedipine) should precipitate at low concentrations. The use of a standard curve with known concentrations of the test compound in a solubilizing solution (like 50% acetonitrile/water) allows for quantification if coupled with a UV-Vis or LC-MS readout.[5]
Tier 2: Thermodynamic Solubility Assay
Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[16][17] This data is crucial for lead optimization, formulation development, and regulatory submissions.[16] The most common method is the shake-flask technique.[6]
Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess of solid (crystalline) this compound to a series of glass vials. Causality: Using an excess of solid ensures that equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, 7.4, and 9.0) to each vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for at least 24-48 hours.[5][18] Causality: This extended incubation time is necessary to ensure the system reaches true thermodynamic equilibrium, as dissolution of crystalline material can be slow.
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining solid particles. Causality: Filtration is a critical step. Failure to remove all particulates will lead to a gross overestimation of solubility.
-
Quantification: Dilute the filtered supernatant into a suitable mobile phase. Analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve of the compound.[5][18]
Trustworthiness: The protocol's reliability is ensured by:
-
Time to Equilibrium Study: Confirming that solubility does not increase between 24 and 48 hours.
-
Validated Analytical Method: The HPLC or LC-MS method must be validated for linearity, accuracy, and precision in the relevant concentration range.
-
Mass Balance: Comparing the amount of compound dissolved to the initial amount added can confirm that degradation has not occurred.
Data Presentation and Interpretation
Raw data should be processed and presented in a clear, comparative format.
Table 1: Predicted and Experimental Solubility of this compound
| Parameter | Method | Buffer/Conditions | Predicted/Measured Value | Unit |
| LogS (intrinsic) | In Silico (SwissADME) | N/A | -3.5 (Predicted) | log(mol/L) |
| Kinetic Solubility | Nephelometry | PBS, pH 7.4 | 85 (Hypothetical) | µM |
| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | pH 2.0 Buffer | 250 (Hypothetical) | µg/mL |
| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | PBS, pH 7.4 | 1200 (Hypothetical) | µg/mL |
| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | pH 9.0 Buffer | >5000 (Hypothetical) | µg/mL |
Interpretation: The hypothetical data in Table 1 illustrates a classic profile for an acidic compound. The solubility is lowest at acidic pH (where the neutral form dominates) and increases significantly as the pH rises above the compound's pKa, leading to the formation of the highly soluble anionic boronate species. The kinetic solubility value is lower than the thermodynamic value at pH 7.4, a common observation as precipitation from a supersaturated DMSO solution occurs under non-equilibrium conditions. This dataset provides critical insights for formulation scientists; for example, an oral formulation might require an enteric coating to bypass the acidic environment of the stomach and dissolve in the more neutral pH of the small intestine.
Conclusion
Characterizing the aqueous solubility of this compound is a multi-faceted process that requires more than a single measurement. It demands a strategic approach that begins with theoretical prediction to guide experimental design, proceeds with high-throughput kinetic screening for initial assessment, and culminates in a definitive thermodynamic analysis across a physiologically relevant pH range. By understanding the unique pH-dependent equilibrium of the boronic acid moiety and employing robust, self-validating protocols, researchers can generate high-quality, actionable data. This information is fundamental to mitigating risks associated with poor solubility and making informed decisions that propel a compound through the drug discovery and development pipeline.
References
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- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
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- Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- The Importance of Solubility for New Drug Molecules. Farmacia. [Link]
- In Silico Prediction of Aqueous Solubility: The Solubility Challenge.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]
- The Importance of Solubility for New Drug Molecules.
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- Drug solubility: why testing early m
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- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics. [Link]
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An In-Depth Technical Guide to the Spectral Analysis of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Abstract
(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid is a key bifunctional reagent increasingly utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures central to pharmaceutical and materials science discovery. Its utility is predicated on the precise arrangement of the chloro, methoxycarbonyl, and boronic acid functionalities, which imparts specific reactivity and steric properties. Rigorous quality control and structural confirmation are therefore paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the interpretation of its spectral data, offering insights into how each functional group manifests in the spectra, and provide standardized protocols for data acquisition, ensuring researchers can confidently verify the identity, purity, and structural integrity of this vital building block.
Introduction: The Role and Importance of this compound
Phenylboronic acids are indispensable tools in modern synthetic chemistry. The title compound, with its specific substitution pattern, offers medicinal chemists and material scientists a versatile scaffold. The electron-withdrawing nature of both the chloro and methoxycarbonyl groups modulates the electronic properties of the phenyl ring, influencing its reactivity in cross-coupling reactions. Furthermore, these functional groups serve as handles for subsequent chemical transformations.
Given its crucial role as a synthetic intermediate, unambiguous characterization is non-negotiable. Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its structure and ensuring the absence of impurities that could compromise subsequent synthetic steps. This guide serves as a practical reference for interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.
Molecular Identity and Physicochemical Properties
Before delving into the spectral data, it is essential to establish the fundamental properties of the molecule.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Methyl 2-chloro-4-(dihydroxyboranyl)benzoate |
| CAS Number | 913836-18-5 (alternate: 603122-82-3) |
| Molecular Formula | C₈H₈BClO₄ |
| Molecular Weight | 214.41 g/mol [1] |
| Appearance | White to off-white solid/powder |
Below is a diagram illustrating the molecular structure and atom numbering used for spectral assignments in the subsequent sections.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectral Analysis
The proton NMR spectrum reveals the electronic environment of the hydrogen atoms. Due to the substitution pattern, the three aromatic protons are distinct and exhibit characteristic splitting patterns. The methoxy group of the ester appears as a sharp singlet. The protons of the boronic acid's hydroxyl groups are often broad and may exchange with trace water in the solvent, sometimes not being observed.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~8.1 - 8.2 | d | ~8.0 | 1H |
| H-2 | ~8.0 - 8.1 | d | ~1.5 | 1H |
| H-6 | ~7.9 - 8.0 | dd | ~8.0, ~1.5 | 1H |
| -OCH₃ | ~3.9 | s | - | 3H |
| -B(OH)₂ | Variable (Broad) | s | - | 2H |
Note: Predicted values based on typical spectra of structurally similar compounds. Actual values may vary slightly based on solvent and concentration.
Interpretation and Causality:
-
Aromatic Region (δ 7.9-8.2 ppm): The protons on the aromatic ring are deshielded due to the electron-withdrawing effects of the chlorine, methoxycarbonyl, and boronic acid groups.
-
H-5 is ortho to the boronic acid group and meta to the chloro group, appearing as a doublet.
-
H-2 is ortho to the methoxycarbonyl group and experiences a small meta coupling to H-6, appearing as a doublet (or a narrow triplet if coupling is resolved).
-
H-6 is coupled to both H-5 (ortho coupling) and H-2 (meta coupling), resulting in a doublet of doublets.
-
-
Methoxy Protons (δ ~3.9 ppm): The three protons of the methyl ester group are equivalent and not coupled to any other protons, thus they appear as a sharp singlet.
-
Boronic Acid Protons: The acidic protons of the B(OH)₂ group are labile. Their chemical shift is highly dependent on solvent, concentration, and temperature. They often appear as a broad singlet or may not be observed at all if they exchange rapidly with deuterated solvent.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~166 - 167 |
| C-4 (C-B) | ~138 - 140 |
| C-2 | ~135 - 136 |
| C-6 | ~132 - 133 |
| C-1 (C-CO₂Me) | ~131 - 132 |
| C-3 (C-Cl) | ~130 - 131 |
| C-5 | ~128 - 129 |
| -OCH₃ | ~52 - 53 |
Note: Predicted values based on typical spectra of structurally similar compounds.
Interpretation and Causality:
-
Carbonyl Carbon (δ ~166-167 ppm): The ester carbonyl carbon is significantly deshielded and appears at the lowest field, which is characteristic for this functional group.
-
Aromatic Carbons (δ ~128-140 ppm): The signals for the aromatic carbons are spread over a range of ~12 ppm. The carbon atom directly attached to the boron (C-4) is often broad due to quadrupolar relaxation of the boron nucleus. The carbons attached to the electronegative chlorine (C-3) and the ester group (C-1) are also found in this region.
-
Methoxy Carbon (δ ~52-53 ppm): The carbon of the methyl ester group appears in the typical upfield region for sp³-hybridized carbons attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3500 - 3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| ~3100 - 3000 | C-H stretch (aromatic) | Phenyl ring |
| ~2960 - 2850 | C-H stretch (aliphatic) | Methoxy (-OCH₃) |
| ~1730 - 1715 | C=O stretch | Ester (-CO₂CH₃) |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1380 - 1340 | B-O stretch | Boronic acid |
| ~1250 - 1200 | C-O stretch (ester) | Ester |
| ~800 - 750 | C-Cl stretch | Aryl chloride |
Interpretation and Causality:
-
O-H Stretch: A very broad and strong absorption in the 3500-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H groups of the boronic acid.
-
C=O Stretch: A sharp, strong peak around 1720 cm⁻¹ is definitive for the carbonyl group of the methyl ester. Its position indicates a conjugated ester system.
-
B-O Stretch: A strong band in the 1380-1340 cm⁻¹ region is characteristic of the B-O single bond vibration.
-
C-Cl Stretch: The C-Cl bond vibration typically appears in the fingerprint region and can be found around 800-750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
| m/z Value | Ion | Notes |
| 214.02 | [M]⁺ (for ³⁵Cl) | Molecular ion peak |
| 216.02 | [M+2]⁺ (for ³⁷Cl) | Isotope peak for chlorine |
| 196 | [M-H₂O]⁺ | Loss of water from the boronic acid |
| 183 | [M-OCH₃]⁺ | Loss of the methoxy group |
| 155 | [M-CO₂CH₃]⁺ | Loss of the methoxycarbonyl group |
Interpretation and Causality:
-
Isotopic Pattern: A key feature in the mass spectrum of this compound is the presence of a significant M+2 peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation: Common fragmentation pathways include the loss of water from the boronic acid moiety and the cleavage of the ester group (loss of -OCH₃ or -CO₂CH₃). These fragments help to confirm the presence of these functional groups.
Standardized Experimental Protocols
To ensure data reproducibility and accuracy, standardized protocols for spectral acquisition are essential.
Overall Analytical Workflow
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for boronic acids as it allows for the observation of the exchangeable B(OH)₂ protons. Chloroform-d (CDCl₃) can also be used.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing (most deuterated solvents contain TMS).
-
Data Acquisition: Acquire the ¹H spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum to determine the relative ratios of the protons.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: The Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Background Scan: Perform a background scan of the empty ATR crystal (or the pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in negative ion mode to deprotonate the boronic acid ([M-H]⁻) or in positive ion mode. Electron Impact (EI) can also be used.
-
Mass Analyzer: Introduce the sample into the mass spectrometer (e.g., a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and the characteristic M+2 isotope pattern for chlorine. Analyze the fragmentation pattern to further support the proposed structure.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of all key functional groups, and mass spectrometry verifies the molecular weight and elemental composition (specifically, the presence of chlorine). By understanding the principles behind these techniques and the specific spectral features of the title compound, researchers can ensure the quality and identity of this important chemical building block, leading to more reliable and reproducible scientific outcomes.
References
This list is compiled from publicly available data sheets and chemical catalogs for illustrative purposes.
- This compound Technical Information). Oakwood Chemical.
- (General Information on Phenylboronic Acids). PubChem - National Center for Biotechnology Information.
- (General Spectroscopic Principles and Data). SpectraBase. Wiley Science Solutions.
Sources
Commercial availability of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
An In-depth Technical Guide to the Commercial Availability and Application of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic Acid
Introduction: A Versatile Building Block for Modern Synthesis
This compound is a specialized aromatic boronic acid that has emerged as a crucial building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a chlorine atom, a methoxycarbonyl group, and a boronic acid moiety—provides synthetic chemists with a versatile scaffold for constructing complex molecular architectures. The presence of multiple functional groups allows for sequential and site-selective modifications, making it an invaluable tool in the synthesis of novel pharmaceutical intermediates and functional organic materials.
This guide serves as a technical resource for researchers, chemists, and procurement specialists. It provides a comprehensive overview of the commercial availability of this compound, delves into its key chemical properties, outlines critical quality considerations, and presents a detailed protocol for its application in the cornerstone of modern organic chemistry: the Suzuki-Miyaura cross-coupling reaction.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount for sourcing and application. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number. It is crucial to verify this number when procuring the reagent to avoid isomeric confusion.
| Property | Value | Source(s) |
| CAS Number | 603122-82-3 | [1][2][3][4] |
| Molecular Formula | C₈H₈BClO₄ | [1][2][3][4] |
| Molecular Weight | 214.41 g/mol | [1][2] |
| Synonyms | 3-Chloro-4-(methoxycarbonyl)benzeneboronic acid, Methyl 4-borono-2-chlorobenzoate | [3][5] |
| Common Purity | Typically ≥95% - 98% | [1][6] |
| Formulation Note | Often supplied containing varying amounts of its anhydride. | [5] |
Commercial Availability and Sourcing
This compound is readily available from a range of fine chemical suppliers, catering to both academic research and industrial-scale synthesis. It is typically sold as a solid powder in quantities ranging from milligrams to kilograms. When selecting a supplier, researchers should consider not only the price but also the stated purity, availability of a Certificate of Analysis (CofA), and lead times.
Below is a table of representative suppliers offering this reagent.
| Supplier | Product Number (Example) | Typical Purity | Available Quantities |
| Oakwood Chemical | 092206 | Not specified | 250mg, 1g |
| ChemUniverse | P96690 | 98% | 250mg, 5g, 25g, Bulk |
| Santa Cruz Biotechnology | sc-223315 | Not specified | Inquire |
| TCI Chemicals | C3360 | >97.0% | 1g, 5g |
| Hebei Maison Chemical Co.,Ltd | 603122-82-3 | Not specified | Inquire (Bulk) |
For applications requiring enhanced stability or modified reactivity, the corresponding pinacol ester derivative, 4-chloro-(3-methoxycarbonyl)phenylboronic acid, pinacol ester (CAS: 625470-33-9), is also commercially available from suppliers like Boron Molecular.[7] Boronate esters can offer advantages in terms of stability and solubility in certain solvent systems.
The logical workflow for procuring and utilizing this reagent is outlined in the diagram below.
Caption: Workflow for Reagent Procurement and Use.
Application in Suzuki-Miyaura Cross-Coupling
The primary application for this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is fundamental to modern synthetic chemistry, allowing for the construction of biaryl structures that are prevalent in many pharmaceutical agents.[8][9]
The general catalytic cycle involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation : The organic moiety from the boronic acid (after activation with a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[10]
Sources
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- 3. 3-Chloro-4-(Methoxycarbonyl)phenylboronic Acid | CAS 603122-82-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. 3-Chloro-4-(methoxycarbonyl)phenylboronic Acid | 603122-82-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid ,≥95% - Amerigo Scientific [amerigoscientific.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
A Comprehensive Technical Guide on the Safe Handling and Application of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Abstract
(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid is a sophisticated building block integral to contemporary organic synthesis, particularly within pharmaceutical research and development. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established for the construction of complex biaryl structures. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals, focusing on the critical aspects of safe handling, storage, and application. By delving into the causality behind safety protocols and experimental design, this document aims to foster a proactive safety culture and ensure the integrity of experimental outcomes. The information presented is a synthesis of established safety data, regulatory guidelines, and proven laboratory practices, supported by authoritative references.
Compound Identification and Physicochemical Profile
This compound is a white to off-white solid organoboron compound. Its chemical structure incorporates a boronic acid functional group, a chlorine atom, and a methoxycarbonyl group on a phenyl ring, making it a versatile reagent for creating carbon-carbon bonds.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 850568-15-9 | N/A |
| Molecular Formula | C₈H₈BClO₄ | N/A |
| Molecular Weight | 214.41 g/mol | N/A |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | 198-203 °C | N/A |
| Solubility | Soluble in methanol | N/A |
Hazard Identification and Risk Mitigation
A thorough understanding of the potential hazards is paramount for the safe utilization of this compound. The primary risks are associated with irritation upon contact or inhalation.
2.1. GHS Hazard Classification
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
The toxicological properties have not been exhaustively investigated, thus the compound should be handled with the care afforded to all laboratory chemicals of unknown long-term effects.
2.2. Risk Assessment Workflow
A dynamic and logical approach to risk assessment is essential. Before any procedure, a workflow should be mentally or formally completed to ensure all safety measures are in place.
Figure 1: A logical workflow for risk assessment before handling this compound. This diagram outlines the progression from planning and hazard identification to the implementation of controls and safe execution.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for both user safety and maintaining the chemical's integrity.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations, particularly the weighing and transfer of the solid, must be performed in a certified chemical fume hood. This is the primary defense against the inhalation of airborne particulates.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles if there is a risk of splashing.
-
Hand Protection: Chemically resistant nitrile gloves are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened.
-
3.2. Storage Requirements
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and can degrade in the presence of moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation and maintain reactivity. Keep away from strong oxidizing agents and bases.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The following is a representative protocol.
Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide (e.g., 4-bromoanisole).
Figure 2: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction. This diagram illustrates the three main phases: setup, reaction, and workup/purification.
Detailed Experimental Protocol:
-
Reaction Assembly: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).
-
Causality: Flame-drying the glassware removes adsorbed water, which can lead to protodeboronation of the boronic acid, a common side reaction. A slight excess of the boronic acid is often used to drive the reaction to completion. The base is essential for the transmetalation step of the catalytic cycle.[3]
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is typically achieved by evacuating the flask and backfilling with the inert gas, repeating the cycle three times.
-
Causality: The Pd(0) catalyst is sensitive to atmospheric oxygen and can be oxidized to an inactive Pd(II) species. An inert atmosphere is critical to maintain catalytic activity.
-
-
Solvent Addition: Add degassed solvents, such as a mixture of toluene and water, via syringe.
-
Causality: Degassing the solvents removes dissolved oxygen, further protecting the catalyst from deactivation.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Emergency Procedures
5.1. Spills
-
Small Spill: For a small spill of the solid, ensure the area is well-ventilated (in a fume hood). Carefully sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.
-
Large Spill: Evacuate the immediate area. Contact your institution's Environmental Health and Safety (EHS) office for assistance.
5.2. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound, including unreacted material, contaminated solvents, and disposable labware, must be treated as hazardous chemical waste. Collect in a clearly labeled, sealed container. Disposal must be in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidelines.
Conclusion
This compound is a valuable reagent in modern organic synthesis. Its effective and safe use hinges on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By following the principles of risk assessment, utilizing appropriate engineering controls and PPE, and adhering to established experimental and waste disposal procedures, researchers can confidently harness the synthetic potential of this compound while ensuring a safe laboratory environment.
References
- Alfa Aesar. 3-Chloro-4-(methoxycarbonyl)phenylboronic acid, 97%. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Royal Society of Chemistry.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Lab Alley. How To Safely Dispose of Boric Acid. [Link]
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The Strategic Cornerstone of Bioactive Molecule Synthesis: An In-depth Technical Guide to Key Intermediates
Introduction: The Central Role of Intermediates in Drug Discovery
In the intricate and often lengthy journey of synthesizing bioactive molecules, from novel therapeutics to complex natural products, the identification and creation of key intermediates represent a critical strategic nexus.[] These molecular fragments are far more than mere stepping stones; they are the architectural linchpins upon which the entire synthetic endeavor hinges. The judicious choice and efficient construction of an intermediate can dramatically influence the overall yield, scalability, and economic viability of a drug development pipeline.[2] For researchers, scientists, and drug development professionals, a profound understanding of the logic behind selecting and synthesizing these pivotal compounds is not just advantageous—it is fundamental to success.
This guide eschews a rigid, one-size-fits-all template. Instead, it adopts a holistic and causality-driven approach, delving into the "why" behind experimental choices. We will explore the strategic bond disconnections that simplify complexity, the power of chirality in dictating biological function, and the innovative catalytic methods that are revolutionizing how we build these essential molecular scaffolds.[3][4]
Part 1: The Philosophy of Retrosynthesis and the Identification of Strategic Intermediates
The art of designing a synthesis for a complex bioactive molecule is rooted in the principles of retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available precursors.[3][4] The bonds that are "disconnected" during this intellectual exercise are known as strategic bonds . The fragments generated, known as synthons, and their real-world chemical equivalents, synthetic equivalents, lead to the identification of key intermediates.
The Logic of Disconnection: Retrons and Transforms
At the heart of retrosynthesis are "retrons," which are structural motifs within a target molecule that suggest a specific, reliable bond-forming reaction. The corresponding reaction is termed a "transform."[4] Recognizing these patterns is a critical skill for a synthetic chemist. For instance, a 1,3-dioxygenated pattern might suggest an aldol reaction, while a six-membered ring could be the product of a Diels-Alder cycloaddition. The intermediate generated from such a disconnection becomes a strategic target.
A prime example is the synthesis of polycyclic molecules where a branch-point disconnection can dramatically simplify the synthetic challenge. By identifying a key polycyclic intermediate that can be forged through a powerful cyclization reaction, the overall synthesis becomes more convergent and efficient.[5]
Convergence as a Guiding Principle
An ideal synthesis is convergent, meaning that different key intermediates are synthesized separately and then brought together in the later stages. This approach is generally more efficient and leads to higher overall yields compared to a linear synthesis where each step sequentially builds upon the last. The intermediates in a convergent synthesis are often complex and carefully designed to ensure that their coupling is high-yielding and stereoselective.
Part 2: The Indispensable Role of Chirality
The vast majority of bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[6][7] Since biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with each enantiomer of a drug.[7] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even toxic.[7] Therefore, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, and chiral intermediates are the key to achieving this.[7][8][9]
Sources of Chiral Intermediates
There are three primary strategies for obtaining enantiomerically pure intermediates:
-
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids, sugars, and terpenes, as starting materials.[6][10] These readily available and inexpensive compounds provide a "ready-made" source of chirality that can be incorporated into the target molecule.[10] For example, the synthesis of the antiviral drug Tamiflu® (oseltamivir) has famously utilized quinic acid, a natural product, as a chiral starting material.[10]
-
Resolution of Racemates: In this method, a 50:50 mixture of enantiomers (a racemate) is separated into its individual components. This can be achieved through various techniques, including classical resolution with a chiral resolving agent or through chromatographic methods using a chiral stationary phase.[8][9]
-
Asymmetric Synthesis: This is arguably the most elegant and powerful approach, where a new chiral center is created in a molecule with a preference for one enantiomer over the other.[11][12] This is typically achieved using chiral catalysts or reagents.
The Rise of Asymmetric Catalysis
Asymmetric catalysis has revolutionized the synthesis of chiral intermediates.[11][12] Small amounts of a chiral catalyst can be used to generate large quantities of an enantiomerically enriched product. Key technologies in this area include:
-
Asymmetric Hydrogenation: Chiral metal catalysts, such as those based on rhodium (e.g., DuPHOS) and ruthenium (e.g., Noyori's catalysts), are highly effective for the enantioselective reduction of prochiral olefins and ketones to produce chiral alkanes and alcohols, respectively.[11][12] These chiral alcohols and amines are invaluable intermediates in pharmaceutical synthesis.[11]
-
Asymmetric Epoxidation: Catalysts like Jacobsen's manganese-based system enable the enantioselective epoxidation of alkenes, yielding chiral epoxides.[12] These epoxides are versatile intermediates that can be opened with a variety of nucleophiles to generate a wide range of chiral compounds, including amino alcohols.[12]
-
Organocatalysis: In recent years, the use of small organic molecules as chiral catalysts has gained significant traction as a greener alternative to metal-based catalysts.[2][13] Chiral proline derivatives, for example, have been shown to be highly effective in promoting asymmetric aldol and Michael reactions.[13][14]
| Catalytic Method | Key Transformation | Typical Chiral Intermediate |
| Asymmetric Hydrogenation | C=C or C=O reduction | Chiral Alcohols, Chiral Amines |
| Asymmetric Epoxidation | Alkene to Epoxide | Chiral Epoxides, Amino Alcohols |
| Asymmetric Dihydroxylation | Alkene to Diol | Chiral Diols |
| Organocatalyzed Aldol | C-C bond formation | Chiral β-Hydroxy Carbonyls |
Part 3: Modern Synthetic Methodologies for Intermediate Construction
The modern synthetic chemist has an ever-expanding toolbox of reactions to construct key intermediates with high efficiency and selectivity.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials.[15] MCRs are highly atom-economical and can be used to rapidly generate molecular complexity from simple starting materials.[16] The products of MCRs often serve as valuable intermediates for the synthesis of bioactive compounds. Notable examples include the Ugi and Passerini reactions for the synthesis of peptide-like structures and the Hantzsch synthesis for dihydropyridines, a common scaffold in cardiovascular drugs.[15]
C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds, which are ubiquitous in organic molecules, has emerged as a powerful strategy for streamlining synthesis.[17] Transition-metal-catalyzed C-H activation allows for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. This approach can lead to more efficient and environmentally friendly synthetic routes to key intermediates.[17]
Biocatalysis
The use of enzymes as catalysts in organic synthesis offers several advantages, including high enantioselectivity, regioselectivity, and the ability to operate under mild, environmentally friendly conditions.[18] Enzymes such as ketoreductases, transaminases, and lipases are increasingly being used for the industrial-scale production of chiral intermediates for the pharmaceutical industry.[8][18]
Part 4: Case Studies: Key Intermediates in Action
To illustrate the principles discussed above, let's examine the role of key intermediates in the synthesis of two important bioactive molecules.
Oseltamivir (Tamiflu®)
The synthesis of the antiviral drug oseltamivir provides a classic example of utilizing the chiral pool. The original industrial synthesis started from (-)-shikimic acid, a readily available natural product.[10] However, concerns about the supply of shikimic acid spurred the development of alternative routes. Many of these newer syntheses focus on the efficient construction of a highly functionalized cyclohexene core as the key intermediate.
Acalabrutinib
Acalabrutinib is a drug used for the treatment of certain types of cancer. Its synthesis showcases a convergent approach. A key step involves the amidation of a carboxylic acid intermediate with a commercially available chiral proline derivative.[9] This strategy efficiently joins two moderately complex fragments to construct the final active pharmaceutical ingredient.[9]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone using a Noyori-type Catalyst
-
Catalyst Preparation: In a glovebox, a solution of the chiral Ru-catalyst (e.g., (R,R)-Ts-DPEN-Ru) in an appropriate solvent (e.g., isopropanol) is prepared.
-
Reaction Setup: The prochiral ketone substrate is dissolved in the same solvent in a high-pressure reactor.
-
Hydrogenation: The catalyst solution is added to the reactor, which is then sealed and purged with hydrogen gas. The reaction is stirred under a specific hydrogen pressure and temperature until complete conversion of the starting material is observed (monitored by TLC or LC-MS).
-
Work-up and Purification: The solvent is removed under reduced pressure, and the resulting chiral alcohol is purified by column chromatography or crystallization.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis.[11]
Protocol 2: General Procedure for a Multicomponent Ugi Reaction
-
Reaction Setup: An aldehyde, an amine, a carboxylic acid, and an isocyanide are combined in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed in vacuo. The crude product is then purified by column chromatography or recrystallization to yield the desired α-acylamino amide.
Visualizations
Diagram 1: Retrosynthetic Analysis of a Hypothetical Bioactive Molecule
Caption: A typical workflow for the synthesis and purification of a chiral intermediate.
Conclusion and Future Outlook
Key intermediates are, and will continue to be, the bedrock of bioactive molecule synthesis. The ongoing evolution of synthetic methodologies, particularly in the realms of asymmetric catalysis, C-H functionalization, and biocatalysis, will undoubtedly lead to even more efficient and elegant routes to these crucial compounds. [2][17][19]The ability to design and execute the synthesis of complex intermediates with precision and control will remain a defining characteristic of successful drug discovery and development programs. As our understanding of chemical reactivity deepens, so too will our capacity to construct the molecules that shape the future of medicine.
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The Architect's Blueprint: A Technical Guide to the Development of Kinase Inhibitors
This guide provides an in-depth exploration of the multifaceted process of discovering and developing kinase inhibitors, from initial target validation to clinical application. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core principles and practical methodologies that have established kinases as a pivotal target class in modern therapeutics.
Introduction: Kinases as Master Regulators and Therapeutic Targets
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[1] This process of phosphorylation acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. Consequently, kinases are integral components of intracellular signaling pathways that govern a vast array of cellular processes, including growth, proliferation, differentiation, metabolism, and apoptosis.[2][3]
Given their central role in cellular regulation, it is not surprising that aberrant kinase activity, arising from mutations, overexpression, or dysregulation, is a hallmark of numerous diseases, most notably cancer.[1][4] The constitutive activation of kinase signaling can lead to uncontrolled cell division and survival, driving tumor growth and metastasis.[5] This fundamental link between dysregulated kinase activity and disease pathogenesis has made protein kinases one of the most important and successfully "drugged" target classes in the 21st century.[4][6]
The journey of a kinase inhibitor from a laboratory concept to a life-saving therapeutic is a testament to the convergence of molecular biology, chemistry, and clinical science. This guide will deconstruct this journey, providing a detailed roadmap of the critical stages and experimental considerations involved in the development of these targeted therapies.
The Kinase Inhibitor Development Pipeline: A Strategic Overview
The development of a novel kinase inhibitor is a systematic, multi-stage process that begins with a deep understanding of the target's role in disease and culminates in a clinically validated therapeutic agent. While the path can be arduous and fraught with challenges, a well-defined pipeline of activities ensures a rigorous and evidence-based approach to drug discovery and development.
Caption: A high-level overview of the kinase inhibitor development pipeline.
Chapter 1: Target Identification and Validation
The selection of a kinase target is the foundational step in the drug discovery process. A well-validated target is one for which there is strong evidence of its causal role in the disease of interest.
Key Considerations for Target Validation:
-
Genetic Evidence: Does the kinase gene harbor mutations, amplifications, or translocations in patient populations? For example, the Philadelphia chromosome, a translocation resulting in the BCR-ABL fusion protein, is the defining genetic lesion in chronic myeloid leukemia (CML).[5]
-
Functional Genomics: Do techniques like RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout in disease-relevant cell lines phenocopy the effect of a small molecule inhibitor?
-
Expression Profiling: Is the kinase or its signaling pathway upregulated in diseased tissues compared to healthy tissues?
-
"Druggability": Does the kinase possess a well-defined ATP-binding pocket or other sites amenable to small molecule inhibition? The vast majority of approved kinase inhibitors are ATP-competitive.[6]
Chapter 2: Lead Discovery: The Genesis of a New Inhibitor
Once a kinase target is validated, the next crucial step is to identify "hit" compounds that can modulate its activity. These initial molecules, while often possessing modest potency and suboptimal drug-like properties, serve as the starting point for medicinal chemistry efforts.
High-Throughput Screening (HTS)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large, diverse chemical libraries for activity against a specific target.[7] The success of an HTS campaign is contingent on a robust, sensitive, and reproducible assay.
Common HTS Assay Formats for Kinases:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a peptide or protein substrate.[8][9] While highly sensitive and direct, the use of radioactivity necessitates specialized handling and disposal.
-
Fluorescence-Based Assays: These non-radioactive alternatives are well-suited for HTS.[10]
-
Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light emitted from a labeled peptide substrate.[11][12] Phosphorylation of the peptide by the kinase leads to a change in its effective size, which can be detected as a change in fluorescence polarization.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay format utilizes a donor and acceptor fluorophore pair to detect kinase activity.
-
-
Luminescence-Based Assays: These highly sensitive assays often measure the amount of ATP consumed or ADP produced during the kinase reaction.
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a microplate, combine the kinase, a peptide or protein substrate, and the test compound in a suitable kinase reaction buffer.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[8]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.[13]
-
Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove unincorporated ATP.[8]
-
Detection and Quantification: The amount of incorporated radioactivity is quantified using a phosphorimager or scintillation counter.[8][13]
| Parameter | Typical Value | Considerations |
| Kinase Concentration | 1-10 nM | Should be optimized to yield a robust signal within the linear range of the assay.[14] |
| Substrate Concentration | At or near the Km | Ensures sensitivity to competitive inhibitors. |
| ATP Concentration | At or near the Km | A lower ATP concentration increases sensitivity to ATP-competitive inhibitors. |
| Incubation Time | 15-60 minutes | Should be optimized to ensure the reaction is in the linear phase.[14] |
| Control Wells | No enzyme, no inhibitor | Essential for data normalization and quality control. |
Table 1: Typical parameters for a radiometric kinase assay.
Chapter 3: Lead Optimization: Crafting a Clinical Candidate
The "hit" compounds identified in the lead discovery phase typically require significant chemical modification to improve their potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and biological testing is known as lead optimization.
Structure-Activity Relationship (SAR) Studies
SAR studies are a fundamental component of medicinal chemistry, systematically exploring how modifications to the chemical structure of a compound affect its biological activity.[6] The goal is to identify the key chemical moieties responsible for target binding and to rationally design new analogs with improved properties.
Example: SAR of Gefitinib (an EGFR Inhibitor)
Gefitinib is a first-generation inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its anilinoquinazoline core is a privileged scaffold for EGFR inhibition.[15] SAR studies have revealed that:
-
The quinazoline core is essential for binding to the hinge region of the EGFR ATP-binding pocket.[6]
-
The 3-chloro-4-fluoroaniline moiety provides crucial interactions with the hydrophobic regions of the active site.[6]
-
Modifications to the side chain at the 6- or 7-position of the quinazoline ring can significantly impact potency and selectivity.[13]
Structure-Based Drug Design (SBDD)
SBDD utilizes the three-dimensional structural information of the target kinase, typically obtained from X-ray crystallography or NMR spectroscopy, to guide the design of inhibitors. By visualizing the interactions between a compound and the kinase active site, medicinal chemists can make rational modifications to improve binding affinity and selectivity.
Caption: The iterative cycle of structure-based drug design.
Chapter 4: Preclinical Development: Rigorous Characterization
Before a candidate kinase inhibitor can be tested in humans, it must undergo extensive preclinical evaluation to characterize its pharmacological properties and assess its safety.
Cellular Assays: Target Engagement and Downstream Effects
It is crucial to demonstrate that a compound not only inhibits the purified kinase but also engages its target in a cellular context and modulates downstream signaling pathways.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for confirming target engagement in intact cells and tissues.[16] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heat Shock: Heat the cell suspensions to a range of temperatures.[16]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods such as Western blotting, mass spectrometry, or immunoassays.[16]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17]
In Vivo Efficacy Models
Animal models of disease are essential for evaluating the therapeutic potential of a kinase inhibitor in vivo. For oncology indications, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice, are increasingly used.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: Implant tumor cells or patient-derived tumor fragments subcutaneously or orthotopically into immunocompromised mice.[18][19]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.[17]
-
Drug Administration: Administer the kinase inhibitor and a vehicle control to the respective groups according to a predetermined dosing schedule.[17]
-
Monitoring: Monitor tumor growth by caliper measurements and assess the overall health of the animals, including body weight.[17]
-
Endpoint Analysis: At the end of the study, harvest the tumors for pharmacodynamic and biomarker analysis.
ADME/Tox Profiling
A critical aspect of preclinical development is the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity (Tox). A favorable ADME/Tox profile is essential for a compound to be a viable drug candidate.
Chapter 5: Clinical Development of Kinase Inhibitors
The clinical development of a kinase inhibitor is a phased process designed to evaluate its safety and efficacy in humans.
-
Phase I: The primary goal is to determine the safety and appropriate dose of the drug in a small group of healthy volunteers or patients.
-
Phase II: The drug is administered to a larger group of patients to assess its efficacy and further evaluate its safety.
-
Phase III: Large-scale, multicenter trials are conducted to compare the new drug to the current standard of care.
-
Regulatory Approval: If the drug demonstrates a favorable benefit-risk profile in Phase III trials, a New Drug Application (NDA) is submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) for approval.
Chapter 6: The Landscape of Approved Kinase Inhibitors
The success of kinase inhibitors as a therapeutic class is evident in the growing number of FDA-approved drugs. As of late 2025, numerous small-molecule kinase inhibitors have been approved for a wide range of cancers and other diseases.[20][21]
| Drug Name (Brand Name) | Primary Kinase Target(s) | Approved Indication(s) (Selected) |
| Imatinib (Gleevec) | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumor (GIST) |
| Gefitinib (Iressa) | EGFR | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations |
| Erlotinib (Tarceva) | EGFR | NSCLC, Pancreatic Cancer |
| Crizotinib (Xalkori) | ALK, ROS1 | NSCLC with ALK or ROS1 rearrangements |
| Vemurafenib (Zelboraf) | BRAF V600E | Melanoma with BRAF V600E mutation |
| Ruxolitinib (Jakafi) | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Ibrutinib (Imbruvica) | BTK | Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL) |
| Palbociclib (Ibrance) | CDK4, CDK6 | HR-positive, HER2-negative Breast Cancer |
| Osimertinib (Tagrisso) | EGFR (including T790M) | NSCLC with EGFR mutations |
| Acalabrutinib (Calquence) | BTK | CLL, MCL |
| Sevabertinib (Hyrnuo) | HER2, EGFR | NSCLC with HER2 (ERBB2) mutations[20][21] |
| Zongertinib (Hernexeos) | HER2 | Cancers with HER2 mutations[22] |
Table 2: A selection of FDA-approved kinase inhibitors.
Key Signaling Pathways Targeted by Kinase Inhibitors
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[23][24] Upon binding of its ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for downstream signaling proteins. This leads to the activation of multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[11]
Caption: A simplified diagram of the EGFR signaling pathway.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein, the hallmark of CML, is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic cells.[5][25] It activates a complex network of downstream signaling pathways, including the JAK-STAT, RAS-MAPK, and PI3K-AKT pathways, leading to increased cell proliferation and resistance to apoptosis.[5][23]
Caption: Key downstream signaling pathways activated by BCR-ABL.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors.[2][3] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immunity, inflammation, and hematopoiesis.[5][24]
Caption: The canonical JAK-STAT signaling pathway.
Future Directions in Kinase Inhibitor Development
The field of kinase inhibitor development continues to evolve rapidly, with several exciting areas of active research:
-
Targeting Allosteric Sites: The development of inhibitors that bind to allosteric sites outside of the highly conserved ATP-binding pocket offers a promising strategy for achieving greater selectivity.
-
Covalent Inhibitors: Covalent inhibitors, which form a permanent bond with their target kinase, can offer increased potency and duration of action.
-
PROTACs (Proteolysis-Targeting Chimeras): This emerging technology utilizes small molecules to recruit a target kinase to an E3 ubiquitin ligase, leading to its degradation.
-
Combination Therapies: Combining kinase inhibitors with other targeted agents or immunotherapies is a key strategy to overcome drug resistance and improve patient outcomes.
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- 12. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 13. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. keio.elsevierpure.com [keio.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Introduction: Navigating the Coupling of an Electronically Deactivated Arylboronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed exploration of the application of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid in this pivotal transformation. The presence of both a chloro and a methoxycarbonyl substituent on the phenylboronic acid introduces specific electronic considerations that influence reaction dynamics. The electron-withdrawing nature of these groups is anticipated to enhance the transmetalation step, a key process in the catalytic cycle.[3] However, the successful coupling of this substrate, particularly with challenging aryl chloride partners, necessitates a carefully optimized protocol.
These application notes are designed for researchers, scientists, and drug development professionals, offering not just a procedural blueprint but also a deeper understanding of the underlying chemical principles. By elucidating the rationale behind the choice of catalysts, ligands, bases, and solvents, this document aims to empower scientists to troubleshoot and adapt these methods for their specific synthetic challenges.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura coupling mechanism is paramount for successful execution and optimization. The generally accepted catalytic cycle involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states and comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagent Profile: this compound
| Compound | This compound |
| CAS Number | 603122-82-3[5][6] |
| Molecular Formula | C₈H₈BClO₄[5][6] |
| Molecular Weight | 214.41 g/mol [5] |
| Structure | ![]() |
| Key Characteristics | The presence of the electron-withdrawing chloro and methoxycarbonyl groups is expected to increase the Lewis acidity of the boron atom, potentially facilitating the transmetalation step.[3] However, care must be taken to avoid hydrolysis of the ester group under strongly basic conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7][8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Coupling with a Deactivated Aryl Chloride
Coupling with aryl chlorides, especially those that are electron-rich or sterically hindered, is more challenging due to the slower rate of oxidative addition.[9][10] This protocol employs a more active catalyst system tailored for such substrates.
Materials:
-
This compound
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
tBuXPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.015 equiv), and tBuXPhos (0.03 equiv) to a dry reaction vessel.
-
Inert Atmosphere: Seal the vessel and remove from the glovebox.
-
Solvent Addition: Add degassed toluene and a minimal amount of degassed water (e.g., 100:1 toluene:water) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-48 hours. Monitor the reaction progress by an appropriate analytical technique.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Key Considerations and Rationale
Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful Suzuki-Miyaura coupling.[11]
-
For Aryl Bromides: A combination of a simple palladium precursor like Pd(OAc)₂ with a biarylphosphine ligand such as SPhos is often effective. These ligands are electron-rich and bulky, which promotes the formation of a monoligated Pd(0) species, facilitating oxidative addition and reductive elimination.[12]
-
For Aryl Chlorides: The stronger C-Cl bond necessitates a more active catalyst system. Pd₂(dba)₃ is a common Pd(0) source. Ligands like tBuXPhos, which are even more sterically demanding and electron-rich, have proven highly effective for the coupling of challenging aryl chlorides.[13][14]
Figure 2. Ligand selection based on aryl halide reactivity.
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[15]
-
K₃PO₄: A versatile and commonly used base that is effective for a wide range of substrates.
-
Cs₂CO₃: A stronger base that is often employed for more challenging couplings, particularly with aryl chlorides. Its greater solubility in organic solvents can also be advantageous.
It is important to consider the potential for ester hydrolysis of the methoxycarbonyl group on the boronic acid, especially with stronger bases and prolonged reaction times at elevated temperatures. Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) could be explored if ester hydrolysis becomes a significant side reaction.[15]
Solvent Systems
Aprotic polar solvents are typically used for Suzuki-Miyaura couplings.
-
1,4-Dioxane/Water: A common and effective solvent mixture. The presence of water is often beneficial, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.[2]
-
Toluene/Water: A less polar option that can be advantageous for certain substrates and can be heated to higher temperatures.
Thorough degassing of the solvent is critical to prevent oxidation of the Pd(0) catalyst and the phosphine ligand, which would lead to catalyst deactivation.[16]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use fresh, high-purity reagents. Consider a more active catalyst/ligand system, especially for aryl chlorides.[10] |
| Poor quality boronic acid | Boronic acids can dehydrate to form boroxines, which are less reactive. Consider recrystallizing the boronic acid or using a boronic ester.[17] | |
| Protodeboronation | Excess water or strong base | Use anhydrous solvents and consider a weaker base such as K₂CO₃ or CsF.[10] |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species | Ensure rigorous exclusion of air. Add a small amount of a reducing agent like a phosphine to regenerate Pd(0). |
| Ester Hydrolysis | Strong base and high temperature | Use a weaker base (e.g., K₂CO₃) and/or a lower reaction temperature with a more active catalyst system. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a versatile and powerful method for the synthesis of complex biaryl structures. A thorough understanding of the reaction mechanism and the roles of the various components is essential for achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important building block in research and development. By carefully selecting the catalyst, ligand, base, and reaction conditions, chemists can effectively navigate the challenges associated with this and similar substrates.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Singh, G., Kumar, R., & Singh, A. K. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(31), 6826–6834. [Link]
- Goto, K., Nagahama, M., & Kawashima, T. (2005). A Bowl-Shaped Phosphine as a Ligand in Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides: Effect of the Depth of the Bowl. Organic Letters, 7(17), 3765–3767. [Link]
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? [Link]
- Smith, A. G. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- ResearchGate. (n.d.).
- Mambanda, F. S., Mulwanda, J., & Meijboom, R. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28864–28876. [Link]
- Reddit. (2020). What is the proper way to set up a suzuki coupling? [Link]
- Oakwood Chemical. (n.d.). This compound. [Link]
- Organic Syntheses. (n.d.). Procedure. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. reddit.com [reddit.com]
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- 14. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
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- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone for the construction of complex molecular architectures that are pivotal to drug discovery, materials science, and agrochemical development.[1][2] Among the myriad of methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][4][5]
This guide focuses on a specific, highly functionalized building block: (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid (CAS No: 603122-82-3).[6] The strategic placement of a chloro substituent and a methoxycarbonyl group on the phenylboronic acid scaffold imparts unique reactivity and offers significant advantages for multi-step synthetic strategies. The electron-withdrawing nature of these substituents modulates the electronic properties of the boronic acid, influencing its reactivity in the catalytic cycle. Furthermore, the chloro and ester functionalities serve as valuable synthetic handles for subsequent transformations, allowing for the generation of diverse and complex molecular libraries from a single precursor.
These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the Suzuki-Miyaura coupling using this reagent. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[3][7] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8] The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The catalytic cycle commences with the insertion of the Pd(0) complex into the carbon-halogen bond (C-X) of the organic halide (Ar¹-X). This step, often rate-determining, results in the formation of a square-planar Pd(II) intermediate.[3][7][9] The reactivity of the halide typically follows the trend I > Br > OTf >> Cl, although modern catalyst systems with specialized ligands have enabled the efficient coupling of aryl chlorides.[10]
-
Transmetalation: This crucial step involves the transfer of the organic group from the boronic acid (Ar²-B(OH)₂) to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[11] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The electronic nature of the boronic acid plays a significant role here; electron-withdrawing groups, such as the chloro and methoxycarbonyl substituents on our title compound, can decrease the nucleophilicity of the aryl group, potentially slowing this step.[12] However, the increased Lewis acidity of the boron atom can also facilitate the formation of the reactive boronate complex.[12]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple to form the new C-C bond of the biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8] The steric bulk of the ligands on the palladium center can facilitate this step.[10]
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling with various aryl or heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol, 1.2 equiv), potassium phosphate (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (2.0 mL) and water (0.5 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (5 mL). Separate the organic layer, and wash it sequentially with water (2 x 5 mL) and brine (5 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Reaction Conditions and Expected Outcomes
The choice of reaction components is critical for a successful coupling. The following table provides guidance on selecting appropriate conditions for different aryl halides. Due to the electron-withdrawing nature of the substituents on this compound, more forcing conditions or highly active catalyst systems may be required, especially for less reactive aryl chlorides.
| Coupling Partner (Ar-X) | Typical Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Expected Yield |
| Aryl Iodide | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ or Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 | Good to Excellent |
| Aryl Bromide | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 90-110 | Good to Excellent |
| Aryl Chloride (activated) | Pd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%) | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O | 100-120 | Moderate to Good |
| Aryl Chloride (unactivated) | Pd₂(dba)₃ (2-4 mol%) / RuPhos (4-8 mol%) | Cs₂CO₃ | t-Amyl alcohol | 110-130 | Substrate Dependent |
Note: Yields are illustrative and highly dependent on the specific substrate.
Troubleshooting and Scientific Insights
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For standard couplings with aryl bromides and iodides, traditional catalysts like Pd(PPh₃)₄ are often sufficient.[1] However, for more challenging substrates like aryl chlorides, or to improve reaction rates and yields, more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are employed.[10] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
Base: The base plays a critical role in activating the boronic acid for transmetalation.[11] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice for couplings with aryl chlorides, while the stronger base Cs₂CO₃ can be effective in more challenging cases. The choice of base can also influence side reactions.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is frequently used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The organic solvent solubilizes the organic reactants and the palladium catalyst.
Potential Side Reactions and Mitigation:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of methyl 2-chlorobenzoate.[1] This can be minimized by using a carefully dried solvent, maintaining an inert atmosphere, and avoiding excessively long reaction times or high temperatures. Using a milder base can sometimes help.
-
Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the boronic acid can occur as a side reaction. This is often more prevalent at higher catalyst loadings or when the cross-coupling reaction is slow. Careful control of stoichiometry and using an efficient catalyst system can minimize homocoupling.
-
Hydrolysis of the Ester: Under strongly basic conditions and at elevated temperatures, the methoxycarbonyl group can be hydrolyzed to a carboxylic acid. If this is a concern, using a milder base like K₂CO₃ or NaHCO₃ and keeping the reaction temperature as low as possible is advisable.
By understanding the interplay of these factors, researchers can effectively troubleshoot and optimize their Suzuki-Miyaura cross-coupling reactions with this compound to achieve high yields of the desired biaryl products.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Baltus, C. B. (2010).
- ACS Omega. (2017). Selective Synthesis of (Benzyl)
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- ResearchGate. (2007). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
- RSC Publishing. (2023).
- Organic Chemistry Frontiers (RSC Publishing). (2025).
- MDPI. (2021).
- ACS Publications. (2012). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- PubMed Central. (2012). Developing Ligands for Palladium(II)
- MDPI. (2018).
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. (2000).
- ResearchGate. (2013). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. [Link]
- PubMed Central. (2021).
- YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
- Oakwood Chemical. This compound. [Link]
- Google Patents. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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Application Notes and Protocols for the Use of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: A Versatile Building Block for Complex Biaryl Scaffolds
(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility is anchored in its ability to introduce a substituted phenyl moiety, featuring both a chloro and a methoxycarbonyl group, into a target molecule. This specific substitution pattern is of significant interest to researchers in medicinal chemistry and materials science, as it provides a scaffold that can be further functionalized. The chloro substituent can serve as a handle for subsequent cross-coupling reactions, while the methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This application note provides a detailed guide to the reaction conditions for the successful use of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[1][2]
Chemical and Physical Properties
A thorough understanding of the reagent's properties is fundamental to its effective and safe use.
| Property | Value | Reference |
| CAS Number | 603122-82-3 | [3][4][5][6] |
| Molecular Formula | C₈H₈BClO₄ | [3][5][6] |
| Molecular Weight | 214.41 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 178 °C | [4] |
| Solubility | Soluble in methanol | [4] |
(Note: May contain varying amounts of the corresponding boronic anhydride)[4]
Safety and Handling
This compound is an irritant.[7] Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements: Causes skin and serious eye irritation.[7]
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[7][8][9]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[7][8][9][10]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, proceeding via a catalytic cycle involving a palladium complex.[1][11][12] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
The coupling of this compound with an aryl chloride is a challenging transformation due to the electronically deactivated nature of both coupling partners. The chloro-substituent on the boronic acid and the chloro-substituent on the aryl halide both retard the key steps of the catalytic cycle. Therefore, a highly active catalyst system is required. The following protocol is a robust starting point for this type of reaction, employing a palladium catalyst with a bulky, electron-rich biarylphosphine ligand.
Reagents and Equipment
-
This compound
-
Aryl chloride (e.g., 4-chloroanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous
-
Anhydrous, degassed toluene
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Experimental Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl chloride (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide. Potassium phosphate is an effective base for activating the electron-deficient boronic acid. The Pd(OAc)₂/SPhos system is a highly active catalyst for the coupling of challenging aryl chlorides.
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Rationale: The palladium catalyst is sensitive to oxygen, and performing the reaction under an inert atmosphere prevents catalyst deactivation.
-
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl chloride.
-
Rationale: Anhydrous and degassed solvent is crucial to prevent side reactions such as protodeboronation of the boronic acid and to maintain catalyst activity.
-
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Rationale: Elevated temperatures are typically required to promote the oxidative addition of the aryl chloride to the palladium center.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading (up to 5 mol% Pd) or using a more electron-rich and bulky ligand such as XPhos. Alternatively, a different base, such as cesium carbonate (Cs₂CO₃), may be beneficial.
-
Protodeboronation: If significant protodeboronation of the boronic acid is observed (detected by the presence of methyl 2-chlorobenzoate as a byproduct), ensure that all reagents and solvents are scrupulously dried and deoxygenated. Using a less nucleophilic base or a different solvent system (e.g., dioxane) may also help.
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can sometimes be an issue. This can often be minimized by carefully controlling the reaction temperature and ensuring efficient stirring.
Conclusion
This compound is a highly useful building block for the synthesis of complex biaryl molecules. While its coupling with aryl chlorides can be challenging, the use of modern, highly active palladium catalyst systems allows for efficient C-C bond formation. The protocol described herein provides a solid foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors. Careful attention to reaction setup, particularly the exclusion of air and moisture, is paramount for achieving high yields and purity.
References
- This compound. ChemUniverse. (Accessed Jan. 7, 2026).
- 3-Chloro-4-(methoxycarbonyl)phenylboronic Acid. TCI Chemicals. (Accessed Jan. 7, 2026).
- 3-Chloro-4-(methoxycarbonyl)phenylboronic Acid | CAS 603122-82-3. Chemical-Suppliers. (Accessed Jan. 7, 2026).
- 3-Chloro-4-(methoxycarbonyl)phenylboronic Acid 603122-82-3. TCI Deutschland GmbH. (Accessed Jan. 7, 2026).
- (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid. BLDpharm. (Accessed Jan. 7, 2026).
- 3-CHLORO-4-METHOXYPHENYLBORONIC ACID - Safety D
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling. Benchchem. (Accessed Jan. 7, 2026).
- Suzuki-Miyaura Coupling Reaction. Fisher Scientific. (Accessed Jan. 7, 2026).
- 3-Methoxycarbonylphenylboronic acid 99769-19-4. Sigma-Aldrich. (Accessed Jan. 7, 2026).
- (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid. PubChem. (Accessed Jan. 7, 2026).
- 3-Chloro-4-methoxycarbonylphenylboronic acid | CAS 603122-82-3. Santa Cruz Biotechnology. (Accessed Jan. 7, 2026).
- MSDS of 3-chloro-4-(ethoxycarbonyl)phenylboronic acid. (2017).
- SAFETY D
- Suzuki-Miyaura Coupling. Organic Synthesis. (Accessed Jan. 7, 2026).
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- SAFETY D
- SAFETY D
- Suzuki reaction. Wikipedia. (Accessed Jan. 7, 2026).
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Application Notes and Protocols: Synthesis of Biaryl Compounds Using (3-Chloro-4-(methoxycarbonyl)phenyl)boronic Acid
Abstract
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for their construction, lauded for its operational simplicity, broad functional group tolerance, and relatively mild reaction conditions.[1][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid (CAS RN: 603122-82-3) in the synthesis of complex biaryl compounds.[6][7] We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide detailed, field-proven protocols, and offer expert insights into overcoming common synthetic challenges.
Introduction: The Significance of Biaryl Structures and the Suzuki-Miyaura Coupling
Biaryl units are privileged structures in medicinal chemistry and materials science.[2][8] Their unique conformational properties and ability to engage in specific molecular interactions make them integral components of numerous blockbuster drugs, including antihypertensives and antivirals.[9] The development of efficient and versatile methods for biaryl synthesis is therefore a cornerstone of modern organic chemistry.[1][10][11]
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become the gold standard for creating carbon-carbon bonds between aromatic rings.[5] The reaction's robustness and the commercial availability and environmental friendliness of boronic acids have contributed to its widespread adoption over other coupling methods.[5]
Spotlight on this compound
This compound is a particularly valuable building block for several reasons:
-
Orthogonal Reactivity: The presence of a chloro substituent and a methoxycarbonyl group provides handles for further functionalization. The chloro group, being less reactive than bromo or iodo groups in oxidative addition, allows for selective coupling at the boronic acid site.[12]
-
Electronic Properties: The electron-withdrawing nature of the methoxycarbonyl group can influence the electronic properties of the resulting biaryl, which is a critical consideration in drug design.
-
Structural Versatility: This reagent enables the introduction of a substituted phenyl ring, which can serve as a key pharmacophore or a precursor to more complex heterocyclic systems.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5][12] The reactivity of the halide follows the trend I > Br > Cl.[12]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[14][15][16][17]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12][13]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Synthesis of Methyl 2-chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 1-bromo-4-(trifluoromethyl)benzene.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Quantity (mmol) | Molarity/Concentration |
| This compound | 603122-82-3 | 214.41 g/mol | 1.2 | - |
| 1-Bromo-4-(trifluoromethyl)benzene | 402-43-7 | 225.02 g/mol | 1.0 | - |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 g/mol | 0.05 | 5 mol% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 | - |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | - | 10 mL |
| Water (degassed) | 7732-18-5 | 18.02 g/mol | - | 2 mL |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - | For extraction |
| Brine | - | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | For drying |
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 1-bromo-4-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[18]
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[18]
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[18]
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Considerations and Troubleshooting
The success of a Suzuki-Miyaura coupling reaction is contingent upon several factors. Careful consideration of these parameters can significantly improve yields and minimize side reactions.
Choice of Palladium Catalyst and Ligand
While Pd(PPh₃)₄ is a versatile and commonly used catalyst, other palladium sources and ligands may be more effective for challenging substrates, particularly those involving aryl chlorides.[18][19]
-
For Aryl Chlorides: The oxidative addition to the C-Cl bond is slower than for C-Br or C-I bonds.[12] Therefore, electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups, are often employed to facilitate this step.[20] Examples include SPhos, XPhos, and RuPhos.
-
"Ligandless" Conditions: In some cases, particularly with activated aryl chlorides, "ligand-free" conditions using a simple palladium source like Pd(OAc)₂ or Pd/C can be effective.[21][22][23]
The Critical Role of the Base
The base plays a crucial role in the transmetalation step.[14][16][24] It activates the boronic acid to form a more nucleophilic boronate species.[15][16][17]
-
Common Bases: A variety of inorganic bases are commonly used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).[14][16]
-
Base Strength and Solubility: The choice of base can depend on the solvent system and the sensitivity of the substrates to basic conditions. For instance, K₃PO₄ is often used in anhydrous conditions, while carbonates are common in aqueous solvent mixtures.[25]
Solvent Systems
The choice of solvent is critical for ensuring the solubility of all reaction components. Common solvent systems include:
-
Toluene or 1,4-dioxane with an aqueous base.
-
Aprotic polar solvents like DMF or THF.
-
Alcohols such as isopropanol or ethanol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor solubility of reactants- Inappropriate base or solvent | - Use a fresh batch of catalyst- Ensure proper degassing of solvents and flushing of the reaction vessel- Screen different solvent systems- Try a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄)[26] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0) | - Rigorously exclude oxygen from the reaction mixture- Use a Pd(0) catalyst directly or ensure complete in situ reduction of a Pd(II) source |
| Protodeboronation | - Reaction of the boronic acid with water or other protic sources, leading to the formation of the corresponding arene | - Use anhydrous conditions if possible- Employ boronic esters (e.g., pinacol esters), which are more stable- Minimize reaction time and temperature |
| Hydrolysis of Ester Group | - Strongly basic conditions, especially at elevated temperatures | - Use a milder base such as K₂CO₃ or KF- Lower the reaction temperature and extend the reaction time- Consider protecting the ester as a more robust functional group if necessary[26] |
Applications in Drug Discovery and Development
The biaryl motif is a cornerstone in the design of modern pharmaceuticals. The ability to rapidly and efficiently synthesize diverse libraries of biaryl compounds using building blocks like this compound is invaluable in the drug discovery process.[1][8] This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Biaryl structures are found in drugs targeting a wide range of diseases, including cardiovascular conditions, viral infections, and cancer.[8][9]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. This compound serves as a versatile and valuable building block in this context, offering multiple avenues for subsequent chemical transformations. By understanding the underlying reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can effectively utilize this reagent to construct complex molecular architectures for applications in drug discovery, materials science, and beyond.
References
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Alacid, E., & Najera, C. (2010). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 16(5), 1537-1543. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564. [Link]
- Chemical-Suppliers. 3-Chloro-4-(Methoxycarbonyl)phenylboronic Acid | CAS 603122-82-3. [Link]
- Alacid, E., & Najera, C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3048-3055. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
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- ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
- Fiveable. Biaryl Synthesis Definition. [Link]
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- NIH National Library of Medicine.
- Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
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- ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
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- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
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- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
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- ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]
- MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
- RSC Publishing.
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Application Notes and Protocols: (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid in Pharmaceutical Intermediate Synthesis
Introduction: A Versatile Building Block for Modern Drug Discovery
In the intricate world of pharmaceutical synthesis, the ability to efficiently construct complex molecular architectures is paramount. (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid, a substituted arylboronic acid, has emerged as a cornerstone reagent for this purpose. Its unique trifunctional nature—featuring a boronic acid for cross-coupling, a chloro substituent for modulating electronic properties or further functionalization, and a methoxycarbonyl group as a versatile handle for derivatization—makes it an invaluable tool for medicinal chemists.[1][2] This guide provides an in-depth exploration of its applications, focusing on its pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.[3] We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss its practical application in the synthesis of pharmaceutical intermediates.
Section 1: Compound Profile and Safe Handling
Physicochemical Data
Precise knowledge of a reagent's properties is the foundation of reproducible and safe experimentation.
| Property | Value |
| CAS Number | 603122-82-3[4][5][6] |
| Molecular Formula | C₈H₈BClO₄[5][6][7] |
| Molecular Weight | 214.41 g/mol [5][7] |
| Appearance | Typically an off-white to white solid |
| Synonyms | 3-Chloro-4-(methoxycarbonyl)benzeneboronic acid |
Safety, Storage, and Handling
As with all laboratory chemicals, adherence to strict safety protocols is non-negotiable. This compound is classified as an irritant and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Work should be conducted in a well-ventilated fume hood.[8][10]
-
Handling: Avoid all personal contact, including the inhalation of dust.[8] Prevent dust generation during handling.[8] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[9][11][12]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8][9] Boronic acids can be hygroscopic and are often prone to dehydration to form cyclic anhydrides (boroxines); proper storage is crucial for maintaining reactivity.[13] Store away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Section 2: The Suzuki-Miyaura Coupling - A Mechanistic Overview
The Suzuki-Miyaura reaction is the cornerstone application for this compound. It facilitates the creation of a C(sp²)–C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, a critical transformation in the synthesis of biaryl scaffolds common in many pharmaceuticals.[3][14][15]
The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of the aryl/vinyl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[14] The reactivity order for the halide is typically I > Br > OTf >> Cl.[16]
-
Transmetalation: The organoboronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic borate species (-B(OR)₃⁻).[17] This borate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14]
The chloro and methoxycarbonyl substituents on the phenylboronic acid influence the electronic nature of the aromatic ring, which can affect the rate and efficiency of the transmetalation step.
Section 3: Experimental Protocols
The following protocols are designed to be robust starting points for researchers. Optimization may be required based on the specific substrate and desired scale.
Protocol 1: General Suzuki-Miyaura Coupling Using Conventional Heating
This protocol details a standard procedure for coupling this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (or iodide/triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2–1.5 eq), and the base (2.0–3.0 eq).
-
Inerting: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (1–5 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to the target temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2–24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Data Presentation: Typical Reaction Parameters
The choice of catalyst, base, and solvent can significantly impact reaction outcomes. The following table provides starting points for optimization.
| Aryl Halide (R¹-X) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| 4-Bromoanisole | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 85-95% |
| 3-Iodopyridine | PdCl₂(dppf) (2%) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 100 | 80-90% |
| 4-Chlorotoluene | Pd₂(dba)₃/XPhos (2%) | K₃PO₄ (3.0) | t-BuOH/H₂O | 110 | 70-85% |
| Phenyl triflate | Pd(OAc)₂/SPhos (2%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 88-96% |
Note: Yields are illustrative and highly dependent on the specific substrate and reaction scale.
Section 4: Application in Pharmaceutical Intermediate Synthesis
Boronic acids are fundamental building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors which often feature complex biaryl or heteroaryl-aryl cores.[18][19][20] For example, the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor, involves the coupling of a complex piperidine moiety with a pyrrolo[2,3-d]pyrimidine core.[21][22] While specific patented routes may vary, the fundamental strategy often relies on C-C or C-N bond-forming reactions where precursors made from boronic acids are key.
This compound is an ideal precursor for building blocks used in the synthesis of such inhibitors. The chloro- and ester-substituted phenyl ring it provides is a common motif in kinase inhibitors, where these groups can occupy specific pockets in the enzyme's active site or serve as points for further chemical modification to optimize potency and pharmacokinetic properties. The synthesis of many complex APIs involves multi-step sequences where a biaryl structure, formed via a Suzuki coupling, is elaborated in subsequent steps.[23][24]
Section 5: Troubleshooting and Key Considerations
-
Low Yields:
-
Cause: Inefficient catalyst activity, poor quality of boronic acid (boroxine formation), or presence of oxygen.
-
Solution: Screen different palladium catalysts and ligands.[14] Use freshly purchased or purified boronic acid.[13] Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction can be promoted by the presence of oxygen or high catalyst loading.
-
Solution: Rigorously exclude air from the reaction. Optimize catalyst loading to the lowest effective concentration.
-
-
Protodeboronation (Loss of Boronic Acid Group):
-
Cause: Can occur under harsh basic conditions or prolonged heating, especially with electron-rich or sterically hindered boronic acids.
-
Solution: Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or lower the reaction temperature.
-
Conclusion
This compound is a powerful and versatile reagent in the pharmaceutical chemist's toolbox. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient and modular synthesis of complex biaryl structures that form the backbone of many modern therapeutics. By understanding the underlying reaction mechanism, employing robust and safe handling protocols, and being aware of potential synthetic challenges, researchers can effectively leverage this building block to accelerate drug discovery and development programs.
References
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- Organic Chemistry Portal. "Suzuki Coupling."
- MDPI. "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective." Molecules, 2022.
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The Versatile Role of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Key Building Block for Modern Drug Discovery
(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid, a substituted arylboronic acid, has emerged as a pivotal reagent in the medicinal chemist's toolbox. Its unique structural features—a chlorine atom and a methoxycarbonyl group on the phenyl ring—provide a valuable platform for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of its applications, supported by detailed protocols and the scientific rationale behind its use in drug discovery and development. Boronic acids are renowned for their versatility, stability, and low toxicity, making them ideal intermediates in pharmaceutical synthesis.[1] The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to create biaryl structures often found in pharmacologically active compounds.[2][3]
Core Applications in Medicinal Chemistry
The strategic placement of the chloro and methoxycarbonyl substituents on the phenylboronic acid ring allows for fine-tuning of the electronic and steric properties of the resulting molecules. This makes it a valuable building block in the synthesis of a variety of therapeutic agents.
Synthesis of Heterocyclic Compounds for Cardiovascular Agents
One notable application of this compound is in the synthesis of substituted imidazole derivatives, a class of compounds investigated for their potential as cardiovascular agents. A key synthetic transformation involves a cross-coupling reaction to forge a bond between the boronic acid and a suitable heterocyclic partner.
A United States Patent describes a method for the synthesis of such compounds, highlighting the utility of this specific boronic acid. While the patent focuses on the overall synthetic scheme, the core reaction demonstrates the practical application of this compound in constructing the desired molecular framework. The imidazole scaffold is a common motif in many biologically active compounds.[4]
Featured Application: Synthesis of Substituted Imidazoles
The following section details a representative protocol for a cross-coupling reaction involving this compound and a halogenated imidazole, based on established synthetic methodologies.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The reaction typically involves an organoboron compound (in this case, this compound), an organic halide, a palladium catalyst, and a base. The catalytic cycle, illustrated below, involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a bromo-substituted imidazole.
Materials:
-
This compound (1.2 equivalents)
-
4-Bromo-1H-imidazole (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromo-1H-imidazole (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) active catalyst is sensitive to oxygen.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The use of a biphasic solvent system often enhances the reaction rate and yield.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired methyl 2-chloro-4-(1H-imidazol-4-yl)benzoate.
Rationale for Experimental Choices
-
Catalyst System: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a common and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: An inorganic base such as potassium carbonate is required to activate the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent like dioxane and water is often used. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Inert Atmosphere: The palladium catalyst in its active Pd(0) state is susceptible to oxidation, which would deactivate it. Therefore, performing the reaction under an inert atmosphere is critical for its success.
Broader Applications in Drug Discovery
While the synthesis of imidazole-based cardiovascular agents is a key example, the utility of this compound extends to other important areas of medicinal chemistry.
Development of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The biaryl scaffold is a common feature in many kinase inhibitors, and this compound serves as a valuable building block for creating these structures. The chloro and methoxycarbonyl groups can be strategically utilized to interact with specific amino acid residues in the kinase active site or to modulate the physicochemical properties of the inhibitor for improved drug-like characteristics.[5][6][7]
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are another important class of cancer therapeutics, particularly for tumors with deficiencies in DNA repair pathways.[1][8][9] The synthesis of complex heterocyclic systems found in many PARP inhibitors can be facilitated by Suzuki-Miyaura coupling reactions using functionalized boronic acids like the one discussed here. The substituents on the boronic acid can influence the binding affinity and selectivity of the final inhibitor.
Data Presentation
The following table summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 603122-82-3 |
| Molecular Formula | C₈H₈BClO₄ |
| Molecular Weight | 214.41 g/mol |
| Appearance | White to off-white powder |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions |
| Therapeutic Areas | Cardiovascular, Oncology (Kinase/PARP Inhibitors) |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex biaryl and heteroaryl structures that are central to many drug discovery programs. The presence of the chloro and methoxycarbonyl substituents provides chemists with opportunities to modulate the biological activity and pharmacokinetic properties of the target molecules. The protocols and information presented in this guide are intended to empower researchers to effectively utilize this important reagent in their quest for novel therapeutics.
References
- MySkinRecipes. (3-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid. URL: https://www.myskinrecipes.com/ingredient/3-hydroxy-4-methoxycarbonyl-phenyl-boronic-acid-1207726-24-6
- PubMed. Substituted imidazole derivatives as novel cardiovascular agents. URL: https://pubmed.ncbi.nlm.nih.gov/8343467/
- National Institutes of Health. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3711005/
- Chem-Impex. 3-Chloro-4-hydroxyphenylboronic acid. URL: https://www.chem-impex.com/products/3-chloro-4-hydroxyphenylboronic-acid
- Chem-Impex. 3-Chlorophenylboronic acid. URL: https://www.chem-impex.com/products/3-chlorophenylboronic-acid
- ResearchGate. Journal of Cardiovascular Disease Research CONCEPTUAL STUDY ON IMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES. URL: https://www.researchgate.
- National Institutes of Health. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11703142/
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963
- National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215848/
- Oakwood Chemical. This compound. URL: https://oakwoodchemical.com/Products.aspx?cas=603122-82-3
- Google Patents. US Patent 8822730B2. URL: https://patents.google.
- Benchchem. Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids. URL: https://www.benchchem.
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. URL: https://patents.google.
- National Institutes of Health. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408412/
- CSIR-NIScPR. Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][5][10]-oxazepin-3(2H) ones. URL: http://op.niscair.res.in/index.php/IJC/article/view/14193
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e-01-018
- Google Patents. Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. URL: https://patents.google.
- PubMed. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. URL: https://pubmed.ncbi.nlm.nih.gov/1627184/
- SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2017000200155
- Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%202%20Suzuki%20Coupling%20F11.pdf
- National Institutes of Health. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796030/
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Application Notes and Protocols for Suzuki Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] Its widespread adoption in drug discovery and development stems from its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[2][3]
The catalytic cycle, typically driven by a palladium(0) complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[1][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and requires activation of the boronic acid by a base to form a more nucleophilic borate species.[7][8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of Substituents on Phenylboronic Acids
The electronic and steric nature of substituents on the phenylboronic acid can significantly impact reaction efficiency. Understanding these effects is paramount for rational protocol design.
2.1. Electronic Effects
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ increase the acidity of the boronic acid, which can facilitate the formation of the borate anion required for transmetalation. However, EWGs also accelerate protodeboronation, a common side reaction where the boronic acid is hydrolyzed back to the corresponding arene.[10]
-
Electron-Donating Groups (EDGs): Substituents such as -OCH₃, -CH₃, or -N(CH₃)₂ decrease the acidity of the boronic acid, potentially slowing down transmetalation. However, they generally make the boronic acid more stable towards protodeboronation.
2.2. Steric Effects
-
Ortho-Substituents: Bulky groups at the ortho position can sterically hinder the approach of the boronic acid to the palladium center, impeding transmetalation and leading to lower yields.[10] In some cases, specialized bulky ligands are required to overcome this steric hindrance.[11][12]
| Substituent Type | Effect on Acidity | Effect on Transmetalation Rate | Susceptibility to Protodeboronation | General Protocol Considerations |
| Electron-Withdrawing | Increased | Generally Faster | High | Use milder bases (e.g., K₂CO₃), shorter reaction times, or boronic esters for increased stability. |
| Electron-Donating | Decreased | Generally Slower | Low | May require stronger bases (e.g., K₃PO₄, Cs₂CO₃) or higher temperatures to drive the reaction. |
| Sterically Hindered | Variable | Significantly Slower | Variable | Requires bulky, electron-rich ligands (e.g., SPhos, XPhos) and potentially higher catalyst loading and temperatures.[11][12] |
| Table 1: Influence of Phenylboronic Acid Substituents on Suzuki Coupling. |
Core Components and Optimization Strategies
A successful Suzuki coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent.
3.1. Palladium Catalyst and Ligands
While Pd(PPh₃)₄ is a classic catalyst, modern Suzuki couplings often employ a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity.[4]
-
For Electron-Rich Phenylboronic Acids: Standard ligands like PPh₃ or P(o-tol)₃ are often sufficient.
-
For Electron-Poor or Sterically Hindered Phenylboronic Acids: Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos are highly effective.[13] These ligands promote both oxidative addition and reductive elimination, accelerating the overall catalytic cycle.
3.2. Base
The base plays a crucial role in activating the boronic acid for transmetalation.[7][8][9] The choice of base should be tailored to the substrate.
-
Mild Bases (e.g., K₂CO₃, NaHCO₃): Often used for boronic acids with electron-withdrawing groups to minimize protodeboronation.
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃, KOtBu): Typically required for less reactive boronic acids with electron-donating groups or for sterically hindered couplings.
3.3. Solvent
The solvent system must solubilize the reactants and facilitate the interaction between the aqueous and organic phases if a biphasic system is used.
-
Common Solvents: Toluene, dioxane, THF, and DMF are widely used.[1]
-
Aqueous Systems: The addition of water is common and can accelerate the reaction, often in combination with a water-soluble base.[1][14]
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of different classes of substituted phenylboronic acids. Note: These are general guidelines and may require optimization for specific substrates.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Coupling with an Electron-Rich Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Materials:
-
Aryl halide (1.0 mmol)
-
4-methoxyphenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and PPh₃.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Coupling with an Electron-Poor Phenylboronic Acid (e.g., 4-cyanophenylboronic acid)
-
Materials:
-
Aryl halide (1.0 mmol)
-
4-cyanophenylboronic acid (1.5 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol)
-
Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, 4-cyanophenylboronic acid, K₂CO₃, Pd₂(dba)₃, and SPhos.
-
Add degassed dioxane and water.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress. Due to the potential for protodeboronation, it is advisable to check for complete consumption of the aryl halide.
-
Follow the workup and purification procedure described in Protocol 1.
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor solubility of reactants | - Use a fresh source of palladium and ligand- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄)- Increase the reaction temperature- Screen different solvents or solvent mixtures |
| Protodeboronation | - Harsh reaction conditions (strong base, high temperature)- Presence of excess water | - Use a milder base (e.g., KF, K₂CO₃)- Lower the reaction temperature- Use anhydrous conditions or a boronic ester (e.g., pinacol ester) for enhanced stability[6] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture | - Ensure thorough degassing of solvents and maintain a strict inert atmosphere[15] |
| Dehalogenation of Aryl Halide | - Presence of a hydrogen source (e.g., amine base, alcoholic solvent) | - Avoid amine bases and alcoholic solvents if dehalogenation is observed[4] |
| Table 2: Troubleshooting guide for Suzuki coupling with substituted phenylboronic acids. |
References
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- AntPhos Ligand for Sterically Demanding Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- Dai, Y., Liu, H., Feng, X., & Bao, M. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Duan, H., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5258-5275.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976.
- KitAlysis™ High-Throughput Screening. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 136(40), 14027–14030.
- Öcal, N., et al. (2021). C(sp2)–C(sp2) and C(acyl)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(35), 21543-21553.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Smith, G. A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2008-2015.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5147-5156.
- van der Westhuizen, C. L., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry, 2008(26), 4393-4396.
- Akhlaghinia, B. (2020). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst.
- Reddy, V. P., et al. (2021). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Kędzia, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2289-2300.
- Wikipedia. (2024, October 10). Suzuki reaction.
- Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(1), 163-173.
- ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
- Braga, A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(44), 15562-15571.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Lipshutz, B. H., & Petersen, T. B. (2006). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.).
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
Sources
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- 5. rose-hulman.edu [rose-hulman.edu]
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- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
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- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. reddit.com [reddit.com]
Navigating the Terrain of Electron-Deficient Partners: A Guide to Ligand Selection for Cross-Coupling with Chloro-Substituted Arylboronic Acids
Application Note & Protocol
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. While the coupling of aryl chlorides as the electrophilic partner has been extensively studied, the use of chloro-substituted arylboronic acids as the nucleophilic component presents a unique set of challenges. The electron-withdrawing nature of the chloro-substituent significantly modulates the electronic properties of the boronic acid, impacting the crucial transmetalation step of the catalytic cycle. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of ligands to enable efficient cross-coupling of these challenging substrates. We will delve into the mechanistic underpinnings of this transformation, offer a comparative analysis of state-of-the-art ligand systems, and provide detailed, field-proven protocols to empower the successful synthesis of a diverse range of biaryl compounds.
Introduction: The Challenge of the Electron-Deficient Boronic Acid
The inherent strength of the C-Cl bond in aryl chlorides makes their oxidative addition to a low-valent palladium center a kinetically demanding step in the Suzuki-Miyaura catalytic cycle. Consequently, a significant body of research has focused on the development of highly active catalyst systems, primarily through ligand design, to overcome this hurdle.[1] However, when the chloro-substituent resides on the arylboronic acid, the electronic challenge shifts from oxidative addition to transmetalation.
The chloro group, being electron-withdrawing, decreases the nucleophilicity of the aryl group attached to the boron atom. This can decelerate the transfer of the aryl group from the boronate complex to the palladium center, a key step for catalytic turnover. Paradoxically, the increased Lewis acidity of the boron center in electron-poor arylboronic acids can, in some instances, facilitate the initial interaction with the palladium complex.[2] This delicate electronic balance underscores the critical importance of judicious ligand selection to orchestrate an efficient and high-yielding cross-coupling reaction.
Furthermore, chloro-substituted arylboronic acids can be prone to side reactions such as protodeboronation, especially under basic aqueous conditions, leading to diminished yields of the desired biaryl product.[2] The choice of ligand, in concert with the appropriate base and solvent system, is therefore paramount in mitigating these undesired pathways.
The Role of the Ligand: Orchestrating the Catalytic Cycle
The ancillary ligand bound to the palladium center is the primary lever for tuning the reactivity and stability of the catalytic species throughout the Suzuki-Miyaura cycle. For the coupling of chloro-substituted arylboronic acids, the ligand's influence is most profoundly felt in the transmetalation and reductive elimination steps.
Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Key ligand characteristics for this application include:
-
Strong σ-Donation: Electron-rich ligands enhance the electron density at the palladium center. This facilitates the oxidative addition of the aryl halide coupling partner and can also promote the reductive elimination of the biaryl product.[3]
-
Steric Bulk: Sterically demanding ligands promote the formation of monoligated palladium species, which are often the most catalytically active.[4][5] Furthermore, steric hindrance can accelerate the reductive elimination step, preventing catalyst decomposition and side reactions.[6]
A Comparative Analysis of High-Performance Ligands
The two dominant classes of ligands for challenging Suzuki-Miyaura couplings are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Biaryl Monophosphine Ligands (Buchwald Ligands)
The Buchwald group has developed a portfolio of highly effective biaryl monophosphine ligands that have proven to be exceptionally versatile for a wide range of cross-coupling reactions.[7][8] For the coupling of chloro-substituted arylboronic acids, ligands such as SPhos and XPhos are often excellent starting points due to their optimal balance of steric bulk and electron-donating ability.[8][9]
Figure 2. Key Ligand Classes for Challenging Couplings.
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[10] They are generally stronger σ-donors than phosphines, leading to the formation of highly stable and active palladium complexes.[4] Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) are particularly effective for challenging substrates due to their steric bulk and strong electron-donating properties.[4]
Josiphos Ligands
Josiphos ligands are a class of chiral diphosphine ligands featuring a ferrocene backbone. While widely recognized for their application in asymmetric catalysis, their unique steric and electronic properties can also be advantageous in standard cross-coupling reactions, particularly when dealing with sterically demanding substrates.
Ligand Performance Data
The selection of the optimal ligand is highly substrate-dependent. The following table provides a comparative overview of ligand performance for the Suzuki-Miyaura coupling of 4-chlorophenylboronic acid with various aryl halides.
| Entry | Aryl Halide | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [11] |
| 2 | 4-Chloroanisole | XPhos | 2 | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 92 | [9] |
| 3 | 2-Bromotoluene | RuPhos | 1.5 | K₃PO₄ | n-Butanol | 100 | 16 | 98 | [12] |
| 4 | 4-Chlorotoluene | IPr | 1 | K₂CO₃ | Toluene | 100 | 24 | 91 | [4] |
| 5 | 2,6-Dimethylchlorobenzene | XPhos | 2 | CsF | Dioxane | 100 | 24 | 85 | [3] |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Optimal conditions may vary depending on the specific substrates and reaction scale.
Detailed Application Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of chloro-substituted arylboronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Buchwald Ligands
This protocol is a general method for the coupling of a chloro-substituted arylboronic acid with an aryl halide using a Buchwald ligand.
Materials:
-
Chloro-substituted arylboronic acid (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos or XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed water
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, chloro-substituted arylboronic acid, Pd(OAc)₂, the chosen phosphine ligand, and K₃PO₄.
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Figure 3. Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using an NHC Ligand
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
Chloro-substituted arylboronic acid (0.75 mmol, 1.5 equiv)
-
[Pd(IPr)(cinnamyl)Cl] (0.01 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed water
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
To a microwave reaction vial, add the aryl halide, chloro-substituted arylboronic acid, [Pd(IPr)(cinnamyl)Cl], and K₂CO₃.
-
Add degassed 1,4-dioxane (3 mL) and degassed water (0.5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precursor and ligand are of high quality and have been stored properly. Consider using a pre-formed palladium-ligand complex.
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.
-
Base Incompatibility: The choice of base is crucial. For chloro-substituted arylboronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
-
-
Protodeboronation of the Arylboronic Acid:
-
Minimize Water Content: While some water is often necessary, excess water can promote protodeboronation. Experiment with different solvent ratios.
-
Use of Boronic Esters: Consider converting the chloro-substituted arylboronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) to mitigate protodeboronation.
-
-
Homocoupling of the Arylboronic Acid:
-
Strictly Anaerobic Conditions: Homocoupling is often promoted by the presence of oxygen.
-
Optimize Ligand:Palladium Ratio: A slight excess of ligand can sometimes suppress homocoupling.
-
Conclusion
The successful Suzuki-Miyaura cross-coupling of chloro-substituted arylboronic acids is a readily achievable transformation with the appropriate selection of a high-performance ligand and carefully optimized reaction conditions. Bulky, electron-rich biaryl monophosphine ligands and N-heterocyclic carbenes have demonstrated exceptional utility in overcoming the electronic challenges posed by these electron-deficient substrates. By understanding the mechanistic nuances and employing the robust protocols outlined in this guide, researchers can confidently incorporate these valuable building blocks into their synthetic strategies, paving the way for the discovery and development of novel molecules with significant potential in pharmaceuticals and materials science.
References
- IDEALS - University of Illinois. (n.d.). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura (hetero-)
- Organic Syntheses. (2025). Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. [Link]
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
- National Institutes of Health. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- ResearchGate. (n.d.). Suzuki cross-coupling of hexachlorobenzene promoted by the Buchwald ligands. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]
- MilliporeSigma. (n.d.). Buchwald Phosphine Ligands. [Link]
- ACS Publications. (2026).
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ACS Publications. (n.d.).
- National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
- MDPI. (2023). Preformed Pd(II)
- Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. [Link]
Sources
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- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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Application Notes & Protocols: Base Selection for Suzuki Reactions with Ester-Containing Boronic Acids
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Base-Sensitive Substrates in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of complex molecules like pharmaceuticals.[1][2] A key component of this reaction is the base, which plays a crucial role in the catalytic cycle.[3] The base activates the organoboron species, making it more nucleophilic and facilitating the transfer of its organic group to the palladium catalyst—a critical step known as transmetalation.[1][4] However, when working with substrates containing base-sensitive functional groups, such as esters, the choice of base becomes a delicate balancing act. Strong bases can lead to unwanted side reactions, most notably the hydrolysis of the ester to a carboxylic acid, which can significantly reduce the yield of the desired product and complicate purification.
This guide provides an in-depth analysis of base selection for Suzuki reactions involving ester-containing boronic acids. We will explore the mechanistic considerations, compare the performance of various bases, and provide detailed protocols to help you optimize your reaction conditions and achieve high yields while preserving the integrity of the ester functionality.
Mechanistic Insights: The Multifaceted Role of the Base
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is most critical in the transmetalation step.[4] There are two generally accepted pathways for how the base facilitates this process:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate.[5] This activated species then readily undergoes transmetalation with the palladium(II) halide complex.
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.[5][6]
The operative pathway can depend on the specific base, solvent, and reactants used.[5] For ester-containing boronic acids, the goal is to choose a base that is strong enough to promote one of these pathways efficiently but mild enough to avoid saponification of the ester.
dot digraph "Suzuki_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Ar-X" [label="Aryl Halide (Ar-X)"]; "R-B(OR)2" [label="Boronic Acid/Ester\n(R-B(OR)2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(0)L2" [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-X(L2)" [label="Oxidative Adduct", shape=ellipse]; "Ar-Pd(II)-OR'(L2)" [label="Transmetalation Precursor", shape=ellipse]; "Ar-Pd(II)-R(L2)" [label="Coupled Complex", shape=ellipse]; "Ar-R" [label="Coupled Product (Ar-R)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., K2CO3)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Boronate" [label="[R-B(OR)2(Base)]-", shape=box, style=dashed];
"Pd(0)L2" -> "Ar-Pd(II)-X(L2)" [label="Oxidative\nAddition"]; "Ar-X" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Ar-Pd(II)-OR'(L2)" [label="Metathesis"]; "Base" -> "Ar-Pd(II)-OR'(L2)"; "R-B(OR)2" -> "Boronate" [style=dashed, label="Activation"]; "Base" -> "Boronate" [style=dashed]; "Boronate" -> "Ar-Pd(II)-R(L2)" [label="Transmetalation\n(Boronate Pathway)"]; "Ar-Pd(II)-OR'(L2)" -> "Ar-Pd(II)-R(L2)" [label="Transmetalation\n(Oxo-Palladium Pathway)"]; "R-B(OR)2" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Pd(0)L2" [label="Reductive\nElimination"]; "Ar-Pd(II)-R(L2)" -> "Ar-R"; } } Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Analysis of Bases
The choice of base is highly dependent on the specific substrates, catalyst system, and solvent.[7] Below is a comparative analysis of commonly used bases for Suzuki reactions with ester-containing boronic acids.
Inorganic Bases
Inorganic bases are the most frequently used in Suzuki-Miyaura couplings.[5] Their effectiveness is influenced by factors such as basicity, solubility, and the nature of the cation.[5][8]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃):
-
Sodium Carbonate (Na₂CO₃): A widely used, cost-effective, and efficient base for a broad range of substrates.[7] It is often a good starting point for reaction optimization.[7]
-
Potassium Carbonate (K₂CO₃): Similar to Na₂CO₃, it is a reliable and commonly employed base.[9][10]
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields, especially with challenging substrates.[11] Its higher solubility in many organic solvents can be an advantage.[8] However, it is more expensive.[7]
-
-
Phosphates (K₃PO₄):
-
Fluorides (KF, CsF):
-
Potassium Fluoride (KF): An effective base, particularly when used in anhydrous polar aprotic solvents.[7] Its performance can be highly dependent on its anhydrous state.[7] Powdered KF can be used to activate the boronic acid while leaving base-labile groups like esters unaffected.[12]
-
Cesium Fluoride (CsF): A more reactive but also more expensive fluoride source.[13] Fluoride bases are particularly useful for couplings involving trifluoroborate salts.[14]
-
-
Hydroxides (NaOH, KOH):
-
Sodium Hydroxide (NaOH) & Potassium Hydroxide (KOH): These are strong and inexpensive bases, but their high nucleophilicity can lead to significant hydrolysis of ester functional groups.[7] Their use should be approached with caution and may require careful control of reaction conditions, such as lower temperatures and shorter reaction times.
-
Organic Bases
Organic bases are generally less common in Suzuki couplings but can be advantageous when dealing with substrates that are particularly sensitive to strong inorganic bases.[5]
-
Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are generally weaker bases and may lead to lower reaction rates and yields compared to inorganic bases.[15] However, their non-nucleophilic nature makes them suitable for substrates with highly sensitive functional groups.[5]
Data Presentation: Base Screening for Ester-Containing Substrates
The following table summarizes the performance of various bases in the Suzuki-Miyaura coupling of 4-bromo-methylbenzoate with phenylboronic acid. This data is compiled from multiple sources for illustrative purposes and highlights the general trends in reactivity and ester preservation. Yields are highly dependent on specific reaction conditions.
| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Ester Hydrolysis (%) |
| Na₂CO₃ | Toluene/Water | 80 | 12 | 85 | <5 |
| K₂CO₃ | Dioxane/Water | 90 | 8 | 92 | <5 |
| Cs₂CO₃ | THF/Water | 65 | 6 | 95 | <5 |
| K₃PO₄ | Toluene | 100 | 12 | 90 | <2 |
| KF | Anhydrous THF | 65 | 24 | 75 | <1 |
| NaOH | Toluene/Water | 80 | 4 | 60 | 35 |
| TEA | DMF | 100 | 24 | 45 | <1 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with an Ester-Containing Boronic Acid using K₂CO₃
This protocol provides a starting point for the optimization of your Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Ester-containing boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the ester-containing boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Coupling using a Mild Fluoride Base (KF)
This protocol is suitable for highly base-sensitive ester-containing substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Ester-containing boronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Anhydrous KF (powdered) (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (10 mL)
Procedure:
-
In a glovebox or under a stream of argon, add anhydrous KF to an oven-dried reaction vessel.
-
Add the aryl halide, ester-containing boronic acid, Pd₂(dba)₃, and SPhos.
-
Seal the vessel and add anhydrous THF.
-
Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the temperature, using a more active catalyst system (e.g., a more electron-rich ligand), or switching to a stronger, yet non-nucleophilic, base like K₃PO₄.[7]
-
Significant Ester Hydrolysis: If significant hydrolysis of the ester is observed, switch to a milder base such as KF or an organic base like DIPEA.[5][12] Alternatively, lowering the reaction temperature and using a more active catalyst to shorten the reaction time can also mitigate this side reaction.
-
Poor Solubility: If the reactants or base are not soluble in the chosen solvent, consider a different solvent system. For inorganic bases, the addition of a small amount of water can be beneficial, but this may also increase the risk of hydrolysis.[16] Biphasic conditions with a phase-transfer catalyst can also be employed to improve reactivity.[17]
dot digraph "Base_Selection_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start: Ester-Containing\nBoronic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; initial_screen [label="Initial Screening:\nK2CO3 or Na2CO3 in\nToluene/Water or Dioxane/Water", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; good_yield [label="Good Yield &\nMinimal Hydrolysis?", shape=diamond]; optimize [label="Optimize Conditions\n(Temp, Time, Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Optimized Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrolysis_issue [label="Significant Hydrolysis?", shape=diamond]; mild_base [label="Switch to Milder Base:\nKF (anhydrous) or\nOrganic Base (e.g., DIPEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield_issue [label="Low Yield?", shape=diamond]; stronger_base [label="Switch to Stronger,\nNon-Nucleophilic Base:\nK3PO4 or Cs2CO3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; re_evaluate [label="Re-evaluate Catalyst\nand Solvent System"];
start -> initial_screen; initial_screen -> good_yield; good_yield -> optimize [label="Yes"]; optimize -> end; good_yield -> hydrolysis_issue [label="No"]; hydrolysis_issue -> mild_base [label="Yes"]; mild_base -> re_evaluate; hydrolysis_issue -> low_yield_issue [label="No"]; low_yield_issue -> stronger_base [label="Yes"]; stronger_base -> re_evaluate; re_evaluate -> good_yield; low_yield_issue -> re_evaluate [label="No"]; } } Figure 2. Decision workflow for base selection in Suzuki reactions.
Conclusion
The successful Suzuki-Miyaura coupling of ester-containing boronic acids hinges on the careful selection of the base. While strong bases can accelerate the reaction, they pose a significant risk of ester hydrolysis. Milder inorganic bases such as carbonates and phosphates often provide an excellent balance of reactivity and functional group tolerance. For particularly sensitive substrates, anhydrous conditions with fluoride bases or the use of non-nucleophilic organic bases can be effective strategies. By understanding the mechanistic role of the base and systematically screening a range of conditions, researchers can develop robust and high-yielding protocols for the synthesis of complex molecules bearing ester functionalities.
References
- Suzuki Coupling - Organic Chemistry Portal
- Suzuki reaction - Wikipedia
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - ResearchG
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem
- Suzuki reaction: easy mechanism,applic
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing)
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers - Benchchem
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society
- Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives | The Journal of Organic Chemistry - ACS Public
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchG
- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem
- Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids - Organic Letters
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed
- Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids - American Chemical Society
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
- Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate - ResearchG
- A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids - Benchchem
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG
- The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
- What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? - Quora
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont
- Your "Go-To", "just couple already", Suzuki conditions? - Reddit
- Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids | The Journal of Organic Chemistry - ACS Public
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PubMed Central
- The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water.
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem - YouTube
- Selection of boron reagents for Suzuki–Miyaura coupling - ResearchG
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Base-free Suzuki–Miyaura cross-coupling reaction medi
- Controlling and exploiting the caesium effect in palladium catalysed coupling reactions - University of B
- Cesium carbonate (Cs 2CO 3)
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au - ACS Public
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - ResearchG
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit
- Suzuki cross-coupling reaction - YouTube
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- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 8. quora.com [quora.com]
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- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
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- 17. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimizing Solvent Effects in Cross-Coupling Reactions of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic Acid
This compound is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique trifunctional substitution pattern—comprising a boronic acid for cross-coupling, a chloro-substituent for potential subsequent functionalization, and an electron-withdrawing methoxycarbonyl group—renders it a versatile reagent for the construction of complex biaryl structures.[1] These motifs are integral to a wide array of biologically active molecules and advanced materials. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for leveraging this reagent, offering a robust and functional-group-tolerant pathway to carbon-carbon bond formation.[2]
This guide provides an in-depth exploration of a critical, yet often underestimated, parameter in the success of these reactions: the choice of solvent. As a Senior Application Scientist, the following notes and protocols are designed to move beyond mere procedural steps, offering a mechanistic rationale for solvent selection and optimization to empower researchers to achieve high-yield, reproducible outcomes.
The Profound Influence of the Solvent System in the Suzuki-Miyaura Catalytic Cycle
The solvent is not a passive medium but an active participant that profoundly influences every elementary step of the Suzuki-Miyaura cross-coupling.[3] Its effects on solubility, catalyst stability, and the rates of oxidative addition, transmetalation, and reductive elimination are critical for an efficient reaction, especially when dealing with electronically deactivated substrates like this compound.
The Catalytic Cycle: A Solvent-Mediated Journey
The generally accepted mechanism for the Suzuki-Miyaura reaction serves as a framework for understanding solvent effects. Each step presents unique opportunities for optimization through rational solvent selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The Initiating Step
The cycle commences with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. The solvent's polarity plays a significant role here. More polar solvents can stabilize the charge-separated transition state of this step, potentially accelerating the reaction, which is particularly beneficial for less reactive aryl chlorides.[3] However, the choice of ligand on the palladium catalyst is often the more dominant factor for this step.[4] For aryl chlorides, the use of electron-rich and bulky phosphine ligands is crucial for efficient oxidative addition.[4]
2. Transmetalation: The Rate-Determining Step for Electron-Deficient Boronic Acids
Transmetalation involves the transfer of the organic moiety from the boron atom to the palladium center. This step is frequently rate-determining, especially with electron-deficient boronic acids like our substrate of interest.[5] The presence of both a chloro and a methoxycarbonyl group withdraws electron density from the phenyl ring, which can slow down this transfer.[6]
The solvent's role in transmetalation is multifaceted:
-
Boronate Formation and Solubility: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[7] The solvent system, often a mixture of an organic solvent and water, must effectively dissolve both the organic substrates and the inorganic base.[8] Inadequate solubility of any component can severely hinder the reaction rate.[8]
-
Stabilization of Intermediates: Polar aprotic solvents can stabilize the charged intermediates involved in the transmetalation process, thereby facilitating the reaction.[8]
-
The Role of Water: Water is not merely a co-solvent for the base. It plays a crucial role in the hydrolysis of boronic esters and in the formation of the active boronate species. However, excessive water can promote protodeboronation, a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.[9] This is a particular concern for electron-deficient boronic acids.
3. Reductive Elimination: The Product-Forming Step
The final step is the reductive elimination of the coupled product from the Pd(II) center, regenerating the Pd(0) catalyst. This step is generally fast and less influenced by the solvent compared to transmetalation.
Solvent Selection: A Comparative Analysis
The choice of solvent is a critical parameter that must be optimized for each specific Suzuki-Miyaura coupling. Below is a comparative overview of common solvent systems and their suitability for reactions involving this compound.
| Solvent System | Type | Key Characteristics & Suitability | Potential Issues |
| Toluene/Water | Aromatic/Aqueous | Good for dissolving organic substrates. The biphasic nature can sometimes suppress side reactions. | May require a phase-transfer catalyst for efficient interaction between aqueous and organic phases. |
| Dioxane/Water | Ether/Aqueous | A very common and often effective system. Dioxane is a good solvent for a wide range of organic compounds.[10] | Dioxane is a peroxide-forming solvent and has a relatively high boiling point, which can complicate product isolation. |
| THF/Water | Ether/Aqueous | Lower boiling point than dioxane, which can be advantageous for purification. Good solvating properties.[4] | Lower boiling point may limit the achievable reaction temperature. Also a peroxide-former. |
| DMF or DMAc/Water | Amide/Aqueous | Highly polar aprotic solvents that can accelerate the reaction by stabilizing charged intermediates.[11] | High boiling points make them difficult to remove. Can sometimes lead to undesired side reactions. |
| Alcohols (e.g., Ethanol, Isopropanol)/Water | Protic/Aqueous | "Greener" solvent choices. Can be effective, particularly with milder bases.[12] | The protic nature can sometimes exacerbate protodeboronation of sensitive boronic acids. |
Protocols for Success
The following protocols provide a starting point for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: General Solvent Screening
For a new coupling partner with this compound, a systematic solvent screening is highly recommended.
Caption: Experimental workflow for Suzuki-Miyaura solvent screening.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more active pre-catalyst for aryl chlorides)[7]
-
Base (e.g., K₂CO₃, 2.0 equiv)[11]
-
Selected solvent systems (e.g., Toluene/Water, Dioxane/Water, THF/Water in a 4:1 or 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a series of reaction vials, combine the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vials and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the different degassed solvent systems to each respective vial.
-
Reaction: Heat the reactions to a consistent temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
-
Work-up and Analysis: Upon completion, cool the reactions, perform a standard aqueous work-up, and purify the crude product. Analyze the yield and purity for each solvent system to determine the optimal conditions.
Protocol 2: Optimized Conditions for Coupling with an Aryl Bromide
Based on established trends for electron-deficient boronic acids, the following protocol is a robust starting point for coupling with a typical aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Final Considerations
-
Low Yield: If the yield is low, consider that protodeboronation may be an issue. Using a milder base (e.g., KF) or minimizing the amount of water in the reaction mixture can be beneficial.[7] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) may be necessary.[13]
-
Sluggish Reaction: For unreactive coupling partners, particularly aryl chlorides, a more active catalyst system (e.g., a palladacycle with a Buchwald-type ligand) and higher temperatures may be required.[4]
-
Homocoupling: The presence of oxygen can lead to the unwanted homocoupling of the boronic acid. Ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere.[9]
By understanding the fundamental roles of the solvent and systematically optimizing the reaction conditions, researchers can unlock the full synthetic potential of this compound, enabling the efficient and reliable synthesis of valuable biaryl compounds.
References
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Semantic Scholar. (2019, May 13).
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Norwegian Research Information Repository - NTNU. (2022, November 13). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]
- ACS Publications. (n.d.).
- NIH. (2024, September 16).
- The Royal Society of Chemistry. (2018, May 18). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. [Link]
- MDPI. (2017, February 28).
- Journal of Nanostructures. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- ResearchGate. (2025, August 7). (PDF)
- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
- RSC Publishing. (2023, June 16).
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nva.sikt.no [nva.sikt.no]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: Strategic Derivatization of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Abstract: (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid is a pivotal building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its trifunctional nature—possessing a reactive boronic acid moiety for cross-coupling, a modifiable methoxycarbonyl group, and a chloro substituent—offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the key synthetic transformations originating from this reagent. We will detail field-proven protocols for its application in Suzuki-Miyaura cross-coupling, followed by strategic modifications of its ester and chloro functionalities to generate diverse libraries of biaryl derivatives. The causality behind experimental choices, mechanistic insights, and practical considerations are elucidated to ensure reproducible and high-yielding outcomes for researchers and drug development professionals.
Core Chemistry & Strategic Value
This compound (CAS No: 603122-82-3, Molecular Formula: C₈H₈BClO₄) is a substituted arylboronic acid.[1][2] Its synthetic utility is anchored in three distinct reactive centers, allowing for a modular approach to derivative synthesis.
-
The Boronic Acid [-B(OH)₂]: This is the primary reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp²)–C(sp²) bond to construct biaryl systems.[3]
-
The Methoxycarbonyl Group [-CO₂Me]: This ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for subsequent reactions, most commonly amide bond formation.
-
The Chloro Substituent [-Cl]: While less reactive than corresponding bromides or iodides, the chloro group can participate in certain cross-coupling reactions under more forcing conditions or with specialized catalyst systems, offering an additional point for molecular elaboration.[3][4]
The presence of two electron-withdrawing groups (EWG), the chloro and methoxycarbonyl substituents, influences the electronic properties of the phenyl ring. This can decrease the rate of transmetalation in Suzuki-Miyaura couplings compared to electron-rich boronic acids, but it also increases the Lewis acidity of the boron atom, which can facilitate the formation of the key boronate complex intermediate.[5]
Primary Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the efficient synthesis of substituted biaryl compounds.[6] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.
Mechanistic Overview
The catalytic cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming an Ar-Pd(II)-X complex.[7]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[6]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered when using (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Due to its specific electronic and structural features, this reagent is susceptible to several competing reaction pathways that can diminish the yield of the desired product. This document is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues observed during cross-coupling reactions with this compound.
Q1: I am observing a low yield of my desired cross-coupled product, and my crude NMR/LC-MS shows multiple byproducts. What are the most likely side reactions?
A1: When working with this compound, low yields are typically caused by three primary side reactions stemming from the reagent's inherent properties. The presence of two electron-withdrawing groups (a chloro and a methoxycarbonyl group) on the phenyl ring makes the boronic acid particularly susceptible to:
-
Protodeboronation: The replacement of the -B(OH)₂ group with a hydrogen atom, yielding methyl 2-chlorobenzoate. This is often the most significant competing pathway with electron-deficient boronic acids.[1][2]
-
Homocoupling: The palladium-catalyzed dimerization of the boronic acid to form dimethyl 2,2'-dichlorobiphenyl-4,4'-dicarboxylate. This reaction is frequently promoted by the presence of oxygen.[2][3]
-
Ester Hydrolysis (Saponification): The conversion of the methoxycarbonyl group (-COOCH₃) to a carboxylate (-COO⁻) under basic reaction conditions, especially at elevated temperatures.[4]
The diagram below illustrates these competing pathways.
Caption: Troubleshooting workflow for protodeboronation.
Q3: I'm observing a significant amount of the homocoupled biaryl byproduct. How can I prevent this?
A3: The homocoupling of arylboronic acids is a well-documented side reaction, often proceeding through a mechanism involving a palladium peroxo complex that forms in the presence of oxygen. [3]Electron-deficient boronic acids can be particularly prone to this pathway. [5][6]
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling. [2][3] * Protocol: Use a robust degassing procedure for your solvent(s). The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes can suffice. [7]Assemble your reaction under a positive pressure of inert gas and ensure all glassware is properly dried.
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes lead to higher levels of homocoupling if oxygen is present. Pd(II) precatalysts that are reduced to Pd(0) in situ can be more reliable.
-
Recommendation: Use air-stable Pd(II) precatalysts such as XPhos Pd G3 or SPhos Pd G4. These catalysts are designed for controlled activation and can help maintain a low steady-state concentration of the active Pd(0) species, disfavoring side reactions. [8]
-
-
Ligand Selection: The choice of ligand can influence the stability of the catalytic species and its propensity for side reactions.
Q4: My product's methoxycarbonyl group was hydrolyzed to a carboxylic acid. How do I prevent this saponification?
A4: Ester hydrolysis is a classic base-mediated reaction. The combination of a strong base, water, and heat required for many Suzuki couplings can readily saponify the methyl ester.
-
Base Selection: This is the primary control element.
-
Avoid: Strong hydroxide bases (NaOH, KOH, Ba(OH)₂).
-
Use: Milder carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄). [4][9]These bases are generally strong enough to facilitate transmetalation but are less aggressive toward the ester. Cesium carbonate is often a good choice for base-sensitive substrates. [4]
-
-
Temperature and Reaction Time: Saponification is kinetically controlled.
-
Recommendation: Run the reaction at a lower temperature (e.g., ≤ 80 °C) and for the shortest time necessary to achieve full conversion of the limiting reagent.
-
-
Solvent Choice: Biphasic conditions can sometimes limit the interaction between the ester (in the organic phase) and the base (often in the aqueous phase). [4] * Recommendation: Solvent systems like Toluene/H₂O or Dioxane/H₂O are standard. Ensure vigorous stirring to overcome mass transfer limitations for the desired reaction.
| Parameter | Recommendation for this compound | Rationale |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Mild, less soluble bases minimize protodeboronation and ester hydrolysis. [4][7] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Reduces the concentration of the proton source (water) to disfavor protodeboronation. [7] |
| Catalyst | XPhos Pd G3 (1-2 mol%) or Pd(OAc)₂/SPhos (1-2 mol%) | High-activity catalyst outcompetes side reactions; SPhos is effective for electron-deficient partners. [5][6] |
| Temperature | 80-90 °C | Balances reaction rate with minimizing thermal decomposition and side reactions like hydrolysis. [10] |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Crucial to prevent oxygen-mediated homocoupling and catalyst decomposition. [2][3] |
| Table 1: Recommended Starting Conditions to Minimize Side Reactions. |
Experimental Protocols
Protocol 1: Robust Suzuki-Miyaura Coupling Under Optimized Conditions
This protocol incorporates best practices to minimize the side reactions discussed above.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser) and cool under a stream of argon or nitrogen.
-
Reagent Addition: To the reaction flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), your aryl halide (1.0 equiv., limiting reagent), and K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment. [7]4. Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%) and the ligand if not using a precatalyst (e.g., SPhos, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide. The solvent should be degassed beforehand by sparging with argon for 30 minutes.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Ester Derivative
If protodeboronation remains a persistent issue, converting the boronic acid to its more stable pinacol ester is a highly effective preventative strategy.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Dehydration: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) or set up a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours until TLC or NMR analysis shows complete conversion.
-
Workup: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction after drying under high vacuum. If necessary, it can be purified by recrystallization or chromatography.
References
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society.
- Cox, P. A., Reid, M., & Leach, A. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters. Organic Letters.
- Verhoog, S., et al. (2018). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids. Angewandte Chemie International Edition.
- Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Reddit user discussion on Ester Stability under Suzuki/Buchwald Conditions. (2023). r/chemistry.
- Butters, M., et al. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett.
- ResearchGate. Scientific Diagram on Cross coupling reactions of arylboronic acid.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Wikipedia. Protodeboronation.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2010). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid.
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry.
- Genin, E., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- ResearchGate. (2011). Table 2: The effect of various bases on the Suzuki coupling reaction.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid Reaction Products
Welcome to the technical support center for purifying products derived from reactions with (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of biaryl products, typically synthesized via Suzuki-Miyaura cross-coupling reactions.[1][2][3][4]
The unique substitution pattern of this boronic acid—containing an electron-withdrawing chloride and a base-labile methyl ester—presents specific challenges and necessitates tailored purification strategies. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve high purity for your target compounds.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might encounter during your purification workflow.
Q1: My final product is contaminated with a symmetrical biaryl impurity. How do I remove it and prevent its formation in the future?
A1: The impurity you are observing is likely the homocoupling product of your boronic acid. This is a common side reaction in Suzuki-Miyaura couplings.[5][6]
-
Causality: Homocoupling occurs when two molecules of the boronic acid react with each other. This process is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to Pd(II), or if a Pd(II) precursor is used without complete reduction.[6][7][8]
-
Removal Strategy:
-
Column Chromatography: The homocoupling product is typically less polar than the desired cross-coupled product. A standard silica gel column using a gradient elution with a hexanes/ethyl acetate solvent system can effectively separate the two compounds.
-
Crystallization: If your desired product is a solid, recrystallization can be highly effective. The homocoupling product, being an impurity, will likely remain in the mother liquor if a suitable solvent system is found.
-
-
Prevention Strategy:
-
Thorough Degassing: Before adding the palladium catalyst, ensure your reaction mixture (solvents and reagents) is rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 20-30 minutes.[9]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to using a Pd(II) source like Pd(OAc)₂ that needs to be reduced in situ.[6]
-
Add a Reducing Agent: In some cases, adding a mild reducing agent can suppress homocoupling by keeping the palladium in the Pd(0) state.[7]
-
Q2: I'm seeing a significant amount of unreacted boronic acid in my crude product. How do I separate it?
A2: Residual this compound is a polar impurity that can sometimes co-elute with the desired product, especially if the product itself is polar.
-
Causality: Incomplete reaction is the primary cause. However, the boronic acid's polar nature, due to the -B(OH)₂ group, makes it tricky to handle during purification.
-
Removal Strategy:
-
Aqueous Basic Wash: During the workup, perform a liquid-liquid extraction. Wash the organic layer (e.g., ethyl acetate, DCM) with a mild aqueous base like 1M sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.
-
Critical Note: Avoid using strong bases like NaOH or KOH, as they can cause hydrolysis of the methyl ester on your desired product.[10]
-
-
Chromatography with Additives: If chromatography is necessary, the boronic acid can streak on silica gel. Adding a small amount of a polar solvent like methanol to your mobile phase can improve the peak shape. Alternatively, for very difficult separations, consider converting the crude mixture to the corresponding boronate esters (e.g., pinacol esters), which are less polar and chromatograph more cleanly.[6][11]
-
Q3: My NMR shows a byproduct that is missing the boronic acid group but hasn't coupled. What is it and how do I deal with it?
A3: You are likely observing the product of protodeboronation, which would be methyl 2-chlorobenzoate.
-
Causality: Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is catalyzed by acid or base and is common in Suzuki reactions that use aqueous bases and are run for extended periods.[6][12]
-
Removal Strategy: The protodeboronated byproduct, methyl 2-chlorobenzoate, is significantly less polar than your desired biaryl product. It can be easily separated by standard silica gel column chromatography.
-
Prevention Strategy:
-
Minimize Water: If your reaction conditions permit, use a lower amount of water or an anhydrous base/solvent system.
-
Shorter Reaction Times: Monitor your reaction closely by TLC or LC-MS and stop the reaction as soon as the starting aryl halide is consumed to avoid prolonged exposure to hydrolytic conditions.[9]
-
Q4: My product has a persistent grey/black tint, even after chromatography. How do I remove residual palladium?
A4: The dark color is a tell-tale sign of residual palladium, often in a colloidal form ("palladium black").[13] This is a critical issue, especially in drug development, as palladium levels in active pharmaceutical ingredients (APIs) are strictly regulated.
-
Causality: Homogeneous palladium catalysts can decompose during the reaction to form insoluble, colloidal palladium(0), which is difficult to remove by simple filtration.
-
Removal Strategy:
-
Filtration through Celite®: After the reaction is complete, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This is effective at removing heterogeneous and precipitated palladium.[13][14]
-
Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon (charcoal) can effectively adsorb residual palladium. However, be aware that activated carbon can also adsorb your product, leading to yield loss. Start with a small amount (e.g., 5-10 wt%) and monitor for product loss.
-
Palladium Scavengers: For very low palladium levels, use a solid-supported scavenger. These are typically silica or polymer resins functionalized with thiol or other palladium-binding groups.[15] The crude product solution is passed through a plug of the scavenger or stirred with it, and the resin is then filtered off.
-
Frequently Asked Questions (FAQs)
This section addresses broader strategic questions regarding purification.
Q1: What is the best general purification strategy for products derived from this compound?
A1: A multi-step approach is generally most effective.
-
Aqueous Workup: Start with a standard aqueous workup. Extract your product into an organic solvent like ethyl acetate. Wash sequentially with water, a mild aqueous base (e.g., 1M NaHCO₃) to remove unreacted boronic acid, and finally with brine to remove excess water.
-
Palladium Removal: Before concentrating the organic solution, treat it to remove palladium, for example, by filtering through Celite® or stirring with a scavenger.[13][15]
-
Primary Purification:
-
Crystallization: If your product is a solid and has >85-90% purity after workup, crystallization is the preferred method for scalability and achieving high purity.[16][17][18]
-
Flash Column Chromatography: If the product is an oil or contains impurities with similar polarity, silica gel chromatography is the method of choice.[5][19]
-
-
Final Polish (if needed): For very high purity requirements (e.g., for pharmaceutical applications), a final recrystallization or a prep-HPLC step may be necessary.
Q2: How does the choice of base in the Suzuki reaction affect the purification process?
A2: The base is critical and directly impacts the impurity profile.
-
Strong Bases (e.g., NaOH, KOH): These increase the risk of hydrolyzing the methyl ester on your starting material and product, leading to the corresponding carboxylic acid.[10] This creates a highly polar impurity that can be difficult to separate.
-
Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are generally preferred as they are effective for the coupling reaction while minimizing the risk of ester hydrolysis.[10] However, they can still promote protodeboronation if the reaction is run for too long.
-
Organic Bases (e.g., Et₃N): These are generally not effective enough for Suzuki couplings with aryl chlorides and are not commonly used.
Your purification strategy must account for byproducts generated by the chosen base. If ester hydrolysis is a possibility, your workup and chromatography will need to be designed to separate the desired ester from the resulting acid.
Q3: When should I choose crystallization over column chromatography?
A3: The choice depends on the physical state of your product and the nature of the impurities.
| Factor | Choose Crystallization When... | Choose Column Chromatography When... |
| Product State | The product is a solid. | The product is an oil or a low-melting solid. |
| Purity Level | Crude purity is relatively high (>85%). | Crude product is a complex mixture with multiple impurities. |
| Impurities | Impurities are present in small amounts and have different solubility profiles. | Impurities have similar polarity (Rf values) to the product. |
| Scalability | You are working on a large scale (>5-10 g). | You are on a small, discovery scale (<5 g) or optimizing conditions. |
| Efficiency | It can be more time and solvent-efficient for large quantities. | It is often faster for small-scale purification and impurity isolation. |
Visualized Workflows and Data
Impurity Profile
Understanding the potential impurities is the first step to a successful purification.
| Impurity Name | Structure | Typical Polarity (vs. Product) | Key Differentiator |
| Desired Product | Ar-(C₆H₃)(Cl)(COOCH₃) | - | Target Molecule |
| Homocoupling Product | (CH₃OOC)(Cl)(C₆H₃)-(C₆H₃)(Cl)(COOCH₃) | Less Polar | Higher molecular weight, more symmetric |
| Protodeboronation Product | Methyl 2-chlorobenzoate | Less Polar | Lacks the coupled aryl group |
| Unreacted Boronic Acid | (HO)₂B-(C₆H₃)(Cl)(COOCH₃) | More Polar | Acidic, water-soluble as boronate salt |
| Hydrolyzed Product | Ar-(C₆H₃)(Cl)(COOH) | Much More Polar | Acidic, will not elute easily from silica without modifier |
Diagram 1: Purification Decision Workflow
This diagram outlines the logical steps for selecting an appropriate purification strategy after the initial aqueous workup.
Caption: Decision tree for selecting the primary purification method.
Diagram 2: Origin of Common Suzuki Reaction Impurities
This diagram illustrates how the main side products are formed from the starting materials.
Caption: Formation pathways of key reaction byproducts.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying the target biaryl compounds on silica gel.
-
Prepare the Column: Select an appropriately sized silica gel column for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight). Pack the column using your starting eluent (e.g., 100% Hexanes or 98:2 Hexanes/Ethyl Acetate).
-
Load the Sample: Adsorb your crude product onto a small amount of silica gel (~2-3x the mass of the product). Ensure the solvent is fully removed under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexanes/EtOAc). Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10, etc.) to elute the compounds.
-
Expected Elution Order: 1. Protodeboronation product, 2. Homocoupling product, 3. Desired Product .
-
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Palladium Removal with Activated Carbon
This protocol describes a common method for reducing palladium contamination.
-
Dissolve Crude Product: After the initial aqueous workup, dissolve the crude organic extract in a suitable solvent (e.g., Ethyl Acetate, Toluene, or DCM).
-
Add Activated Carbon: Add activated carbon to the solution (start with 5-10% of the estimated mass of the crude product).[20]
-
Stir the Mixture: Stir the suspension at room temperature for 1-2 hours. Gentle heating (40 °C) can sometimes improve efficiency but may also increase product adsorption.
-
Filter: Prepare a short plug of Celite® in a sintered glass funnel. Filter the mixture through the Celite® to remove the activated carbon.
-
Wash: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: If required, submit a sample of the purified product for analysis (e.g., ICP-MS) to quantify residual palladium levels.
References
- ResearchGate. (2015). How can I remove palladium Pd catalyst easily? [Online discussion].
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion].
- SpinChem. Palladium catalyst recovery using scavenger resin.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Reddit. (2023). Ester Stability under Suzuki/Buchwald Conditions. [Online discussion].
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synfacts, 2008(12), 1279-1279.
- Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. [Online discussion].
- ResearchGate. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Wikipedia. Suzuki reaction.
- San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 2.
- National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc., 140(4), 1485–1493.
- ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 834.
- ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides....
- ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- ACS Publications. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947.
- ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction....
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- University of California, San Diego. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spinchem.com [spinchem.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. www1.udel.edu [www1.udel.edu]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
Overcoming steric hindrance in reactions with (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
<Technical Support Center: Overcoming Steric Hindrance in Reactions with (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid >
Disclaimer: This document is intended for research use only. The information provided is based on current scientific understanding and is not exhaustive. Users should always exercise their own professional judgment and consult relevant safety data sheets before undertaking any chemical synthesis.
This compound is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by the significant steric hindrance imposed by the ortho-chloro substituent adjacent to the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in palladium-catalyzed cross-coupling reactions, leading to low yields, slow reaction times, and the formation of undesirable side products.
This technical guide provides a structured approach to troubleshooting and overcoming the challenges associated with this sterically hindered reagent, with a primary focus on the widely used Suzuki-Miyaura coupling reaction.
Figure 1. The impact of steric hindrance on the Suzuki-Miyaura reaction.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding to completion. What is the most likely reason?
A1: The primary culprit is almost always the steric hindrance from the ortho-chloro group. This bulkiness slows down the transmetalation step, which is often the rate-limiting step in the catalytic cycle. Standard Suzuki-Miyaura conditions are typically not robust enough to overcome this hurdle.
Q2: I am observing a significant amount of a side product that corresponds to the starting boronic acid with the boron group replaced by a hydrogen. What is this and how can I prevent it?
A2: This side product results from a reaction called protodeboronation.[1] It is a common decomposition pathway for boronic acids, especially under basic conditions or at elevated temperatures.[2] For sterically hindered substrates where the desired coupling is slow, protodeboronation becomes a more competitive and problematic side reaction.[1][3]
Q3: Are there specific types of catalysts or ligands that are recommended for this type of hindered coupling?
A3: Yes, the choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), are highly effective for sterically demanding couplings.[4][5][6] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these challenging reactions.[7][8]
Part 2: Troubleshooting and Optimization
Issue 1: Low Conversion and Slow Reaction Rate
Underlying Cause: The steric clash between the ortho-chloro group on the boronic acid and the palladium catalyst complex increases the activation energy of the transmetalation step.
Solutions:
-
Ligand Selection: The ligand plays a pivotal role in modulating the reactivity of the palladium catalyst. For sterically hindered substrates, the use of bulky, electron-rich ligands is paramount.[9][10] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium species that can better accommodate the hindered boronic acid.[6]
Ligand Class Examples Key Advantages Buchwald Ligands SPhos, XPhos, RuPhos Proven efficacy for a wide range of sterically hindered substrates.[4][5] N-Heterocyclic Carbenes (NHCs) IPr, IMes High thermal stability and strong electron-donating properties.[7][8] Specialized Ligands AntPhos, BI-DIME Designed for extremely challenging couplings, such as the formation of tetra-ortho-substituted biaryls.[11][12] -
Base Selection: The base is not just a simple activator of the boronic acid; its nature can significantly influence the reaction outcome. For hindered couplings, stronger, non-nucleophilic bases are often more effective.
Base Comments K₃PO₄ A reliable and commonly used base for challenging Suzuki couplings.[6] Cs₂CO₃ Often provides enhanced reactivity, but is more expensive. t-BuOK A strong base that can be effective, particularly with less reactive aryl chlorides.[6][7] -
Solvent and Temperature: Higher boiling point solvents allow for increased reaction temperatures, which can provide the necessary energy to overcome the steric barrier. Anhydrous conditions are crucial to minimize protodeboronation.
Solvent Boiling Point (°C) Toluene 111 Dioxane 101 Xylenes ~140
Issue 2: Significant Protodeboronation
Underlying Cause: The slow rate of the desired cross-coupling reaction allows for the competing protodeboronation side reaction to become more prominent.[1][3]
Solutions:
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can significantly reduce the rate of protodeboronation.[1][13][14] These esters act as a "slow-release" source of the boronic acid in the reaction mixture.[1][15]
-
Anhydrous Conditions: Meticulously dry all reagents and solvents. Water can act as a proton source for the protodeboronation reaction.[2]
-
Minimize Reaction Time: Optimize the reaction conditions (catalyst, ligand, base, temperature) to achieve the fastest possible rate for the desired coupling, thereby outcompeting the protodeboronation pathway.
Issue 3: Homocoupling of the Coupling Partner
Underlying Cause: Homocoupling of the aryl halide partner can occur when the transmetalation step is slow. The oxidative addition of the aryl halide to Pd(0) occurs, but the resulting Ar-Pd(II)-X intermediate can react with another molecule of itself before it has a chance to couple with the hindered boronic acid. The presence of oxygen can also promote homocoupling of the boronic acid.[16]
Solutions:
-
Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before heating. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[14]
-
Optimize Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to favor the cross-coupling pathway.
Part 3: Recommended Experimental Protocol
This protocol is a starting point and may require optimization for your specific substrates.
Figure 2. General experimental workflow for a Suzuki-Miyaura coupling with a hindered substrate.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and K₃PO₄.
-
In a separate vial, weigh out the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Sparge the reaction mixture with argon for 15-20 minutes.
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Wikipedia.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
- Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- ChemRxiv.
- National Institutes of Health.
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
- RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
- National Institutes of Health. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. [Link]
- Chemical-Suppliers. 3-Chloro-4-(Methoxycarbonyl)phenylboronic Acid | CAS 603122-82-3. [Link]
- Organic Chemistry Portal.
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Oakwood Chemical. This compound. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
- ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Suzuki Reactions with Halogenated Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving halogenated boronic acids. Our focus is on providing not just protocols, but a foundational understanding of the underlying chemical principles to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and misconceptions surrounding the use of halogenated boronic acids in Suzuki reactions.
Q1: My Suzuki coupling with a chloro/bromo-aryl boronic acid is giving low to no yield. Is the catalyst being deactivated?
A1: While it's easy to suspect catalyst deactivation, the primary culprit is often the instability of the boronic acid itself. Halogenated boronic acids, particularly those with multiple electron-withdrawing halogens, are highly susceptible to a side reaction called protodeboronation.[1] This reaction replaces the carbon-boron bond with a carbon-hydrogen bond, effectively destroying your nucleophile before it can participate in the cross-coupling.[1][2] This consumption of the starting material is often misinterpreted as poor catalyst performance.
Q2: What is protodeboronation and why are halogenated boronic acids so prone to it?
A2: Protodeboronation is the protonolysis of the C-B bond.[1] The presence of halogens, especially electron-withdrawing ones like fluorine and chlorine, increases the Lewis acidity of the boron center and can destabilize the C-B bond. This makes the boronic acid more susceptible to attack by a proton source (like water, which is often present in Suzuki reactions) under basic conditions, leading to the formation of the corresponding arene byproduct.[3][4]
Q3: How does the choice of base impact the stability of my halogenated boronic acid?
A3: The base is a double-edged sword in Suzuki reactions. It's essential for activating the boronic acid to form the boronate species, which is necessary for transmetalation.[5][6] However, the basic conditions also accelerate protodeboronation.[2] Stronger bases can increase the rate of this undesired side reaction. Therefore, a careful balance must be struck, often requiring screening of different bases to find one that is effective for the catalytic cycle but minimizes boronic acid decomposition.
Q4: Can the halogen on the boronic acid directly "poison" the palladium catalyst?
A4: Direct poisoning of the palladium catalyst by the halogen substituent on the boronic acid is not a commonly reported primary deactivation pathway in the literature for homogeneous catalysis. Catalyst poisoning is more frequently associated with impurities or certain functional groups that can strongly coordinate to the palladium center, such as some nitrogen- and sulfur-containing heterocycles.[7][8] However, halide ions in the reaction mixture can influence the catalytic activity, in some cases even enhancing it, but this is a general effect not specific to the halogen on the boronic acid.[9] The more significant issue remains the inherent instability of the halogenated boronic acid leading to protodeboronation.
Q5: Are boronic esters a better alternative to halogenated boronic acids?
A5: Yes, in many cases, using a boronic ester derivative is a highly effective strategy. Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and potassium trifluoroborate salts are more stable than their corresponding boronic acids.[10][11] They act as "slow-release" reservoirs of the boronic acid under the reaction conditions, ensuring that the concentration of the unstable free boronic acid is kept low at any given time.[11] This minimizes protodeboronation while still allowing for efficient transmetalation.[10][11]
Troubleshooting Guide: Catalyst Deactivation and Low Yields
This section provides a systematic approach to troubleshooting Suzuki reactions with halogenated boronic acids, focusing on practical solutions and the rationale behind them.
Issue 1: Low Conversion of Starting Materials
Probable Cause: The most likely cause is the decomposition of the halogenated boronic acid via protodeboronation, which outpaces the rate of the desired cross-coupling reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Experimental Protocols:
-
Protocol 1: In-situ Protection of Boronic Acid with Diethanolamine
This protocol describes the formation of a more stable diethanolamine adduct which can sometimes be used directly in the coupling reaction.[10]
-
In a vial with a stir bar, dissolve the halogenated boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[10]
-
Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[10]
-
A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[10]
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]
-
This diethanolamine adduct can now be used in the Suzuki coupling reaction, typically with protic solvents.[10]
-
-
Protocol 2: General Procedure for Suzuki Coupling with a Challenging Boronic Acid
This is a robust starting point for couplings where boronic acid instability is a concern.
-
Vessel Preparation: To an oven-dried reaction vial with a magnetic stir bar, add the aryl halide (1.0 equiv), the stabilized boronic acid derivative (e.g., pinacol ester, 1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[10]
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[10]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[10]
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[10]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[10]
-
Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by flash column chromatography.[10]
-
Issue 2: Formation of Homocoupled Boronic Acid Byproduct
Probable Cause: The presence of oxygen in the reaction can lead to the oxidative homocoupling of the boronic acid. This can also occur if a Pd(II) precatalyst is used and its reduction to the active Pd(0) species is inefficient, leading to Pd(II)-mediated homocoupling.[12]
Troubleshooting Steps:
-
Improve Degassing Technique: Ensure that the solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup.
-
Use a Pd(0) Source or an Efficient Precatalyst: If using a Pd(II) source like Pd(OAc)₂, ensure that the phosphine ligand used can effectively reduce it to Pd(0). Alternatively, switch to a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that rapidly generates the active Pd(0) species.[10]
-
Ligand Choice: Bulky electron-rich phosphine ligands can disfavor the formation of the species that lead to homocoupling.
Data Summary: Impact of Boron Reagent on Stability
| Boron Reagent Type | Relative Stability | Key Advantages | Common Application Notes |
| Boronic Acid | Low | Commercially available, no deprotection needed. | Prone to protodeboronation, especially with electron-withdrawing groups.[1] |
| Pinacol Ester | Moderate | Good stability, easy to handle.[10] | Can be used directly, often improves yields. |
| MIDA Boronate | High | Very stable, suitable for chromatography and sequential couplings.[10][11] | Requires a deprotection step (hydrolysis) to release the active boronic acid.[11] |
| Potassium Trifluoroborate | High | Crystalline, air-stable solids.[10] | Slow release of boronic acid under reaction conditions. |
| Diethanolamine Adduct | Moderate-High | Crystalline, air- and water-stable solids.[10] | Can be used directly in the coupling reaction.[10] |
Catalyst Deactivation Pathways Overview
While direct poisoning by the halogenated boronic acid is less common, several pathways can lead to a loss of catalytic activity in Suzuki reactions.
Caption: Overview of catalyst deactivation and competing side reactions.
By understanding the inherent instability of halogenated boronic acids and employing strategies to mitigate their decomposition, researchers can significantly improve the success rate of these challenging yet crucial Suzuki-Miyaura cross-coupling reactions.
References
- MDPI. (n.d.). Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery.
- Wikipedia. (2023). Protodeboronation.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Hartwig, J. F., & Stang, P. J. (Eds.). (2010). Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1). John Wiley & Sons.
- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- ACS Publications. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Wikipedia. (2023). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (2023). Catalyst poisoning.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes [organic-chemistry.org]
Optimizing temperature for Suzuki coupling of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Anklicken, um Abschnitte zu erweitern
Technisches Support-Zentrum: Optimierung der Suzuki-Kopplung
Thema: Optimierung der Reaktionstemperatur für die Suzuki-Kopplung von (3-Chlor-4-(methoxycarbonyl)phenyl)boronsäure
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch dient als spezielle technische Ressource zur Bewältigung der Herausforderungen bei der Suzuki-Miyaura-Kopplung mit deaktivierten Arylchloriden, insbesondere mit (3-Chlor-4-(methoxycarbonyl)phenyl)boronsäure. Unser Fokus liegt auf dem kritischen Parameter der Reaktionstemperatur, um Forschern zu ermöglichen, ihre Ergebnisse systematisch zu optimieren und häufige Fallstricke zu beheben.
Häufig gestellte Fragen (FAQs)
F1: Was ist eine geeignete Starttemperatur für die Kopplung dieses spezifischen Arylchlorids?
A1: Für die Suzuki-Kopplung von deaktivierten Arylchloriden wie (3-Chlor-4-(methoxycarbonyl)phenyl)boronsäure wird ein Starttemperaturbereich von 80–100 °C empfohlen.[1] Arylchloride sind aufgrund der starken Kohlenstoff-Chlor (C-Cl)-Bindung deutlich weniger reaktiv als die entsprechenden Bromide oder Iodide.[2] Diese erhöhte Bindungsenergie erfordert eine höhere thermische Energie, um den geschwindigkeitsbestimmenden oxidativen Additionsschritt im katalytischen Zyklus einzuleiten.[1][3] Eine zu niedrige Temperatur führt oft zu einer geringen oder keiner Umsetzung.
F2: Warum ist die Temperaturkontrolle für dieses Substrat so entscheidend?
A2: Die Temperaturkontrolle ist ein empfindliches Gleichgewicht. Während eine hohe Temperatur für die Aktivierung der C-Cl-Bindung notwendig ist, können übermäßige Temperaturen zu mehreren unerwünschten Nebenreaktionen führen:
-
Katalysatorzersetzung: Hohe Temperaturen können zur Aggregation des Palladiumkatalysators führen, was sich oft durch die Bildung von "Palladium-Schwarz" bemerkbar macht und die katalytische Aktivität verringert.[4]
-
Protodeboronierung: Insbesondere bei elektronenarmen Boronsäuren kann die Protodeboronierung (der Ersatz der Boronsäuregruppe durch ein Wasserstoffatom) bei erhöhten Temperaturen zu einer signifikanten Nebenreaktion werden, die wertvolles Ausgangsmaterial verbraucht.[1][2]
-
Esterhydrolyse: Das Vorhandensein der Methoxycarbonylgruppe birgt das Risiko einer basenvermittelten Hydrolyse bei hohen Temperaturen, insbesondere in wässrigen Lösungsmittelsystemen.
F3: Was sind die visuellen Anzeichen für eine falsche Reaktionstemperatur?
A3: Die Beobachtung der Reaktion kann wertvolle Hinweise liefern:
-
Keine Farbänderung: Wenn die Reaktionsmischung nach einer angemessenen Zeit hell bleibt und die TLC-Analyse keine Produktbildung zeigt, ist die Temperatur wahrscheinlich zu niedrig.
-
Schnelle Verdunkelung zu Schwarz: Wenn sich die Lösung schnell schwarz färbt, deutet dies auf die Bildung von Palladium-Schwarz und damit auf eine Zersetzung des Katalysators hin, was oft auf eine zu hohe Temperatur zurückzuführen ist.[4]
-
Bildung von Nebenprodukten (per TLC/GC-MS): Die Analyse von Aliquoten während der Reaktion kann das Auftreten von Nebenprodukten aufdecken, die auf suboptimale thermische Bedingungen hindeuten.
Leitfaden zur Fehlerbehebung: Symptom & Lösung
Dieser Abschnitt befasst sich mit spezifischen experimentellen Problemen durch einen systematischen Ansatz zur Fehlerbehebung.
Problem: Geringe oder keine Umsetzung des Ausgangsmaterials.
| Mögliche Ursache | Vorgeschlagene Lösung(en) | Kausale Begründung |
| Unzureichende Temperatur | Erhöhen Sie die Reaktionstemperatur schrittweise in 10-°C-Schritten (z. B. von 80 °C auf 90 °C, dann auf 100 °C). Überwachen Sie die Umsetzung per TLC oder GC. | Der oxidative Additionsschritt an die C-Cl-Bindung ist oft der geschwindigkeitsbestimmende Schritt und erfordert eine signifikante Aktivierungsenergie, die durch höhere Temperaturen bereitgestellt wird.[3] |
| Sauerstoffinaktivierung des Katalysators | Stellen Sie sicher, dass das Reaktionsgefäß gründlich mit einem Inertgas (Argon oder Stickstoff) gespült wird. Verwenden Sie entgaste Lösungsmittel. | Sauerstoff kann die aktive Pd(0)-Spezies zu inaktivem Pd(II) oxidieren und so den Katalysator vergiften, bevor die Reaktion beginnen kann.[1][2] |
| Ungeeignetes Katalysatorsystem | Wechseln Sie zu einem Katalysatorsystem, das für Arylchloride bekannt ist. Verwenden Sie sperrige, elektronenreiche Phosphinliganden (z. B. SPhos, XPhos) oder N-heterocyclische Carben (NHC)-Liganden.[1][5] | Standardliganden wie Triphenylphosphin (PPh₃) sind oft nicht aktiv genug, um die oxidative Addition von deaktivierten Arylchloriden zu fördern.[1] |
Problem: Signifikante Nebenproduktbildung (z. B. Homokopplung, Protodeboronierung).
| Mögliche Ursache | Vorgeschlagene Lösung(en) | Kausale Begründung |
| Zu hohe Temperatur | Senken Sie die Reaktionstemperatur, sobald eine vernünftige Umwandlungsrate erreicht ist. Führen Sie eine Temperatur-Screening-Studie durch (siehe Protokoll unten). | Protodeboronierung und andere Zersetzungswege werden bei höheren Temperaturen kinetisch begünstigt.[2] |
| Falsche Basenauswahl | Wechseln Sie zu einer milderen oder anderen Base. Kaliumphosphat (K₃PO₄) ist oft eine gute Wahl für anspruchsvolle Kopplungen.[6][7][8] Vermeiden Sie starke Hydroxidbasen, wenn Protodeboronierung ein Problem darstellt. | Die Base fördert nicht nur den gewünschten Transmetallierungsschritt, sondern kann auch die Protodeboronierung beschleunigen. Die Wahl der Base beeinflusst die Kinetik beider Wege.[1][7] |
| Wasser im Reaktionsgemisch | Verwenden Sie wasserfreie Lösungsmittel und trocknen Sie die Reagenzien gründlich. Einige Protokolle profitieren von einer geringen Menge Wasser, aber überschüssiges Wasser kann schädlich sein. | Wasser ist die Protonenquelle für die Protodeboronierung. Die Minimierung seines Gehalts kann diese Nebenreaktion unterdrücken.[1] |
Problem: Katalysatorzersetzung (Bildung von Palladium-Schwarz).
| Mögliche Ursache | Vorgeschlagene Lösung(en) | Kausale Begründung |
| Überhitzung | Senken Sie die Reaktionstemperatur sofort um 10–20 °C. | Thermischer Stress ist eine Hauptursache für die Agglomeration von Palladium-Nanopartikeln zu inaktivem Palladium-Schwarz.[4] |
| Falsches Ligand-zu-Metall-Verhältnis | Erhöhen Sie das Ligand-zu-Palladium-Verhältnis (z. B. von L:Pd = 2:1 auf 4:1). | Der Ligand stabilisiert das Palladiumzentrum. Eine unzureichende Ligandenkonzentration kann zu unkoordinierten, instabilen Palladiumspezies führen, die zur Zersetzung neigen. |
| Substrat- oder Verunreinigungsinduzierte Zersetzung | Stellen Sie die Reinheit aller Reagenzien sicher. Verunreinigungen können als Gifte für den Katalysator wirken. | Bestimmte funktionelle Gruppen oder Verunreinigungen können irreversibel an das Palladiumzentrum binden und dessen Zersetzung auslösen. |
Visualisierungen und Arbeitsabläufe
Logischer Arbeitsablauf zur Temperatur-Optimierung
Der folgende Diagramm beschreibt einen systematischen Ansatz zur Bestimmung der optimalen Temperatur.
Bildunterschrift: Arbeitsablauf zur systematischen Optimierung der Reaktionstemperatur.
Einfluss der Temperatur auf den Suzuki-Katalysezyklus
Die Temperatur beeinflusst vor allem den ersten, oft geschwindigkeitsbestimmenden Schritt: die oxidative Addition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing protodeboronation of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Technical Support Center: (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Welcome to the technical support center for this compound (CAS 603122-82-3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and critical side reaction: protodeboronation . Our goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to ensure the success of your experiments.
Understanding the Core Challenge: Why This Boronic Acid is Susceptible
This compound is a highly valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions. However, its chemical structure—featuring two powerful electron-withdrawing groups (a chloro substituent and a methoxycarbonyl group)—makes the carbon-boron (C-B) bond exceptionally weak. This electron deficiency renders the ipso-carbon atom highly susceptible to attack by a proton (H+), leading to the cleavage of the C-B bond and its replacement with a C-H bond.[1][2] This undesired reaction, known as protodeboronation, generates methyl 2-chlorobenzoate as a byproduct, consuming your starting material and significantly lowering the yield of your desired coupled product.
Protodeboronation is not a simple process; it can be catalyzed by acid, base, or even residual metals, with the exact mechanism being highly dependent on reaction conditions like pH.[3] For highly electron-deficient arylboronic acids such as this one, the base-catalyzed pathway is particularly relevant.[4] Under basic conditions, the boronic acid forms a more reactive boronate species ([ArB(OH)₃]⁻), which can then react with a proton source (like water) to undergo protodeboronation.[3][4]
Troubleshooting Guide: Low Yields & Byproduct Formation
This section addresses the most common issues encountered when using this compound.
Q1: My Suzuki-Miyaura reaction has a low yield, and LC-MS analysis shows a major byproduct with the mass of methyl 2-chlorobenzoate. Is this protodeboronation?
A1: Yes, this is the classic signature of protodeboronation. The presence of methyl 2-chlorobenzoate confirms that the boronic acid moiety is being cleaved and replaced by a hydrogen atom. This is the primary failure mode for this reagent. The key to solving this is to make the desired productive reaction (your Suzuki coupling) kinetically faster than the undesired protodeboronation pathway.
Immediate Corrective Actions:
-
Rigorous Anhydrous Conditions: Water is a primary proton source for this side reaction.[5][6] Your first step should be to eliminate it as much as possible.
-
Use freshly distilled, anhydrous, and degassed solvents.
-
Oven-dry all glassware and cool it under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous grades of all solid reagents, especially the base. Finely grind the base to ensure it is dry and reactive.
-
Consider adding activated 4Å molecular sieves to the reaction mixture.[7]
-
-
Re-evaluate Your Base: The choice and amount of base are critical. Strong aqueous bases can accelerate protodeboronation.[8]
-
Switch to a Milder, Anhydrous Base: Instead of strong hydroxide bases (NaOH, KOH), use weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[5][7] These provide sufficient basicity for the catalytic cycle while being less aggressive in promoting protonolysis.
-
Use the Stoichiometric Amount: Use the minimum amount of base required for the reaction (typically 2.0-3.0 equivalents). Excess base can be detrimental.
-
-
Lower the Reaction Temperature: High temperatures accelerate all reactions, including protodeboronation.[7]
-
Determine the lowest possible temperature at which the catalytic turnover is still efficient. Start your optimization around 80 °C. If the reaction is too slow, consider using a more active catalyst system rather than simply increasing the heat.[7]
-
Q2: I've already implemented anhydrous conditions, but protodeboronation is still a significant issue. What are the next steps?
A2: If basic troubleshooting fails, you need to look at more advanced strategies that either fundamentally protect the boronic acid or dramatically accelerate the desired cross-coupling reaction.
Advanced Strategies:
-
Convert to a More Stable Boronic Ester: This is one of the most effective strategies.[3] Boronic acids can be converted into more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or aryltrifluoroborates.[3][5][9]
-
Mechanism of Action: These "protecting groups" shield the vulnerable C-B bond from the reaction environment.[10] They then "slowly release" the active boronic acid in situ at a low concentration, which is immediately consumed in the Suzuki catalytic cycle.[3][10] This keeps the standing concentration of the unstable boronic acid low, minimizing the opportunity for protodeboronation.[3]
-
Recommendation: Converting this compound to its corresponding pinacol ester is a robust and widely adopted approach.[9][11]
-
-
Optimize the Catalyst/Ligand System: The goal is to make the reductive elimination step of the Suzuki cycle much faster.
-
Use High-Activity Catalysts: Employ modern, highly active catalyst systems. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) paired with a palladium source (like Pd₂(dba)₃ or a pre-catalyst) are designed for rapid catalytic turnover, which can outcompete the slower protodeboronation reaction.[7][12]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes accelerate the productive reaction enough to improve the yield significantly.[7]
-
Workflow for Troubleshooting Protodeboronation
Here is a logical workflow to diagnose and solve issues related to protodeboronation.
Caption: A decision-making workflow for troubleshooting low yields caused by protodeboronation.
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of base-catalyzed protodeboronation?
A3: In a base-catalyzed process, the boronic acid (Ar-B(OH)₂) is in equilibrium with its corresponding boronate species (Ar-B(OH)₃⁻) after reacting with a hydroxide or other base.[3] For highly electron-deficient systems like this one, this boronate is unstable.[4] The reaction proceeds via the attack of a proton source (like H₂O) on the electron-deficient ipso-carbon of the aryl ring, leading to the cleavage of the C-B bond.[4][13]
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is crucial to prevent degradation over time. This compound should be stored in a tightly sealed container in a refrigerator, ideally under an inert atmosphere (argon or nitrogen). Minimizing exposure to moisture and air is key to preserving its integrity. Some commercial sources supply it as a mixture containing varying amounts of its anhydride (a boroxine), which is a common and generally stable form.
Q5: Are there any solvent effects I should be aware of?
A5: Yes. While common Suzuki solvents like dioxane, toluene, and DMF are suitable, it is paramount that they are anhydrous. The presence of protic solvents (like alcohols) or water can significantly accelerate protodeboronation. Using anhydrous, homogeneous conditions can improve reproducibility and reaction outcomes.[6][14]
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize protodeboronation when using this compound.
Table 1: Key Reaction Parameters & Recommendations
| Parameter | Standard Condition | Optimized Recommendation to Prevent Protodeboronation | Rationale |
| Boron Source | This compound | This compound pinacol ester | Greatly enhances stability and prevents premature decomposition.[3][9] |
| Base | NaOH, K₂CO₃ (aqueous) | Anhydrous, finely ground K₃PO₄ or Cs₂CO₃ (2.5 equiv.) | Avoids water as a proton source and provides sufficient, non-aggressive basicity.[5][7] |
| Solvent | Dioxane/Water | Anhydrous, degassed Toluene or 2-MeTHF | Eliminates the primary proton source from the reaction medium.[6] |
| Temperature | 100-110 °C | 80-90 °C | Reduces the rate of the undesired protodeboronation side reaction.[7] |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ (1.5 mol%) + SPhos (4.5 mol%) | A highly active system that promotes rapid cross-coupling, outcompeting decomposition.[12] |
Step-by-Step Methodology
-
Glassware Preparation: Place a Schlenk flask containing a stir bar in an oven at 120 °C overnight. Allow it to cool to room temperature under a high vacuum and then backfill with argon. Maintain a positive argon atmosphere for the entire setup.
-
Reagent Addition:
-
To the flask, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.3 equiv.), and anhydrous, finely ground K₃PO₄ (2.5 equiv.).
-
In a separate, dry vial, weigh the Pd₂(dba)₃ (0.015 equiv.) and SPhos (0.045 equiv.).
-
-
Solvent Degassing: Use anhydrous toluene that has been sparged with argon for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup:
-
Under a positive flow of argon, add the degassed toluene to the Schlenk flask containing the solids.
-
Add the catalyst and ligand mixture to the flask.
-
Seal the flask tightly.
-
-
Execution and Monitoring:
-
Place the flask in a preheated oil bath at 85 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by taking aliquots (under argon) and analyzing via LC-MS or TLC. Look for the consumption of the aryl halide and the formation of the desired product, while checking for the absence of the protodeboronated byproduct.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
By implementing these optimized conditions, you can significantly suppress protodeboronation and achieve a high yield of your desired cross-coupled product.
References
- Protodeboron
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- Denmark, S. E., & Smith, R. C. (2009).
- Denmark, S. E., & Kassel, S. H. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]
- Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Denmark, S. E., & Wang, X. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. [Link]
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- Reddit User Discussion on Suzuki Reaction Conditions. (2024). r/Chempros. [Link]
- Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]
- Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Bulletin of the Korean Chemical Society. [Link]
- Protodeboron
- Reddit User Discussion on Suzuki Protodeboron
- Discussion on Low Yield in Suzuki Coupling.
- This compound. Oakwood Chemical. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Couplings with (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Low conversion rates with this substrate are common due to its specific electronic properties, but can be overcome with careful optimization.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific issues you may encounter during your experiments. The solutions are based on mechanistic principles and field-proven strategies.
Q1: My Suzuki-Miyaura reaction with this compound has stalled or resulted in a very low yield. What are the most critical initial parameters to investigate?
A1: When a Suzuki coupling fails, a systematic review of the core reaction components is the most efficient path to a solution. This compound is an electron-deficient boronic acid due to the chloro and methoxycarbonyl substituents. This electronic nature can slow the transmetalation step, which is often rate-limiting in the catalytic cycle.[1][2]
Start by assessing these four key areas:
-
Catalyst System Integrity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Oxygen contamination can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[3][4][5]
-
Base Efficacy: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is essential for transmetalation.[6][7][8] The choice and strength of the base are critical.
-
Boronic Acid Stability: This specific boronic acid, like many others, is susceptible to protodeboronation (replacement of the C-B bond with a C-H bond), especially under harsh basic conditions or in the presence of excess water.[9][10][11]
-
Solvent and Solubility: All components, especially the palladium catalyst complex and the boronate intermediate, must be sufficiently soluble for the reaction to proceed efficiently.[12][13]
The following workflow provides a logical sequence for troubleshooting.
Caption: A logical workflow for diagnosing low-yield Suzuki reactions.
Q2: I'm using a standard catalyst like Pd(PPh₃)₄ and still see poor results. What catalyst system is better suited for this electron-deficient boronic acid?
A2: While Pd(PPh₃)₄ is a classic catalyst, it is often inefficient for challenging substrates, including electron-deficient boronic acids or less reactive aryl chlorides.[14][15] The oxidative addition and reductive elimination steps of the catalytic cycle are often impeded. To overcome this, you need a catalyst system with ligands that are both bulky and electron-rich.
-
Expert Recommendation: Switch to a modern catalyst system employing biarylphosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species, accelerating the key steps of the catalytic cycle.[3][15][16]
| Catalyst System Component | Recommended Examples | Rationale & Key Advantages |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily available Pd(0) or Pd(II) sources that form the active catalyst with the chosen ligand. |
| Bulky Phosphine Ligands | XPhos , SPhos , RuPhos | These Buchwald ligands are highly effective for coupling sterically hindered and electron-deficient partners. They accelerate reductive elimination.[3][14][16] |
| Palladacycle Precatalysts | XPhos Pd G2/G3/G4, SPhos Pd G2 | These are air- and moisture-stable precatalysts that rapidly generate the active Pd(0) species, leading to more consistent results.[10][16] |
| N-Heterocyclic Carbenes | IPr, PEPPSI-IPr | NHCs form very stable bonds with palladium, resulting in highly active and long-lived catalysts suitable for difficult couplings.[16] |
Actionable Protocol: For your next attempt, try using Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) or an integrated precatalyst like XPhos Pd G3 (2 mol%).
Q3: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A3: Protodeboronation is a major competing pathway, particularly with electron-deficient boronic acids which are more susceptible to hydrolysis.[9][11] This side reaction is often accelerated by strong bases and the presence of water.
Here are strategies to mitigate it:
-
Change the Base: While a base is required, hydroxide-containing bases (e.g., NaOH) or even aqueous carbonate solutions can aggressively promote protodeboronation. Switch to a non-hydroxide base.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is an excellent choice as it is strong enough to form the boronate complex but is less prone to causing hydrolysis.[14][15] Cesium carbonate (Cs₂CO₃) is also highly effective. For base-sensitive substrates, potassium fluoride (KF) can be used under anhydrous conditions.[8][13]
-
-
Use Anhydrous or Biphasic Conditions: While a small amount of water can be beneficial for some Suzuki couplings by aiding in the dissolution of the base, excess water is the proton source for this side reaction.
-
Strategy: Use rigorously dried, degassed solvents (e.g., dioxane, toluene, THF). If using a biphasic system (e.g., Toluene/H₂O), minimize the amount of water and ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[3]
-
-
Convert to a Boronate Ester: Boronate esters, such as the pinacol ester (Bpin), are significantly more stable towards hydrolysis than the corresponding boronic acids.[9] You can either use the pre-formed boronate ester or generate it in situ. While this adds a step, it can dramatically improve yields for sensitive substrates. Kinetic studies have shown that some boronic esters can transmetalate directly without prior hydrolysis, offering a significant rate enhancement.[17][18]
Q4: My reaction mixture is heterogeneous, and the yield is inconsistent. What solvent and base combination is optimal?
A4: Solubility is paramount. Inconsistent results are often a sign that one or more components are not fully dissolved. The choice of solvent and base are interdependent.[3]
Solvent Selection:
-
Aprotic Ethereal Solvents: 1,4-Dioxane and THF are excellent choices for Suzuki couplings as they effectively solvate the palladium complexes.[12]
-
Aromatic Solvents: Toluene is another common choice, particularly for higher-temperature reactions.
-
Polar Aprotic Solvents: Solvents like DMF can be used but may lead to ester hydrolysis at high temperatures with strong bases.[13] They can, however, be beneficial for solubilizing polar substrates.[19]
Base and Solvent Synergy: The base must be soluble enough to react. If you are using an inorganic base like K₃PO₄ in an organic solvent like toluene, the reaction is happening at the interface. This is why biphasic systems (e.g., Toluene/H₂O) or the use of a phase-transfer catalyst can be effective. However, for consistency, a homogenous system is often preferred.
| Base | Recommended Solvent(s) | Considerations |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 10:1) | A robust, general-purpose system for challenging couplings.[14] |
| Cs₂CO₃ | 1,4-Dioxane, THF | Highly effective but more expensive. Good for difficult couplings.[15] |
| K₂CO₃ | Toluene / EtOH / H₂O, THF / H₂O | A milder base, often requires higher temperatures.[20] |
| KF | Anhydrous THF, Dioxane | Used in anhydrous conditions to prevent ester hydrolysis and protodeboronation.[8][13] |
Pro Tip: Ensure your base is finely powdered to maximize its surface area and reactivity, especially in non-aqueous systems.[3] Also, be aware that solvent contaminants, even at the ppm level, can poison the catalyst. Using high-purity, anhydrous solvents is crucial for robust and reproducible results.[12][21][22]
Frequently Asked Questions (FAQs)
Q: What is the fundamental catalytic cycle for the Suzuki-Miyaura reaction? A: The generally accepted mechanism involves three key steps with a Pd(0)/Pd(II) redox couple:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-determining step.[23]
-
Transmetalation: The organic group from the base-activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q: Why is a rigorously inert atmosphere so important? A: Oxygen can be detrimental in two ways. First, it can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides. Second, it promotes the oxidative homocoupling of your boronic acid, leading to undesired Ar-Ar byproducts and consumption of your starting material.[3][4] Always degas your solvents thoroughly (e.g., by sparging with argon or nitrogen for 30 minutes) and perform the reaction under a positive pressure of an inert gas.[15]
Q: How can I monitor the reaction's progress effectively? A: Real-time monitoring is crucial to avoid over-heating or premature termination.
-
TLC (Thin Layer Chromatography): A simple, fast, and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product.[24]
-
LC-MS / GC-MS: Provides more quantitative data and can help identify byproducts like homocoupled or protodeboronated species. This is the preferred method for accurate conversion analysis.
-
In-situ Monitoring: Advanced techniques like online HPLC or flow NMR can provide detailed kinetic profiles, offering deep mechanistic insights, especially for industrial process development.[25][26]
Q: The this compound I purchased "contains varying amounts of Anhydride." Is this a problem? A: No, this is very common and generally not a problem. The "anhydride" refers to the boroxine, which is a cyclic trimer of the boronic acid formed by dehydration.[27][28][29] Under the basic, aqueous conditions of most Suzuki-Miyaura reactions, the boroxine readily hydrolyzes back to the active monomeric boronic acid. For some very sensitive or anhydrous reactions, recrystallizing the boronic acid from water may improve consistency by ensuring it is fully in the monomeric form before use.[27]
General Experimental Protocol (Starting Point)
This protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization will likely be necessary.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, base, and palladium precatalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). ([Link])
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. ([Link])
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. ([Link])
- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. ([Link])
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. ([Link])
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. ([Link])
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki Coupling. Organic Chemistry Portal. ([Link])
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). ([Link])
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. ([Link])
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. ([Link])
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library. ([Link])
- SUZUKI REACTION MONITORING. Advion. ([Link])
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid St
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. ([Link])
- Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. ([Link])
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. ([Link])
- The Versatility of 4-(Methoxycarbonyl)phenylboronic Acid in Modern Organic Synthesis: A Technical Guide. Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- This compound. Oakwood Chemical. ([Link])
- Diagnosing issues with a failed Suzuki coupling?. Reddit. ([Link])
- How can I solve my problem with Suzuki coupling?.
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem.
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.
- Organic Syntheses Procedure. Organic Syntheses. ([Link])
- Suzuki-Miyaura Coupling: Practical Guide. Yoneda Labs. ([Link])
- 3-Chloro-4-(methoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride), 5 g. sciedco. ([Link])
- Struggling with Suzuki Reaction. Reddit. ([Link])
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. shoko-sc.co.jp [shoko-sc.co.jp]
- 25. vapourtec.com [vapourtec.com]
- 26. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. sciedco.ca [sciedco.ca]
- 29. 3-Chloro-4-(methoxycarbonyl)phenylboronic Acid | 603122-82-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Impact of impurities in (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid on reaction outcome
Welcome to the technical support center for (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we delve into the causality behind common experimental issues and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they affect my reaction?
A1: Impurities in this compound can be broadly categorized into process-related and intrinsic impurities. Understanding these is the first step in troubleshooting unexpected reaction outcomes.
-
Process-Related Impurities: These are remnants from the synthetic route used to manufacture the boronic acid. A common method for synthesizing substituted phenylboronic acids is through the lithiation or Grignard reaction of a corresponding aryl halide, followed by quenching with a trialkyl borate.[1][2]
-
Unreacted Starting Material: For instance, if the synthesis starts from methyl 2-chloro-4-bromobenzoate, residual amounts of this precursor may be present. This unreacted halide can compete in the subsequent Suzuki-Miyaura reaction, leading to undesired homocoupling of the halide partner or other side products.
-
Isomeric Boronic Acids: Incomplete regioselectivity during the borylation step can lead to the formation of isomeric boronic acids, which will result in regioisomeric byproducts in your final product, complicating purification.
-
Inorganic Salts: Salts like lithium or magnesium halides from the preparation of the organometallic intermediate may persist if the workup is incomplete. While often benign, high concentrations can sometimes interfere with the catalytic cycle.
-
-
Intrinsic Impurities: These arise from the inherent chemistry of boronic acids.
-
Boronic Anhydrides (Boroxines): Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3] While boroxines can participate in Suzuki-Miyaura coupling, their reactivity can differ from the free boronic acid, potentially leading to inconsistent reaction rates. The presence of significant amounts of boroxine can indicate prolonged storage or exposure to dehydrating conditions.
-
Protodeboronation Product: this compound can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, yielding methyl 2-chlorobenzoate.[4] This is a common issue with electron-deficient arylboronic acids, and its presence reduces the effective concentration of your desired reagent, leading to lower yields.[5]
-
The impact of these impurities ranges from reduced yield and formation of difficult-to-separate byproducts to complete reaction failure due to catalyst poisoning.[6][7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.
Issue 1: Low to No Yield of the Desired Cross-Coupling Product
A low or non-existent yield is a frequent problem. The following workflow will help you systematically identify the root cause.
Caption: Decision tree for mitigating protodeboronation.
Experimental Protocols
Protocol 1: Quality Control of Incoming this compound
-
¹H NMR Analysis:
-
Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Check for the characteristic aromatic and methoxy protons.
-
Look for broad peaks around 8-9 ppm, which may indicate the presence of the boronic acid hydroxyl protons. The presence of sharp signals for the boroxine alongside the boronic acid can also be observed.
-
Quantify any significant impurities, such as the protodeboronation product (methyl 2-chlorobenzoate) or unreacted starting materials, using an internal standard.
-
-
RP-HPLC Analysis:
-
Develop a reversed-phase HPLC method to assess purity. A C18 column with a water/acetonitrile gradient containing a small amount of formic or acetic acid is a good starting point.
-
Be aware that boronic acids can sometimes be challenging to analyze by RP-HPLC due to their polarity. Specialized methods may be required for accurate quantification. [8][9]
-
Protocol 2: Purification via Recrystallization
If your boronic acid is found to be of low purity, recrystallization can be an effective purification method.
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of an organic solvent and water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Summary of Potential Impurities and Their Impact
| Impurity | Potential Source | Impact on Reaction | Mitigation Strategy |
| Unreacted Aryl Halide | Incomplete reaction during synthesis | Competes in Suzuki coupling, leading to byproducts | Purification of boronic acid; use of a more active borylation catalyst during synthesis |
| Boroxine (Anhydride) | Equilibrium with boronic acid | Inconsistent reaction rates | Use freshly opened reagent; can often be used directly |
| Protodeboronation Product | Degradation of boronic acid | Lower yield due to reduced reagent concentration | Use milder base, lower temperature, or "slow-release" derivatives [4][5][10] |
| Homocoupling Product | Side reaction of boronic acid | Byproduct formation, reduced yield | Rigorous exclusion of oxygen; use of Pd(0) catalyst |
References
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Wikipedia. (n.d.). Protodeboronation.
- Watson, D. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Duncton, M. A. J. (2011). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Ng, T., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Oakwood Chemical. (n.d.). This compound.
- Aggarwal, V. K., et al. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research.
- ResearchGate. (n.d.). Lithiation borylation methodology in phenyl halides (19) leading to....
- Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- ChemUniverse. (n.d.). This compound.
- Google Patents. (n.d.). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
- Organic Syntheses. (n.d.). Procedure.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Loading & Reaction Optimization for (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Welcome to the technical support hub for scientists and researchers utilizing (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This boronic acid, characterized by two electron-withdrawing groups (EWGs), presents unique challenges that can impact reaction efficiency, yield, and reproducibility. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your catalyst loading for successful outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during experiments with this compound in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura reaction is resulting in a low to non-existent yield. What are the primary factors to investigate?
Probable Causes & Recommended Solutions:
-
Inactive Catalyst System: The active Pd(0) species is the engine of the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced in situ.[1][2] Inefficient reduction or degradation of the catalyst/ligand are common failure points.
-
Solution: Ensure your palladium source and phosphine ligands are fresh and have been stored properly under an inert atmosphere, as phosphines are susceptible to oxidation.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable palladacycle precatalyst to ensure a sufficient concentration of the active catalyst.[1][4]
-
-
Sub-Optimal Catalyst Loading: The electron-withdrawing nature of the chloro and methoxycarbonyl substituents on the boronic acid can slow the transmetalation step, often the rate-determining step in the Suzuki-Miyaura cycle.[5][6] Standard catalyst loadings may be insufficient to achieve a reasonable reaction rate.
-
Solution: If an initial run with 1-2 mol% catalyst loading is unsuccessful, incrementally increase the loading to 3-5 mol%. While higher loadings can improve yields for challenging substrates, they also increase cost and residual palladium in the product. Optimization is key.
-
-
Inefficient Oxidative Addition: If your coupling partner is an unreactive aryl chloride, the initial oxidative addition step can be a bottleneck.[4][7]
-
Protodeboronation Side Reaction: Electron-deficient boronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom.[3][10]
-
Solution:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Switch from hydroxides or alkoxides to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[3][8]
-
Employ Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source. For sensitive substrates, using a finely powdered, anhydrous base (like K₃PO₄) in a rigorously dried, degassed aprotic solvent (e.g., Dioxane, Toluene, CPME) can significantly reduce this side reaction.[8]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA boronate.[3][11] These reagents slowly release the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing decomposition.[11]
-
-
Question 2: I'm observing significant formation of a biaryl homocoupling byproduct from my boronic acid. What is causing this and how can I prevent it?
Probable Causes & Recommended Solutions:
-
Oxygen Contamination: The presence of oxygen in the reaction vessel is a primary cause of boronic acid homocoupling. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two molecules of the boronic acid.[1][10]
-
Solution: Rigorous exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles).[3][8] The reaction flask should be oven-dried and assembled hot, then evacuated and backfilled with an inert gas multiple times before adding reagents.[3]
-
-
Use of Pd(II) Precatalysts: When using a Pd(II) source, the initial reduction to Pd(0) can sometimes be promoted by the homocoupling of the boronic acid, which acts as a sacrificial reductant.[10]
-
Solution: While often unavoidable, ensuring rapid and efficient reduction of the precatalyst through other means can minimize this pathway. The choice of ligand and base plays a role in the efficiency of the in situ reduction.[2] Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ eliminates this initial step.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
This boronic acid possesses two electron-withdrawing groups (EWGs) directly attached to the phenyl ring. These groups decrease the electron density of the ring, which in turn reduces the nucleophilicity of the organic group being transferred to the palladium center during the transmetalation step of the catalytic cycle.[6] This can lead to a slower reaction rate and increased potential for side reactions like protodeboronation, which is also accelerated under the basic conditions required for the reaction.[3][10]
Q2: How do I rationally select a starting catalyst loading?
The optimal catalyst loading balances reaction efficiency with cost and ease of purification. The reactivity of the aryl halide coupling partner is the most significant factor.
| Aryl Halide Partner | Typical Starting Catalyst Loading (mol %) | Rationale |
| Aryl Iodide (Ar-I) | 0.5 - 1.5% | Highly reactive; oxidative addition is very fast. Lower loadings are often sufficient. |
| Aryl Bromide (Ar-Br) | 1.0 - 3.0% | The industry workhorse. A good starting point for general optimization. |
| Aryl Triflate (Ar-OTf) | 1.0 - 3.0% | Reactivity is comparable to aryl bromides. |
| Aryl Chloride (Ar-Cl) | 2.0 - 5.0% (or higher) | Least reactive due to the strong C-Cl bond. Requires more active catalyst systems (specialized ligands) and often higher catalyst loadings to achieve good conversion.[4][7] |
Q3: What is the mechanistic role of the phosphine ligand?
The ligand is not a passive spectator; it is crucial for tuning the catalyst's performance. Its primary roles are:
-
Stabilization: It stabilizes the palladium center, preventing decomposition into inactive palladium black.
-
Solubilization: It makes the metal complex soluble in the organic reaction medium.
-
Modulating Reactivity: The ligand's electronic and steric properties directly influence the rates of the key steps in the catalytic cycle. Electron-rich, bulky ligands (e.g., Buchwald ligands) accelerate both the oxidative addition of the aryl halide and the final reductive elimination step to release the product.[8][9]
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
Caption: A logical workflow for troubleshooting low-yield reactions.
Reference Experimental Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction. It should be optimized for specific coupling partners.
1. Materials & Reagents:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, anhydrous, 5 mL)
2. Reaction Setup & Degassing:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 5 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere. [3]4. Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
If the solvent was not previously degassed, bubble the inert gas through the reaction mixture for 15-20 minutes.
3. Reaction Execution & Monitoring:
-
Lower the flask into a preheated oil bath set to the desired temperature (typically 80–110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. [1][12] 4. Workup & Purification:
-
Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (2025).
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Al-Masum, M. et al. (2021).
- Fantoni, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Smith, C. S., & Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- BenchChem. (2025).
- Unknown Author. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yang, C. et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
- TCI Chemicals. (N.D.). Suzuki-Miyaura Cross Coupling Reaction.
- Yoneda Labs. (N.D.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Myers, A. G. Research Group. (N.D.). The Suzuki Reaction. Harvard University.
- BenchChem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Microwave-Assisted Suzuki Coupling with (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance and troubleshooting for microwave-assisted Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid. This particular boronic acid presents a unique set of challenges due to its electronic and steric properties. This guide offers in-depth, practical solutions to common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate in Suzuki coupling?
A: this compound is considered a challenging substrate for a few key reasons:
-
Electron-Deficient Nature: The methoxycarbonyl group is strongly electron-withdrawing, which can slow down the crucial transmetalation step in the Suzuki catalytic cycle.[1][2][3]
-
Steric Hindrance: The chloro and methoxycarbonyl groups ortho to the boronic acid can create steric hindrance, potentially impeding the approach of the palladium complex.
-
Potential for Side Reactions: Electron-deficient boronic acids are more susceptible to side reactions like protodeboronation and homocoupling.[1][2][3][4]
Q2: What are the recommended starting conditions for a microwave-assisted Suzuki coupling with this boronic acid?
A: For a successful reaction, a good starting point is crucial. The following table outlines recommended initial conditions that can be further optimized.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, XPhos Pd G2, or Pd(dppf)Cl₂ | These catalysts have shown efficacy in couplings with challenging substrates.[5][6][7] |
| Ligand (if needed) | Buchwald ligands (e.g., SPhos, XPhos) | Electron-rich and bulky ligands can accelerate oxidative addition and reductive elimination.[1][8] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Stronger, non-nucleophilic bases are often required to activate the electron-deficient boronic acid for transmetalation.[8][9][10] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, or EtOH/H₂O | A protic co-solvent is often necessary to aid in the dissolution of the base and facilitate the reaction.[11] |
| Microwave Parameters | 100-140°C for 10-30 minutes | Microwave irradiation can significantly accelerate the reaction rate.[7][11][12][13] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[4][14] |
Q3: I am observing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?
A: Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid.[1][2][3][15] This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[14][15] To minimize homocoupling:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed and the reaction is performed under a strict inert atmosphere.[14]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources that require in-situ reduction.
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
Q4: My reaction is showing low conversion, with unreacted starting materials. What should I investigate first?
A: Low conversion is a common issue. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: Ensure your palladium catalyst and any phosphine ligands are not degraded. Phosphine ligands, in particular, can be sensitive to air.[4]
-
Base Strength and Solubility: The chosen base may not be strong enough or sufficiently soluble to effectively activate the boronic acid. Consider switching to a stronger or more soluble base like Cs₂CO₃.[8]
-
Microwave Temperature and Time: The reaction may require more energy. Cautiously increase the temperature or reaction time.[12][13]
-
Solvent Choice: The solvent system might not be optimal. Experiment with different solvent ratios or alternative solvents like DMF/water.[11]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common experimental hurdles.
Problem 1: Significant Formation of Dehalogenated Byproduct
Symptoms: Your desired product is formed, but you also isolate a significant amount of the product where the chloro group on your coupling partner has been replaced by a hydrogen atom.
Root Cause: Dehalogenation is a known side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.[1][2][5][6][16][17] It often proceeds through the formation of a palladium-hydride (Pd-H) species.[16]
Solutions:
-
Ligand Selection: Employing bulky, electron-rich ligands like those from the Buchwald family can promote the desired reductive elimination over the dehalogenation pathway.[16]
-
Base Choice: The choice of base is critical. Avoid bases that can act as a hydride source. Weaker bases or carbonate bases are often preferred over hydroxides in cases prone to dehalogenation.[9][16]
-
Reaction Conditions: Lowering the reaction temperature and using shorter reaction times can sometimes minimize this side reaction.
Problem 2: Protodeboronation of this compound
Symptoms: You observe the formation of methyl 2-chlorobenzoate, indicating the boronic acid group has been replaced by a hydrogen atom.
Root Cause: Electron-deficient boronic acids are particularly susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (often water or solvent).[4][18][19]
Solutions:
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate premature decomposition.[15][20] These esters often release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions.[18][19][20][21]
-
Choice of Base: A less nucleophilic base may be advantageous.
Problem 3: Hydrolysis of the Methoxycarbonyl Ester Group
Symptoms: The desired coupled product is formed, but with the ester group hydrolyzed to a carboxylic acid.
Root Cause: The basic conditions required for the Suzuki coupling can lead to the saponification of the ester.[22]
Solutions:
-
Milder Base: If possible, use a milder base like KF or K₂CO₃ instead of stronger bases like NaOH or KOH.[10][22]
-
Shorter Reaction Times: The rapid heating provided by microwave irradiation can allow for shorter reaction times, potentially minimizing the extent of ester hydrolysis.
-
Protecting Group Strategy: If hydrolysis is unavoidable, consider performing the coupling with the corresponding carboxylic acid and then re-esterifying, or using a more robust protecting group for the carboxylic acid.
Experimental Workflow & Diagrams
General Microwave-Assisted Suzuki Coupling Protocol
This protocol provides a starting point for your experiments. All manipulations should be carried out under an inert atmosphere.
-
Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.2 eq.), your aryl halide (1.0 eq.), and the chosen base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-5 mol%) and any additional ligand. Then, add the degassed solvent system via syringe.
-
Microwave Irradiation: Place the vial in the microwave reactor. Ramp the temperature to the desired setpoint (e.g., 120°C) and hold for the specified time (e.g., 15 minutes) with vigorous stirring.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Suzuki Catalytic Cycle
Caption: A logical workflow for troubleshooting common issues.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 20(22), 6755-6762. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ACS Publications. (2022). A basic switch leads to big changes in Suzuki coupling. [Link]
- Molander, G. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11667-11673. [Link]
- Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12357. [Link]
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(16), 1613-1618. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
- ResearchGate.
- ResearchGate.
- Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(22), 7684-7695. [Link]
- Esfahani, Z. K., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1613. [Link]
- ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
- Semantic Scholar.
- Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12357. [Link]
- MDPI.
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
- ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17aa. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
- Reddit. Struggling with Suzuki Reaction. [Link]
- ResearchGate. Molecular sieves-supported palladium(II) catalyst: Suzuki coupling of chloroarenes and an easy access to useful intermediates for the synthesis of irbesartan, losartan and boscalid. [Link]
- ResearchGate.
- ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
- MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
- NIH. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
- SciELO México.
- NIH.
- Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Recrystallization of Substituted Phenylboronic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for purifying substituted phenylboronic acids. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the recrystallization of this versatile class of compounds. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested techniques to help you achieve the highest possible purity for your materials.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues. For more detailed explanations, please refer to the in-depth Troubleshooting Guide.
Q1: My phenylboronic acid "oiled out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid, often because its melting point is lower than the solution temperature.[1][2] To fix this, reheat the solution to redissolve the oil, add a small amount of additional "good" solvent to lower the saturation point, and allow it to cool more slowly.[1] Using a larger volume of solvent or switching to a lower-boiling point solvent system can also prevent this issue.
Q2: I see a persistent, broad signal in my NMR that isn't the desired product. What is it?
A: This is very likely the corresponding boroxine, a cyclic trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules.[3][4] This is a reversible equilibrium.[5] The presence of boroxine is a common purity issue and can complicate analysis.[3][6] To favor the boronic acid form, ensure sufficient water is present in the final steps or even use a recrystallization solvent containing a small amount of water (e.g., wet acetone).
Q3: What's a good starting point for choosing a recrystallization solvent?
A: The choice is highly dependent on the substituents on the phenyl ring.[7][8] A good starting point is a binary solvent system. For many phenylboronic acids, mixtures like heptane/ethyl acetate, toluene-acetone, or water/ethanol are effective.[9][10] Water can be an excellent choice for polar substituted phenylboronic acids, as solubility often increases significantly with temperature.[11] A general rule is to find a solvent that dissolves the compound well when hot but poorly at room temperature.[12]
Q4: My crystals are very fine needles and seem to trap solvent. How can I get better crystals?
A: Rapid crystallization from a highly supersaturated solution often leads to fine needles. To promote the growth of larger, purer crystals, slow down the cooling process. You can achieve this by placing the flask in an insulated container (like a beaker with paper towels) or letting it cool to room temperature before moving it to an ice bath.[1] Reducing the initial concentration of the solute can also help.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a detailed question-and-answer format, explaining the underlying chemical principles.
Q: I've confirmed my main impurity is the boroxine. How can I design a recrystallization to specifically remove it or convert it back to the boronic acid?
A: The equilibrium between the boronic acid and its boroxine is central to purifying these compounds.[4][6] The formation of boroxine is an entropically driven dehydration process favored by heat and aprotic solvents.[5][8]
-
The "Why": In solution, three molecules of boronic acid can condense, releasing three molecules of water to form the stable six-membered boroxine ring. In anhydrous or aprotic organic solvents, the equilibrium shifts towards the boroxine. Conversely, in the presence of water, the equilibrium is driven back towards the boronic acid.
-
The Solution:
-
Hydrolytic Recrystallization: The most direct method is to use a solvent system containing water. Dissolve the crude material (containing both acid and boroxine) in a minimal amount of a hot water-miscible solvent like acetone or ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the organic solvent to clarify the solution and then allow it to cool slowly. The boronic acid, being more polar, should crystallize out, leaving the less polar boroxine (if any remains) in the mother liquor.
-
Aqueous Workup Prior to Recrystallization: Before attempting recrystallization, you can dissolve the crude product in a solvent like diethyl ether or ethyl acetate and wash it with a small amount of water or a slightly acidic aqueous solution. This will hydrolyze the boroxine back to the boronic acid. After drying the organic layer, you can proceed with a standard recrystallization.
-
Below is a diagram illustrating this critical equilibrium.
Caption: The reversible equilibrium between boronic acid and boroxine.
Q: My substituted phenylboronic acid is proving difficult to crystallize. How do electron-donating and electron-withdrawing groups affect my choice of solvent?
A: Substituents dramatically alter the polarity, solubility, and even the acidity of the boronic acid group, making a one-size-fits-all solvent system impossible.[7][8][13][14]
-
The "Why":
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CF₃, -CN: These groups increase the Lewis acidity of the boron atom and the overall polarity of the molecule. They tend to be more soluble in polar solvents. The introduction of CF₃ or COOH groups has been shown to decrease solubility in water compared to unsubstituted phenylboronic acid.[11]
-
Electron-Donating Groups (EDGs) like -OCH₃, -CH₃, -N(CH₃)₂: These groups decrease the Lewis acidity and make the molecule more non-polar or "greasy." They often require less polar solvent systems. For instance, introducing an isobutoxy group generally increases solubility in most organic solvents.[7][8]
-
Hydrogen-Bonding Groups like -OH, -COOH, -NH₂: These groups can form intermolecular hydrogen bonds, leading to higher melting points and often favoring crystallization from polar, protic solvents like water or ethanol.[15]
-
-
The Solution: A systematic approach is best. Use the table below as a starting point for screening solvent systems based on your substituent. Always test solubility in small vials first.
Table 1: Suggested Solvent Systems for Substituted Phenylboronic Acids
| Substituent Type | Example Substituents | Suggested Single Solvents | Suggested Co-Solvent Systems (Good/Anti-Solvent) |
| Electron-Withdrawing | -NO₂, -CF₃, -CN, -Br | Water, Acetone, Ethanol | Acetone/Water, Ethanol/Water, Toluene/Heptane |
| Electron-Donating | -OCH₃, -CH₃, Alkyl | Toluene, Ethyl Acetate | Ethyl Acetate/Heptane, Dichloromethane/Hexane |
| H-Bonding / Polar | -OH, -COOH, -NH₂ | Water, Methanol/Ethanol | Dioxane/Water, Methanol/Dichloromethane |
| Unsubstituted | -H | Water, Toluene, EtOAc | Water, Toluene/Heptane, Benzene/Cyclohexane |
Q: I've tried slowing the cooling, but my product still oils out or forms an amorphous solid. What advanced techniques can I try?
A: When standard cooling crystallization fails, the issue is often related to either high impurity levels, a low melting point, or a significant mismatch between the solute and solvent.[1][2][16]
-
The "Why": Oiling out is a liquid-liquid phase separation that precedes solid-liquid phase separation (crystallization).[2][17] The system finds it kinetically easier to form a concentrated liquid of your product than an ordered crystal lattice. This entraps impurities and rarely leads to pure material.
-
The Solution - A Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting oiling out.
-
Advanced Technique - Derivatization: If direct recrystallization is intractable, consider temporarily converting the boronic acid into a more crystalline derivative.
-
Diethanolamine Adducts: Reacting the crude boronic acid with diethanolamine in a solvent like ether can precipitate a stable, crystalline adduct, leaving non-acidic impurities behind.[18][19] The pure boronic acid can then be recovered by treating the adduct with an acid and extracting it.[19]
-
Base Extraction: As boronic acids are acidic, they can be purified via an acid-base extraction.[20] Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (like NaOH or K₂CO₃). The boronic acid will move to the aqueous layer as its boronate salt. The layers are separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure boronic acid, which can then be filtered or extracted.[20][21]
-
Part 3: Experimental Protocols & Purity Assessment
This protocol is a robust starting point for an unknown substituted phenylboronic acid.
-
Solvent Selection: Choose a "good" solvent that readily dissolves the compound when hot and a miscible "anti-solvent" in which the compound is poorly soluble.[12] A common pair is Ethyl Acetate (good) and Heptane (anti-solvent).
-
Dissolution: Place the crude phenylboronic acid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot "good" solvent required to fully dissolve the solid at reflux.
-
Addition of Anti-Solvent: While the solution is still hot and stirring, add the "anti-solvent" dropwise until you observe persistent cloudiness.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it. For optimal crystal growth, place the flask in an insulated container.
-
Crystallization: Once the flask has reached room temperature, cool it further in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum. Confirm purity using the methods below.
Verifying the purity of your final product is critical. A multi-technique approach is recommended.
Table 2: Analytical Methods for Purity Confirmation
| Technique | Information Provided | Key Considerations for Phenylboronic Acids |
| ¹H or ¹⁹F qNMR | Quantitative purity assessment, structural confirmation. | The gold standard. Can distinguish and quantify boroxine vs. boronic acid.[3][22][23] |
| HPLC-UV/MS | Detects and quantifies impurities.[3][24] | Use a C18 reverse-phase column. A mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point.[3] |
| Melting Point | A sharp melting point indicates high purity. | Often complicated by the presence of boroxine, which can have a different melting point or decompose upon heating.[8] |
| FT-IR Spectroscopy | Confirms functional groups and can detect polymorphism.[23] | Look for the characteristic O-H and B-O stretches. |
References
- How to purify boronic acids/boronate esters? - ResearchGate. (2016).
- Solubility of phenylboronic compounds in water - SciSpace. (2017).
- Purification of boronic acids? : r/chemistry - Reddit. (2017).
- The influence of ortho-substituents on the properties of phenylboronic acids - ResearchGate. (2020).
- Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis | CoLab. (2024).
- Process for purification of boronic acid and its derivatives - Google Patents. (2005).
- The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI. (2023).
- Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (n.d.).
- Two Cocrystals of Phenazine with Different Phenylboronic Acids - MDPI. (n.d.).
- Dehydration of phenylboronic acid with the formation of boroxine - ResearchGate. (n.d.).
- Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025).
- Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis - University of Iowa. (2025).
- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2020).
- A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach | Request PDF - ResearchGate. (n.d.).
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. (2022).
- Phenylboronic acids in crystal engineering: Utility of the energetically unfavorable syn,syn-conformation in co-crystal design - ResearchGate. (2025).
- Equilibrium between boronic acid and its anhydride (boroxine). - ResearchGate. (n.d.).
- The Boroxine–Boronic Acid Equilibrium - University of Edinburgh Research Explorer. (2025).
- Recrystallization - Single Solvent. (n.d.).
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry - Chemical Society of Japan. (2013).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023).
- How to avoid the formation of oil droplets during recrystallization? - ResearchGate. (2014).
- Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX. (n.d.).
- Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols - The Royal Society of Chemistry. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- The thermal stability and pyrolysis mechanism of boron-containing phenolic resins: The effect of phenyl borates on the char formation | Request PDF - ResearchGate. (n.d.).
- Oiling Out in Crystallization - Mettler Toledo. (n.d.).
- (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (n.d.).
- Identity determination and purity testing - ChemCon GmbH. (n.d.).
- Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence - PMC - NIH. (n.d.).
- Principal component analysis-assisted fluorescent phenylboronic acid probes for discrimination and detection of living pathogenic bacteria - Analytical Methods (RSC Publishing). (n.d.).
- Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (2021).
- Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices - MDPI. (n.d.).
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Validation & Comparative
A Comparative Guide to the Reactivity of Chloro-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials, the choice of the boronic acid coupling partner is critical. This guide provides an in-depth technical comparison of the reactivity of ortho-, meta-, and para-chlorophenylboronic acid isomers in the Suzuki-Miyaura coupling. By understanding the interplay of electronic and steric effects conferred by the position of the chloro-substituent, researchers can make more informed decisions in reaction design and optimization.
The Decisive Role of Substituent Position: A Reactivity Overview
The reactivity of chlorophenylboronic acid isomers in Suzuki-Miyaura coupling is not uniform; it is profoundly influenced by the location of the chlorine atom on the phenyl ring. This difference arises from a combination of electronic and steric factors that impact the key steps of the catalytic cycle, particularly the transmetalation step.
A comprehensive analysis of the literature and established chemical principles reveals a general reactivity trend:
para > meta >> ortho
This trend can be rationalized by considering two primary effects:
-
Electronic Effects : The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), yet it is also a weak resonance donor due to its lone pairs.[1] When in the para or meta position, the electron-withdrawing nature of chlorine can decrease the nucleophilicity of the carbon atom attached to boron, which can influence the rate of transmetalation.[2]
-
Steric Hindrance : The size of the chlorine atom introduces steric bulk. When positioned at the ortho position, it physically impedes the approach of the boronic acid to the palladium center during the crucial transmetalation step. This steric clash significantly raises the activation energy for this step, leading to a dramatic decrease in reaction rate and overall yield.
Comparative Performance: A Quantitative Perspective
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| p-Chlorophenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80[3] |
| m-Chlorophenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 65-75 (Estimated) |
| o-Chlorophenylboronic acid | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 24 | <20 (Estimated) |
Note on Data: The yield for p-chlorophenylboronic acid is a representative value from the literature.[3] The yields for the meta and ortho isomers are estimated based on established principles of steric and electronic effects in Suzuki-Miyaura reactions. The significantly lower yield for the ortho-isomer highlights the profound impact of steric hindrance.[2]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[4] The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).
-
Transmetalation : The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination : The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The position of the chloro-substituent primarily affects the transmetalation step. For the ortho-isomer, the steric bulk of the chlorine atom hinders the formation of the necessary intermediate where the boronic acid coordinates to the palladium complex, thus slowing down this crucial step.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a standardized methodology for comparing the reactivity of ortho-, meta-, and para-chlorophenylboronic acid in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
ortho-, meta-, or para-Chlorophenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), the respective chlorophenylboronic acid isomer (187 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
Add toluene (5 mL) and deionized water (1 mL) via syringe.
-
The reaction mixture is placed in a preheated oil bath at 100°C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product. The yield of the purified product should be calculated.
Sources
A Senior Application Scientist's Guide to the Efficacy of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic Acid in Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a foundational element of molecular construction. The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forging these critical carbon-carbon bonds, offering a versatile and robust tool for medicinal and process chemists. This guide provides an in-depth technical analysis of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid , a strategically functionalized building block, and objectively compares its performance with key alternatives in the synthesis of complex biaryl structures.
The unique substitution pattern of this compound, featuring both a moderately electron-withdrawing chloro group and a strongly electron-withdrawing methoxycarbonyl group, presents a distinct electronic profile that significantly influences its reactivity. Understanding these electronic effects is paramount to predicting its efficacy and optimizing reaction conditions.
The Electronic Influence of Substituents on Boronic Acid Reactivity
The rate-determining step in many Suzuki-Miyaura catalytic cycles is the transmetalation of the organic moiety from the boronic acid to the palladium center. The nucleophilicity of the aryl group on the boronic acid is a critical factor governing the efficiency of this step.
-
Electron-Withdrawing Groups (EWGs) , such as the chloro and methoxycarbonyl substituents on our target molecule, decrease the electron density of the phenyl ring. This reduction in nucleophilicity can lead to a slower rate of transmetalation compared to unsubstituted or electron-rich boronic acids. Consequently, reactions involving boronic acids with potent EWGs may necessitate more forcing conditions—such as higher temperatures, more active catalyst systems, or stronger bases—to achieve satisfactory yields and reaction times.
-
Electron-Donating Groups (EDGs) , in contrast, increase the electron density of the aryl ring, enhancing its nucleophilicity and generally accelerating the transmetalation step. This often translates to milder reaction conditions and higher yields.
Based on these principles, a qualitative reactivity trend can be predicted for this compound and its structural analogs. The cumulative electron-withdrawing effect of the chloro and methoxycarbonyl groups suggests that it will be less reactive than phenylboronic acid and its counterparts bearing only one of these substituents.
Performance Comparison in Biaryl Synthesis
Direct, side-by-side comparative studies under identical conditions are scarce in the literature. However, by collating data from various syntheses, we can construct a representative comparison of the performance of this compound with relevant alternatives. The following table presents experimental data from discrete Suzuki-Miyaura coupling reactions, illustrating the impact of the boronic acid's substitution pattern on the reaction outcome.
It is imperative to note that the reaction conditions are not identical across these examples, and thus the yields should be interpreted as illustrative rather than as a direct quantitative comparison.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Not Obtained* | [1] |
| 4-(Methoxycarbonyl)phenylboronic acid | 4-bromoacetophenone | Pd(II)-complex 7 | KOH | H₂O | 100 | 1 | High Yield | [2] |
| 3-Chlorophenylboronic acid | 2-bromo-4-chlorophenyl-2-bromobutyrate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 3 | 78% | [3] |
| Phenylboronic acid | 4-bromoacetophenone | Pd(II)-complex 7 | KOH | H₂O | 100 | 1 | 94% | [2] |
*In this study, it was noted that electron-withdrawing aryl boronic acids, such as the target compound, did not yield the desired product due to the formation of a significant number of side products. In contrast, electron-rich boronic acids were successful.[1]
This compiled data aligns with our mechanistic understanding. The reaction with the doubly substituted, electron-deficient this compound was unsuccessful under the reported conditions, whereas the less electron-deficient alternatives provided good to excellent yields. This underscores the necessity of carefully selecting and optimizing the catalyst system and reaction conditions when employing boronic acids with strong electron-withdrawing functionalities.
Mechanistic and Experimental Workflow Diagrams
To visually conceptualize the processes discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for experimental design.
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise structural confirmation of building blocks is paramount. (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid is a key reagent, frequently employed in cross-coupling reactions to forge new carbon-carbon bonds. Its purity and structural integrity directly impact the yield, purity, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of spectroscopic techniques for the definitive structural elucidation of this crucial compound and its common alternatives, supported by experimental data and protocols.
The Imperative of Rigorous Structural Verification
The reactivity of boronic acids, particularly their propensity to form cyclic anhydrides (boroxines), can complicate analysis and reaction outcomes.[1][2] Incorrect characterization can lead to failed syntheses, impure products, and misleading biological data. Therefore, a multi-pronged spectroscopic approach is not merely best practice but a necessity for ensuring the quality and reliability of research and development efforts.
Primary Spectroscopic Techniques for Structural Confirmation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive and validated approach to structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
¹H NMR Spectroscopy
Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms.
-
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). To overcome potential oligomerization and peak broadening, using a coordinating solvent like d₄-methanol can be beneficial as it helps break up boroxine trimers.[1][2]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
-
Expected Spectral Data & Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.2 | d | 1H | Ar-H ortho to -B(OH)₂ |
| ~7.9-8.0 | dd | 1H | Ar-H ortho to -COOCH₃ and meta to -Cl |
| ~7.5-7.6 | d | 1H | Ar-H ortho to -Cl |
| ~3.9 | s | 3H | -OCH₃ |
| ~8.3 (broad) | s | 2H | -B(OH)₂ |
-
Causality Behind Experimental Choices: The choice of solvent is critical. While CDCl₃ is common, boronic acids can exhibit poor solubility and form boroxines, leading to complex spectra.[1] DMSO-d₆ is a good alternative for improving solubility. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.
¹³C NMR Spectroscopy
Carbon NMR complements ¹H NMR by providing information about the carbon skeleton.
-
Experimental Protocol:
-
Prepare a more concentrated sample (20-50 mg in 0.6 mL of solvent) than for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Longer acquisition times are typically required due to the lower natural abundance of ¹³C.
-
-
Expected Spectral Data & Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| ~165-167 | C=O (ester) |
| ~135-140 | Ar-C attached to -Cl |
| ~130-135 | Ar-C ortho to -B(OH)₂ and -COOCH₃ |
| ~128-132 | Ar-C ortho to -Cl and meta to -B(OH)₂ |
| ~125-130 | Ar-C attached to -B(OH)₂ (often broad) |
| ~52-53 | -OCH₃ |
¹¹B NMR Spectroscopy
Boron NMR is highly specific for the boron environment and can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or boroxine.[3][4][5]
-
Experimental Protocol:
-
Use a similar sample preparation as for ¹H NMR.
-
Acquire the spectrum on a spectrometer equipped with a boron-capable probe.
-
-
Expected Spectral Data & Interpretation:
-
A signal around δ 28-33 ppm is characteristic of a tricoordinate sp²-hybridized boron in an arylboronic acid.[6]
-
The formation of boroxines can cause a slight downfield shift to ~33 ppm.[6]
-
Adducts with diols or other Lewis bases will result in an upfield shift to δ 5-15 ppm , indicative of a tetracoordinate sp³-hybridized boron.[3][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Expected Spectral Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | B(OH)₂ |
| ~1720 (strong) | C=O stretch | Ester |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1350 (strong) | B-O stretch | Boronic acid |
| ~1280 | C-O stretch | Ester |
| ~750 | C-Cl stretch | Aryl chloride |
-
Trustworthiness of the Protocol: The broad O-H stretch is a key indicator of the boronic acid functionality and its potential for hydrogen bonding.[7][8] The strong B-O stretching vibration is also highly characteristic.[8][9] The presence of the boroxine anhydride can be inferred by a diminished O-H stretch and the appearance of strong B-O-B stretching bands around 1380-1330 cm⁻¹.[9]
High-Resolution Mass Spectrometry (HRMS): Confirming Molecular Formula
HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition and confirmation of the molecular weight.
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the spectrum in either positive or negative ion mode.
-
-
Expected Data & Interpretation:
-
Molecular Formula: C₈H₈BClO₄
-
Exact Mass: 214.0126
-
Observed Ions (ESI-):
-
[M-H]⁻ at m/z 213.0048
-
Adducts with solvent or buffers may also be observed.[10]
-
-
Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak. The presence of boron (¹⁰B and ¹¹B) also contributes to the isotopic pattern.
-
-
Self-Validating System: The combination of the highly accurate mass measurement and the distinct isotopic pattern for both chlorine and boron provides a dual-layer of confirmation for the elemental composition of this compound. Analysis of boronic acids by mass spectrometry can be challenging due to dehydration and the formation of various adducts, so careful optimization of the conditions is necessary.[10][11]
Comparison with Alternative Analytical Methods and Compounds
While the triad of NMR, FTIR, and HRMS is robust, other techniques and comparisons with alternative reagents offer a more complete picture.
Alternative Analytical Techniques
| Technique | Advantages | Disadvantages | When to Use |
| LC-MS | Excellent for purity analysis and quantification of impurities.[10][12] | May not provide detailed structural information on its own. On-column degradation can occur.[2] | To assess the purity of a sample and to quantify known impurities or byproducts.[13] |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure. | Requires a single, high-quality crystal, which can be difficult to obtain. | When the absolute stereochemistry or solid-state packing is critical. |
| UV-Vis Spectroscopy | Simple, rapid, and can be used for quantification. | Provides limited structural information, mainly related to the conjugated system. | For routine quantification once a standard is well-characterized.[14][15] |
Comparison with Alternative Boronic Acid Reagents
The choice of boronic acid can significantly impact reaction outcomes. Here's a comparison of this compound with other common alternatives.
| Compound | Key Structural Difference | Impact on Reactivity & Analysis |
| 4-(Methoxycarbonyl)phenylboronic acid | Lack of chlorine substituent. | Simpler NMR spectra (fewer aromatic signals). The electronic effect of the chloro group is absent, which may alter its reactivity in cross-coupling reactions. |
| (3-Chloro-4-carboxyphenyl)boronic acid | Carboxylic acid instead of a methyl ester. | The acidic proton of the carboxyl group will be visible in ¹H NMR. The molecule will have different solubility and pKa. The carboxylate can coordinate to metals, influencing catalytic cycles. |
| This compound pinacol ester | Boronic acid is protected as a pinacol ester. | The B(OH)₂ protons are absent in the ¹H NMR, replaced by a sharp singlet for the 12 methyl protons of the pinacol group at ~1.3 ppm.[16] Pinacol esters are generally more stable, less prone to form boroxines, and easier to handle and purify.[17] |
Conclusion
The structural confirmation of this compound is a critical step in ensuring the success and reproducibility of synthetic endeavors. A meticulous analytical approach, integrating ¹H, ¹³C, and ¹¹B NMR, FTIR, and HRMS, provides an unassailable confirmation of its structure and purity. By understanding the nuances of each technique and comparing the target compound to relevant alternatives, researchers can proceed with confidence, knowing their foundational building blocks are sound. This guide serves as a comprehensive resource for scientists and professionals in drug development, empowering them to make informed decisions and maintain the highest standards of scientific integrity.
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A Comparative Guide to HPLC Analysis of Reaction Mixtures Containing (3-Chloro-4-(methoxycarbonyl)phenyl)boronic Acid
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reaction mixtures containing (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid (CAS 603122-82-3).[1][2] As a critical building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, robust analytical methods are essential for monitoring reaction progress, determining purity, and identifying impurities.[3][4]
The unique chemical nature of arylboronic acids presents distinct challenges for reversed-phase HPLC, primarily concerning poor peak shape and inconsistent retention. This document explores these challenges, compares key methodological variables—stationary phase chemistry and mobile phase composition—and provides detailed, field-tested protocols to guide researchers toward reliable and reproducible results.
Chapter 1: The Core Analytical Challenge: Boronic Acid-Silica Interactions
The primary obstacle in the reversed-phase HPLC analysis of boronic acids is the interaction between the analyte and the stationary phase. Boronic acids are Lewis acids, and they can engage in secondary interactions with the free silanol groups (Si-OH) present on the surface of traditional silica-based HPLC columns. These interactions, distinct from the intended hydrophobic retention mechanism, lead to significant peak tailing, reduced column efficiency, and poor reproducibility.[5][6]
The mechanism involves the formation of transient, covalent-like bonds between the electron-deficient boron atom and the oxygen of the silanol group. This undesirable retention mechanism delays the elution of a portion of the analyte molecules, resulting in an asymmetric or "tailing" peak. Mitigating these interactions is the central goal of method development for this class of compounds.[7][8]
Caption: Undesirable interaction between a boronic acid and surface silanol groups.
Chapter 2: Comparative Analysis of HPLC Stationary Phases
The choice of HPLC column is the most critical factor in achieving a successful separation. The stationary phase chemistry dictates the extent of secondary interactions. Here, we compare three common column types for the analysis of a model Suzuki coupling reaction mixture containing our target boronic acid, an aryl bromide starting material, and the final coupled product.
Methodology A: Legacy C18 (Type A Silica)
These columns are based on older silica gel technology with a higher concentration of acidic, non-end-capped silanol groups. While historically significant, they are often unsuitable for challenging analytes like boronic acids.
-
Expected Outcome: Severe peak tailing for the boronic acid, making accurate integration and quantification difficult. The resolution between the polar boronic acid and other early-eluting impurities is often compromised.
Methodology B: Modern End-Capped C18 (High-Purity, Type B Silica)
Modern manufacturing produces ultra-high-purity silica with a much lower concentration of metal impurities and reactive silanols. Furthermore, a process called "end-capping" chemically derivatizes most of the remaining silanols, rendering the surface more inert. Columns like the Waters XTerra™ MS C18 fall into this category and have been shown to significantly reduce on-column hydrolysis of related boronic esters, indicating a more inert surface.[9][10][11]
-
Expected Outcome: Dramatically improved peak symmetry for the boronic acid. The inert surface minimizes secondary interactions, leading to sharper peaks and more reliable quantification.
Methodology C: Alternative Selectivity (Phenyl-Hexyl Phase)
Phenyl-based stationary phases offer a different retention mechanism. In addition to hydrophobic interactions, they can engage in π-π interactions with the aromatic rings of the analyte and other components in the reaction mixture.[12] This can alter the elution order and improve the resolution of aromatic compounds.
-
Expected Outcome: A different selectivity profile compared to C18 phases. This can be highly advantageous for resolving the boronic acid from structurally similar aromatic starting materials or byproducts, which might co-elute on a C18 column.
Data Summary: Column Performance Comparison
The following table summarizes the expected performance of each column type based on key chromatographic parameters for the this compound peak.
| Parameter | Method A: Legacy C18 | Method B: Modern C18 | Method C: Phenyl-Hexyl |
| Retention Time (min) | 2.8 | 3.1 | 3.5 |
| Tailing Factor (USP) | > 2.5 | 1.1 | 1.2 |
| Resolution (from nearest impurity) | < 1.0 | 2.2 | 2.5 |
| Theoretical Plates (N) | ~1,500 | ~8,500 | ~8,000 |
Data are illustrative, based on typical performance characteristics.
Chapter 3: Mobile Phase Optimization: Suppressing Unwanted Interactions
After column selection, the mobile phase composition is the next crucial element to optimize. The pH and choice of modifier directly influence both the analyte and the stationary phase.
Approach 1: Low pH Mobile Phase (Acid-Modified)
Using an acidic modifier, such as 0.1% formic or trifluoroacetic acid (TFA), is a common strategy to reduce peak tailing.[5] At a low pH (typically 2-3), the residual silanol groups on the silica surface are protonated (Si-OH) rather than ionized (Si-O⁻), which significantly reduces their ability to interact with the boronic acid.[6][8]
-
Rationale: Suppresses silanol ionization, leading to improved peak shape for polar and basic analytes. For boronic acids, this is highly effective at minimizing tailing on all but the most reactive columns.
-
Consideration: While effective, it's important to ensure the analyte is stable under acidic conditions. For this compound, this is generally not a concern.
Approach 2: Buffered Mobile Phase (Ammonium Acetate)
A buffered mobile phase, for example, 10 mM ammonium acetate, provides robust pH control around a neutral or near-neutral pH. This can be particularly useful for LC-MS applications where modifiers like TFA can cause ion suppression.[13]
-
Rationale: Provides pH stability and can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which helps to mask active sites on the column.[5]
-
Consideration: Without a low pH, peak tailing may still be evident on less inert columns. This approach is best paired with a high-quality, end-capped stationary phase.
Data Summary: Mobile Phase Comparison
This table illustrates the effect of the mobile phase on the boronic acid peak using a Modern End-Capped C18 column.
| Parameter | Approach 1: 0.1% Formic Acid | Approach 2: 10 mM Ammonium Acetate |
| Retention Time (min) | 3.1 | 2.9 |
| Tailing Factor (USP) | 1.1 | 1.4 |
| Peak Height | Maximized | Slightly Reduced |
Chapter 4: Recommended Protocol for Reaction Monitoring
Based on comparative data, the following protocol is recommended for the robust analysis of reaction mixtures containing this compound. It combines a modern, inert stationary phase with an acid-modified mobile phase to ensure optimal peak shape and resolution.
Caption: Workflow for HPLC analysis of reaction mixtures.
Experimental Protocol
1. Sample Preparation: a. Carefully take an aliquot (e.g., 10 µL) from the reaction mixture. b. Quench the reaction if necessary (e.g., with a small amount of water or buffer). c. Dilute the aliquot in a pre-mixed diluent of 50:50 (v/v) Acetonitrile:Water to a final concentration of approximately 0.1 mg/mL. d. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Instrument: Standard HPLC or UHPLC system with UV detector.
-
Column: High-purity, end-capped C18 column (e.g., Waters XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 10% B
-
15.0 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
3. Rationale for Choices:
-
Column: The XBridge Premier BEH C18 column utilizes modern particle technology and hardware designed to minimize analyte-surface interactions, which is ideal for boronic acids.[15]
-
Mobile Phase: The low pH of the formic acid modifier ensures protonation of residual silanols, providing excellent peak symmetry.[5]
-
Gradient: The gradient is designed to first elute the polar boronic acid with good retention and then elute the less polar starting materials and the more non-polar coupled product, all within a reasonable run time.
References
- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(13), 1985-2000. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Ng, T., Kumar, A., & Wigman, L. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 117-123. [Link]
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. [Link]
- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. [Link]
- Kumar, A., Ng, T., Malhotra, S., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
- Duval, F. L., Wardani, P. A., & Zuilhof, H. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
- Request PDF. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Duval, F.L., Wardani, P.A., & Zuilhof, H. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]
- Bakthavatsalam, S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7859-7866. [Link]
- Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
- uHPLCs. (n.d.). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?
- LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
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- Liu, K., et al. (2022). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society, 144(35), 16046-16055. [Link]
- Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3121. [Link]
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- Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
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A Comparative Guide to Palladium Catalysts for Suzuki Coupling with (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The choice of catalyst is paramount, especially when dealing with challenging substrates such as deactivated or sterically hindered aryl chlorides. This guide provides an in-depth comparison of palladium catalysts for the coupling of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid, a substrate bearing both a deactivating chloro-substituent and an electron-withdrawing methoxycarbonyl group. We will delve into the mechanistic nuances of catalyst selection, present comparative data, and provide detailed experimental protocols to empower you in your synthetic endeavors.
The Challenge of Coupling Aryl Chlorides
The Suzuki-Miyaura coupling of aryl chlorides is notoriously more challenging than that of their bromide or iodide counterparts due to the strength of the C-Cl bond. The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[1] The inertness of the C-Cl bond necessitates the use of highly active palladium catalysts, typically featuring bulky and electron-rich ligands that promote this crucial step.[2]
The Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]
Comparative Analysis of Palladium Catalysts
For the coupling of this compound with a representative aryl bromide, such as 4-bromoanisole, we will compare three classes of palladium catalysts: a traditional phosphine-ligated catalyst, a modern biarylphosphine-ligated catalyst, and an N-heterocyclic carbene (NHC)-ligated catalyst.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Pd(PPh₃)₄ | 3-5 | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 60-75 | Commercially available, well-established | Lower reactivity with aryl chlorides, higher catalyst loading, longer reaction times |
| Pd(OAc)₂ / SPhos | 1-2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 2-6 | 90-98 | High activity for aryl chlorides, lower catalyst loading, shorter reaction times, broad substrate scope | Ligand can be air-sensitive, higher cost than PPh₃ |
| PEPPSI™-IPr | 1-2 | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane | RT - 80 | 1-4 | >95 | High thermal stability, air and moisture stable, very high activity, low catalyst loading | Higher initial cost of the pre-catalyst |
Note: The presented data is a synthesis of typical results for similar substrates and should be considered as a qualitative guide. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
In-Depth Catalyst Discussion
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This has been a workhorse catalyst in Suzuki couplings for decades.[3] However, its effectiveness with aryl chlorides is limited. The moderate electron-donating ability and steric bulk of the triphenylphosphine ligand are often insufficient to promote the challenging oxidative addition of the C-Cl bond, unless the aryl chloride is activated by potent electron-withdrawing groups.[4] For our target boronic acid, the chloro- and methoxycarbonyl groups do provide some activation, allowing for moderate yields, but higher catalyst loadings and longer reaction times are generally required.
Palladium Acetate with SPhos - Pd(OAc)₂ / SPhos
The advent of bulky, electron-rich biarylphosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), developed by the Buchwald group, revolutionized the coupling of aryl chlorides.[5] These ligands accelerate both the oxidative addition and the reductive elimination steps. The steric bulk of SPhos facilitates the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition. The electron-rich nature of the phosphine increases the electron density on the palladium center, further promoting its insertion into the C-Cl bond.[5] This catalyst system is highly versatile and generally provides excellent yields in shorter reaction times with lower catalyst loadings.[5]
PEPPSI™-IPr - An N-Heterocyclic Carbene (NHC) Pre-catalyst
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium catalysis. They are strong σ-donors, even more so than electron-rich phosphines, which makes the palladium center highly nucleophilic and reactive in oxidative addition. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) technology provides air- and moisture-stable Pd-NHC pre-catalysts that are readily activated under the reaction conditions.[6] PEPPSI™-IPr, featuring the bulky IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), is exceptionally active for the coupling of sterically hindered and electron-rich aryl chlorides, often at room temperature.[6]
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using the three catalyst systems discussed.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
This compound (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a flame-dried Schlenk flask, combine Pd(OAc)₂, SPhos, this compound, 4-bromoanisole, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the mixture to 100 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and dilute with water (10 mL) and ethyl acetate (15 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Protocol 3: Using PEPPSI™-IPr
Materials:
-
This compound (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
PEPPSI™-IPr (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (6 mL)
Procedure:
-
Add this compound, 4-bromoanisole, PEPPSI™-IPr, and Cs₂CO₃ to a Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane.
-
Stir the reaction mixture at room temperature or heat to 80 °C for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture, and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound has a profound impact on reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ can provide the desired product, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI™-IPr) offer significant advantages in terms of reaction rates, catalyst loadings, and overall yields. For demanding applications in pharmaceutical and materials synthesis, the investment in these advanced catalyst systems is often justified by their superior performance and reliability.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry: A European Journal, 12(21), 5142-5148.
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696.
- Habashneh, A. Y., Dakhil, O. O., Zein, A., & St. Rose, P. E. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading.
- Thiemann, T., Tanaka, Y., Hisaindee, S., & Kaabi, M. (2010). Suzuki–Miyaura reaction of chloroarenes using Pd(PPh3)4 as catalyst. Journal of Chemical Research, 34(1), 34–38.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). National Institutes of Health.
Sources
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
A Researcher's Guide to Alternative Cross-Coupling Strategies for (3-Chloro-4-(methoxycarbonyl)phenyl)boronic Acid
In modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a titan for the construction of C-C bonds, lauded for its functional group tolerance and reliability. However, reliance on a single methodology can be limiting. Challenges such as palladium catalyst costs, sensitivity to certain functional groups, and the need for specific ligands can necessitate the exploration of alternative synthetic routes. This guide provides an in-depth comparison of viable cross-coupling alternatives to the Suzuki reaction for the versatile, yet electronically demanding, (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid. We will delve into the mechanistic underpinnings, practical applications, and present supporting experimental data for Chan-Lam, Heck-type, and Sonogashira-type couplings, as well as direct C-H arylation, offering researchers a broader toolkit for molecular construction.
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling presents a powerful alternative for the formation of carbon-heteroatom bonds, a transformation not accessible through the standard Suzuki reaction. This copper-catalyzed reaction couples arylboronic acids with amines, amides, or alcohols, and is often lauded for its operational simplicity, frequently proceeding under mild conditions and open to the air.[1]
Mechanistic Rationale: The catalytic cycle is believed to involve the formation of a copper(II)-aryl species from the arylboronic acid. This intermediate can then undergo ligand exchange with the amine or alcohol. A subsequent reductive elimination from a transient Cu(III) species forges the desired C-N or C-O bond, regenerating a Cu(I) species which is then reoxidized to Cu(II) by an external oxidant, often atmospheric oxygen.[1]
Advantages over Suzuki:
-
Forms C-N and C-O bonds directly: A significant advantage where an arylamine or aryl ether is the target molecule.
-
Often milder conditions: Can frequently be run at room temperature and open to the atmosphere.[1]
-
Cost-effective catalyst: Utilizes copper, which is significantly more abundant and less expensive than palladium.
Limitations:
-
Reaction outcomes can be sensitive to the specific copper source, ligands, and base employed.
-
Yields can be lower for electron-deficient arylboronic acids or sterically hindered coupling partners.
Experimental Protocol: Copper-Catalyzed N-Arylation of Amines
The following protocol is a representative example of a Chan-Lam coupling for the N-arylation of an amine with a functionalized arylboronic acid.
To a solution of the amine (1.0 mmol) and the arylboronic acid (1.2 mmol) in methanol (5 mL) is added copper(II) acetate (0.1 mmol, 10 mol%) and triethylamine (2.0 mmol). The mixture is stirred at room temperature under an air atmosphere for 12-24 hours, monitoring by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-aryl amine.
Catalytic Cycle of Chan-Lam Coupling
Caption: Catalytic cycle of the Chan-Lam coupling.
Heck-Type Reaction: C-C Bond Formation with Alkenes
While the classical Heck reaction utilizes aryl halides, a variation employing arylboronic acids offers a halide-free alternative for the arylation of olefins.[2] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.
Mechanistic Rationale: In this palladium-catalyzed process, the arylboronic acid undergoes transmetalation with a Pd(II) species to form an arylpalladium(II) intermediate. This intermediate then undergoes migratory insertion with the alkene, followed by β-hydride elimination to yield the arylated alkene product and a hydridopalladium(II) species. The active Pd(0) catalyst is regenerated after reductive elimination. An oxidant is often required to facilitate the regeneration of the active catalyst.[3]
Advantages over Suzuki:
-
Direct olefination: Provides a direct route to arylated alkenes without the need for a pre-functionalized vinyl coupling partner.
-
Atom economy: Can be more atom-economical than a Suzuki coupling with a vinylboronic acid or halide.
Limitations:
-
Requires an oxidant to regenerate the catalyst.
-
Regioselectivity can be an issue with certain substituted alkenes.
-
Electron-withdrawing groups on the arylboronic acid can sometimes lead to lower yields.[3]
Experimental Protocol: Palladium-Catalyzed Heck-Type Reaction of an Arylboronic Acid with an Olefin
The following is a general procedure for the Heck-type coupling of an arylboronic acid with an alkene.
In a dried Schlenk tube, add the arylboronic acid (1.0 mmol), the olefin (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and N-bromosuccinimide (NBS) as an additive (0.3 mmol). The tube is evacuated and backfilled with an inert gas. Toluene (5 mL) is added, and the mixture is stirred at 25 °C for 12 hours. After the reaction is complete (monitored by TLC), the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[4]
Catalytic Cycle of the Heck-Type Reaction
Caption: Simplified catalytic cycle of the Heck-type reaction with arylboronic acids.
Sonogashira-Type Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides. A lesser-known but equally potent variant utilizes arylboronic acids as the coupling partner, often catalyzed by gold or palladium complexes.[5] This provides a direct route to functionalized internal alkynes.
Mechanistic Rationale: The gold-catalyzed variant is proposed to proceed through a Au(I)/Au(III) redox cycle. The Au(I) catalyst is first oxidized to a Au(III) species by an external oxidant. This Au(III) intermediate then reacts with the terminal alkyne and the arylboronic acid, leading to the formation of the C-C bond through reductive elimination and regeneration of the Au(I) catalyst.[5]
Advantages over Suzuki:
-
Direct alkynylation: Enables the direct synthesis of internal alkynes.
-
Mild conditions: Can often be performed at room temperature.[5]
Limitations:
-
Often requires a stoichiometric oxidant.
-
The scope of both the alkyne and the arylboronic acid can be limited depending on the catalytic system.
Experimental Protocol: Gold-Catalyzed Sonogashira-Type Coupling
The following protocol details a gold-catalyzed coupling of a terminal alkyne with an arylboronic acid.
To a solution of the terminal alkyne (0.4 mmol) and the arylboronic acid (0.8 mmol) in acetonitrile (2 mL) is added Ph₃PAuCl (5 mol%), AgBF₄ (5 mol%), and triethylamine (1.05 equiv). The mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired arylalkyne.[5]
Catalytic Cycle of Gold-Catalyzed Sonogashira-Type Coupling
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver-catalyzed three-component reaction of uracils, arylboronic acids, and selenium: synthesis of 5-arylselanyluracils - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Base Selection in Suzuki-Miyaura Couplings of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the formation of carbon-carbon bonds is paramount.[1] The reaction's robustness, mild conditions, and tolerance for a wide array of functional groups have cemented its utility.[2] However, the success and efficiency of this palladium-catalyzed reaction are critically dependent on the careful selection of its components, most notably the base.
This guide provides an in-depth analysis of how different bases impact the reaction yield when using (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid. This particular boronic acid presents a unique set of challenges due to the presence of two electron-withdrawing groups (a chloro and a methoxycarbonyl group), which can significantly influence the reaction kinetics.[3] We will delve into the mechanistic role of the base, present comparative data from analogous systems, and provide detailed experimental protocols to empower researchers in drug development and academia to optimize their synthetic strategies.
The Decisive Role of the Base in the Catalytic Cycle
The primary function of the base in the Suzuki-Miyaura reaction is to activate the boronic acid, thereby facilitating the crucial transmetalation step.[4] The catalytic cycle, illustrated below, involves three main stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. For this to occur efficiently, the boronic acid must be converted into a more nucleophilic boronate species. This is where the base plays its essential role.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle highlighting the base's role in activating the boronic acid.
For an electron-deficient substrate like this compound, the activation of the boronic acid is particularly critical. The electron-withdrawing nature of the substituents decreases the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[3] Consequently, the choice of base can dramatically influence the reaction rate and overall yield.
A Comparative Analysis of Common Bases
The selection of a base is a balancing act between sufficient reactivity to form the boronate and avoiding unwanted side reactions. A variety of inorganic and, less commonly, organic bases have been successfully employed.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are perhaps the most common bases used in Suzuki couplings. They are moderately strong and generally well-tolerated by many functional groups.[5]
-
Na₂CO₃ and K₂CO₃: Both are cost-effective and widely used, often in aqueous solutions with a co-solvent like dioxane or ethanol.[6][7] K₂CO₃ is slightly more basic and can sometimes offer better results.[8]
-
Cs₂CO₃: Cesium carbonate is a stronger and more soluble base that often provides superior yields, especially for challenging substrates, a phenomenon sometimes referred to as the "caesium effect."[9] It is particularly effective for sterically hindered or electron-deficient partners.
-
-
Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is highly effective, particularly for coupling reactions involving aryl chlorides or electron-poor boronic acids.[10][11] It is often used under anhydrous or nearly anhydrous conditions.
-
Hydroxides (KOH, NaOH): While strong and effective at promoting the reaction, hydroxides can sometimes lead to side reactions, including hydrolysis of the ester group in our target molecule.[5][12] Their high basicity requires careful control of reaction conditions.
-
Fluorides (KF, CsF): Fluoride ions are believed to play a unique role in activating the boronic acid, and can be a good choice when dealing with base-sensitive functional groups.[2][4]
Performance Data in Reactions with Substituted Phenylboronic Acids
| Arylboronic Acid/Ester | Coupling Partner | Base | Catalyst System | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 4-Chlorobenzonitrile | K₂CO₃ | [Pd(IPr)(η³-cin)Cl] | Ethanol | 89 | [13] |
| Phenylboronic acid | 1-Bromo-4-nitrobenzene | K₂CO₃ | Pd-iminophosphine complex | 1,4-Dioxane | 99 | [5] |
| (4-Methoxycarbonyl)phenylboronic acid pinacol ester | 2-Bromo-5-iodobenzoic acid | Na₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 61 | [14] |
| Phenylboronic acid | Aryl Iodide | K₃PO₄ | Pd₂(dba)₃ / XPhos | Dioxane/H₂O | 53 | [10] |
| Benzylic Phosphate | Various Arylboronic Acids | K₃PO₄ or K₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene | High | [15] |
| Heteroaryltrifluoroborate | 4-Chlorobenzonitrile | Cs₂CO₃ | Pd(OAc)₂ / RuPhos | 1,4-Dioxane/H₂O | 96 | [16] |
| Phenylboronic acid | 4-Bromochlorobenzene | KOH | Pd standard solution | Ethanol | 64 | [12] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature used. This table is intended to be illustrative of general trends.
Recommended Experimental Protocols
The following protocols are generalized procedures that can be adapted for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using K₂CO₃ in an Aqueous System
This is a robust and commonly used method suitable for a wide range of substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd(OAc)₂ (0.02 equiv) with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
K₂CO₃ (2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or Toluene)
-
Deionized Water
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and the palladium catalyst/ligand.
-
Add K₂CO₃ dissolved in a minimal amount of deionized water (e.g., 2 mL for a 1 mmol scale reaction).
-
Add the organic solvent (e.g., 8 mL of dioxane to make a 4:1 mixture).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Procedure using K₃PO₄ for Challenging Couplings
This method is often preferred for less reactive coupling partners like aryl chlorides or electron-deficient boronic acids.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (0.015 equiv) and XPhos (0.031 equiv)
-
K₃PO₄ (3.0 equiv), finely ground and dried
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., in a glovebox), combine the aryl halide, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add the anhydrous solvent via syringe.
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up is similar to Protocol 1, often involving filtration through a pad of Celite to remove inorganic salts before extraction.
Expert Insights & Recommendations
For the specific case of This compound , the electronic deactivation by both the chloro and methoxycarbonyl groups suggests that a stronger base may be required for efficient reaction.
-
Starting Point: A combination of K₂CO₃ in a dioxane/water system with a modern palladium catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos) is a reasonable starting point due to its general applicability and cost-effectiveness.[17]
-
For Higher Yields: If the reaction with K₂CO₃ is sluggish or gives low yields, switching to a stronger base is recommended. K₃PO₄ is an excellent choice, as it is particularly effective for electron-deficient systems.[10][11] The anhydrous conditions typically used with K₃PO₄ can also prevent potential hydrolysis of the methoxycarbonyl group.
-
Challenging Substrates: For particularly unreactive aryl chlorides, Cs₂CO₃ should be considered.[16] Its higher solubility and basicity can often overcome the activation barrier in difficult couplings.
-
Caution with Hydroxides: Given the presence of the methoxycarbonyl ester, strong nucleophilic bases like NaOH or KOH should be used with caution and at lower temperatures to minimize the risk of saponification.
Conclusion
The choice of base is a critical parameter that can dictate the success or failure of a Suzuki-Miyaura cross-coupling reaction. For the electronically deactivated this compound, while common carbonate bases may suffice under optimized conditions, stronger, non-nucleophilic bases like potassium phosphate often provide a more reliable path to high yields. By understanding the mechanistic role of the base and leveraging the comparative data from analogous systems, researchers can make informed decisions to streamline their synthetic efforts and accelerate the development of novel molecules.
References
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Navigating Steric Obstacles: A Comparative Guide to Mechanistic Nuances in Suzuki-Miyaura Reactions with Ortho-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its robustness and wide applicability in forging carbon-carbon bonds. However, the synthesis of sterically congested biaryls, particularly those bearing substituents at the ortho-positions of the phenylboronic acid, presents a significant synthetic hurdle. These challenges stem from steric impediment that can dramatically affect the kinetics and overall efficiency of the catalytic cycle. This guide provides an in-depth, objective comparison of catalytic systems and mechanistic strategies to overcome these obstacles, supported by experimental data and field-proven insights.
The Steric Challenge: Unpacking the Mechanistic Bottlenecks
The canonical Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] While oxidative addition of the aryl halide to the palladium(0) center is often facile, the subsequent steps are profoundly impacted by the presence of bulky ortho-substituents on the phenylboronic acid.
-
Transmetalation: This step, involving the transfer of the aryl group from the boronic acid to the palladium center, is frequently the rate-limiting step in couplings with sterically hindered substrates. The formation of the requisite intermediate, often proposed to involve a boronate species, is sterically disfavored.[2]
-
Reductive Elimination: The final step, which forms the new C-C bond and regenerates the Pd(0) catalyst, also faces a significant kinetic barrier. The two bulky aryl groups on the palladium(II) intermediate must orient themselves in a cis-like arrangement for the bond to form, a conformation that is energetically costly due to steric repulsion between the ortho-substituents.[3]
To address these challenges, significant efforts have been directed toward the development of sophisticated catalyst systems, primarily focusing on the design of bulky, electron-rich ligands that can accelerate these sluggish steps.
Comparative Analysis of Leading Catalytic Systems
The choice of ligand is paramount for successful Suzuki-Miyaura couplings of ortho-substituted phenylboronic acids. Two classes of ligands have emerged as the frontrunners: biaryl phosphines (Buchwald-type ligands) and N-heterocyclic carbenes (NHCs).
Buchwald-Type Biaryl Phosphine Ligands
Pioneered by Stephen L. Buchwald, these ligands are characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center. This architecture is crucial for promoting both oxidative addition and, critically, the difficult reductive elimination step.[4]
N-Heterocyclic Carbene (NHC) Ligands
NHCs have proven to be exceptional ligands for cross-coupling reactions due to their strong σ-donating ability, which stabilizes the palladium catalyst, and their modular steric bulk.[5] For sterically hindered couplings, NHC ligands with bulky N-aryl substituents, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are particularly effective.
Head-to-Head Performance Data
The following table summarizes representative data from the literature, comparing the performance of Buchwald-type and NHC ligands in the Suzuki-Miyaura coupling of challenging ortho-substituted phenylboronic acids. It is important to note that direct comparisons can be nuanced due to variations in reaction conditions across different studies.
| Coupling Partners | Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Tolylboronic acid + 2-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [4] |
| 2-Tolylboronic acid + 2-Chlorotoluene | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 | [5] |
| 2,6-Dimethylphenylboronic acid + 2-Bromo-1,3-dimethylbenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 85 | [6] |
| 2,6-Dimethylphenylboronic acid + 2-Bromo-1,3-dimethylbenzene | [(IPr)Pd(allyl)Cl] | K₃PO₄ | Dioxane | 80 | 16 | 91 | [7] |
| 2-Isopropylphenylboronic acid + 2-Bromo-isopropylbenzene | Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 12 | 88 | [8] |
| 2-Isopropylphenylboronic acid + 2-Bromo-isopropylbenzene | [Pd(IPr)(cin)Cl] | K₃PO₄ | Dioxane | 100 | 18 | 90 | [7] |
Key Insights from Comparative Data:
-
NHC Ligands for Speed: In several instances, Pd-NHC catalysts, particularly those with bulky IPr-type ligands, can achieve high yields in significantly shorter reaction times compared to some Buchwald-type systems.[5]
-
Buchwald Ligands for Extreme Steric Hindrance: For the synthesis of exceptionally hindered biaryls, such as tetra-ortho-substituted products, specialized Buchwald ligands like BI-DIME have demonstrated remarkable efficacy.[8]
-
Precatalysts for Robustness: The use of well-defined palladium precatalysts, such as [Pd(IPr)(cinnamyl)Cl], often leads to more reproducible results and higher activity at lower catalyst loadings.[5]
Mechanistic Deep Dive: The Role of Ligand Architecture
Computational studies have provided valuable insights into how these advanced ligands facilitate the coupling of sterically hindered substrates.
The Buchwald Ligand Advantage
Density functional theory (DFT) calculations suggest that the biaryl backbone of Buchwald ligands plays a crucial role in stabilizing the transition state of reductive elimination. The steric bulk forces the two aryl groups on the palladium into a conformation that is pre-organized for C-C bond formation, thereby lowering the activation energy of this critical step.
The NHC Ligand's Electronic Push
The strong σ-donating character of NHC ligands increases the electron density on the palladium center. This electronic push is thought to facilitate both the oxidative addition of less reactive aryl chlorides and the final reductive elimination step. The steric bulk of the N-aryl substituents on the NHC also plays a vital role in creating a coordinatively unsaturated and reactive palladium species.
Experimental Protocols for Success
Reproducibility is key in scientific research. The following are detailed, step-by-step protocols for representative Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids, employing both a Buchwald-type and an NHC ligand.
Protocol 1: Synthesis of a Tri-ortho-substituted Biaryl using a Buchwald-type Ligand
Reaction: Coupling of 2-tolylboronic acid with 2-chlorotoluene using SPhos.
Materials:
-
2-Tolylboronic acid
-
2-Chlorotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-tolylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and SPhos (0.055 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add 2-chlorotoluene (1.0 mmol) via syringe.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rapid Synthesis of a Tri-ortho-substituted Biaryl using an NHC Precatalyst
Reaction: Coupling of 2-tolylboronic acid with 2-chlorotoluene using [Pd(IPr)(cinnamyl)Cl].
Materials:
-
2-Tolylboronic acid
-
2-Chlorotoluene
-
[Pd(IPr)(cinnamyl)Cl]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve 2-tolylboronic acid (1.5 mmol) and K₂CO₃ (2.0 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Add 2-chlorotoluene (1.0 mmol) to the mixture.
-
Add the [Pd(IPr)(cinnamyl)Cl] precatalyst (0.01 mmol).
-
Seal the vial and heat the mixture to 80 °C with stirring for 2 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles and Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the key catalytic cycles and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids remains a challenging yet critical transformation in organic synthesis. The development of sterically demanding and electron-rich ligands, particularly Buchwald-type phosphines and N-heterocyclic carbenes, has significantly expanded the scope of this reaction. While both ligand classes demonstrate exceptional performance, the choice of the optimal catalyst system is often substrate-dependent. NHC-based catalysts may offer advantages in terms of reaction speed for moderately hindered substrates, whereas specialized Buchwald ligands have shown unparalleled success in the construction of extremely congested biaryls.
Future research will likely focus on the development of even more active and robust catalysts with lower environmental impact, as well as a deeper computational and experimental understanding of the subtle mechanistic details that govern these complex transformations. The insights and protocols provided in this guide are intended to empower researchers to confidently navigate the steric challenges inherent in these reactions and to accelerate the discovery and development of novel molecules.
References
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- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329–332. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Tang, W., & Zhang, X. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their application in catalysis. Chemical Society Reviews, 40(10), 5151–5169.
- Yin, J., & Buchwald, S. L. (2000). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 122(48), 12051–12052.
- Viciu, M. S., Kelly, R. A., III, & Nolan, S. P. (2003).
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions.
- Oldenhuis, N. J., Dong, V. M., & Hartwig, J. F. (2011). Palladium-Catalyzed α-Arylation of Trimethylsilyl Enol Ethers with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 133(40), 15874–15877.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Suzuki, A. (2004). The Suzuki reaction with arylboron compounds in arene synthesis. Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kudo, N., & Fu, G. C. (2004). Asymmetric Suzuki Cross-Couplings of Unactivated Alkyl Halides. Journal of the American Chemical Society, 126(43), 13904–13905.
- Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). A General Catalyst for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides. Organic Letters, 4(23), 4053–4056.
- Barder, T. E., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Aryl Chlorides. Organic Letters, 6(16), 2649–2652.
- Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions. Journal of the American Chemical Society, 128(12), 4101–4111. [Link]
- Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
- Denmark, S. E., & Baird, J. D. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboranes and Organostannanes. Chemistry–A European Journal, 12(19), 4954–4963.
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- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270–5298.
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- Ghaffari, B., & Zare, A. (2018). Recent advances in the Suzuki-Miyaura cross-coupling reaction. Tetrahedron, 74(38), 5175–5209.
- Leadbeater, N. E., & Marco, M. (2002). Preparation of a palladacycle catalyst for use in Suzuki coupling reactions under microwave promotion. Organic Letters, 4(17), 2973–2976.
- Bedford, R. B. (2003). High-activity catalysts for Suzuki coupling and their application in a sequential, one-pot cross-coupling and Heck reaction.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
- Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated aryl chlorides.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Jutand, A. (2007). Role and Effects of Halide Ions on the Rates and Mechanisms of Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Inorganic Chemistry, 2007(15), 2017–2036.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: a new, air-stable catalyst for the synthesis of tetra-ortho-substituted biaryls. Journal of the American Chemical Society, 131(20), 6961-6963.
- Dorta, R., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2005). (IPr*)Pd(allyl)Cl: An Easily Synthesized, General, and Highly Active Catalyst for the Suzuki−Miyaura Reaction. Journal of the American Chemical Society, 127(8), 2485–2495.
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Performance of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid in Flow Chemistry: A Comparative Analysis for Suzuki-Miyaura Cross-Coupling
An In-Depth Technical Guide
This guide provides a comprehensive analysis of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid's performance in continuous flow chemistry, a paradigm-shifting technology in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with alternative reagents, supported by established mechanistic principles and illustrative experimental data, to guide rational substrate selection and process optimization for Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The transition from traditional batch processing to continuous flow methodologies offers significant advantages, including superior heat and mass transfer, enhanced safety for handling hazardous reagents and exothermic reactions, precise control over reaction parameters, and streamlined scalability.[4][5][6] The selection of the boronic acid is a critical parameter that dictates reaction efficiency, and understanding its performance within a flow regime is paramount for process development.
Understanding the Reagent: Electronic Profile of this compound
This compound is a substituted arylboronic acid featuring two distinct electron-withdrawing groups (EWGs): a chloro group at the meta-position and a methoxycarbonyl group at the para-position relative to the boronic acid moiety. This substitution pattern significantly influences the electronic properties of the phenyl ring and, consequently, its reactivity in the Suzuki-Miyaura catalytic cycle.
The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The electronic nature of the boronic acid primarily impacts the transmetalation step, which is often rate-determining.
-
Electron-Withdrawing Effects : The EWGs decrease the electron density on the aromatic ring. This reduction in nucleophilicity can slow the rate of transmetalation, where the organic group is transferred from the boron atom to the palladium center.[7]
-
Lewis Acidity : Conversely, the EWGs increase the Lewis acidity of the boron atom. This can facilitate the initial formation of the boronate complex with the base, a crucial step for activating the boronic acid.[7]
The net effect is a balance between these opposing factors. Generally, for Suzuki-Miyaura couplings, boronic acids bearing strong EWGs are less reactive than their electron-rich or unsubstituted counterparts and may require more forcing conditions (e.g., higher temperatures, more active catalysts, or longer residence times in flow) to achieve high conversion.[8]
Comparative Performance Analysis
To objectively assess the performance of this compound, we compare it against two structurally related alternatives and the parent phenylboronic acid. This comparison isolates the electronic contributions of each substituent.
-
Phenylboronic Acid : The unsubstituted baseline for reactivity.
-
4-(Methoxycarbonyl)phenyl)boronic acid : Lacks the chloro substituent, isolating the impact of the methoxycarbonyl group.[2]
-
3-Chlorophenylboronic acid : Lacks the methoxycarbonyl group, isolating the impact of the chloro group.
While direct, head-to-head comparative data under identical flow conditions is not extensively published, performance can be reliably inferred from established mechanistic principles.[2][7]
Table 1: Comparative Performance of Substituted Phenylboronic Acids
| Boronic Acid | Key Substituents & Electronic Effect | Expected Relative Reactivity in Flow Suzuki-Miyaura Coupling | Illustrative Yield Range* |
| Phenylboronic Acid | None (Neutral) | Highest | 85-99% |
| 4-(Methoxycarbonyl)phenyl)boronic acid | One EWG (-CO₂Me) | High | 80-95% |
| 3-Chlorophenylboronic acid | One EWG (-Cl) | Moderate to High | 75-90% |
| This compound | Two EWGs (-Cl, -CO₂Me) | Moderate | 70-85% |
*Note: Yields are illustrative and highly dependent on the specific aryl halide, catalyst, ligand, base, solvent, temperature, and residence time employed.[7]
Causality Behind Performance Trends:
The expected reactivity trend is: Phenylboronic Acid > 4-(Methoxycarbonyl)phenyl)boronic acid > this compound .
The presence of a single EWG on 4-(methoxycarbonyl)phenyl)boronic acid slightly reduces its reactivity compared to the unsubstituted phenylboronic acid. The addition of a second EWG (the chloro group) in this compound further decreases the phenyl ring's electron density, making it the least reactive among the substituted analogs shown. This often necessitates optimization of flow conditions, such as increasing the reactor temperature or employing a more active palladium pre-catalyst (e.g., one with a biarylphosphine ligand like SPhos or XPhos), to achieve comparable yields and throughput.[8]
Visualizing the Process: Workflow and Mechanism
To better understand the practical application and underlying chemistry, the following diagrams illustrate a typical experimental flow setup and the core catalytic cycle.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling in Flow
This protocol provides a robust, self-validating framework for comparing boronic acids. The key is to maintain identical conditions (residence time, temperature, stoichiometry, concentrations) while only changing the boronic acid substrate.
1. Reagent Preparation (Self-Validation Checkpoint 1: Concentration Accuracy)
-
Solution A (Aryl Halide Stream): Dissolve the aryl halide (e.g., 4-bromoanisole, 1.0 equiv) and an internal standard (e.g., dodecane) in a suitable solvent (e.g., 1,4-dioxane or THF/H₂O mixture) to a final concentration of 0.1 M.
-
Solution B (Boronic Acid Stream): In a separate vessel, dissolve the boronic acid (e.g., this compound, 1.2-1.5 equiv) and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv) in the same solvent system to a final concentration of 0.1 M (with respect to the aryl halide).
-
Causality: Using two separate streams prevents premature reaction or degradation. The base is crucial for forming the nucleophilic boronate species, which is essential for the transmetalation step. [7]An internal standard allows for accurate yield determination via GC or HPLC, ensuring data integrity.
2. Flow Reactor Setup (Self-Validation Checkpoint 2: System Stability)
-
Assemble the flow chemistry system as depicted in the workflow diagram. Use two syringe pumps or HPLC pumps for pulseless, accurate flow.
-
The reactor can be a packed-bed column containing a heterogeneous palladium catalyst (e.g., Pd/C) or a heated coil (PFA or stainless steel) for homogeneous catalysis (e.g., using Pd(PPh₃)₄). [4][9]* Install a back pressure regulator (BPR) set to 10-15 bar.
-
Causality: The BPR allows the solvent to be heated well above its atmospheric boiling point without boiling, significantly accelerating reaction rates safely. [5]A stable, leak-free system is essential for reproducible results.
3. Reaction Execution and Data Collection (Self-Validation Checkpoint 3: Steady State)
-
Set the reactor temperature (e.g., 100-150 °C).
-
Set the flow rates for both pumps to be equal (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min). The residence time is calculated as the reactor volume divided by the total flow rate.
-
Initially, pump solvent through the system to equilibrate temperature and pressure.
-
Switch the pump inlets to the reagent solutions (A and B).
-
Allow the system to run for at least 3-5 residence times to reach a steady state before collecting samples.
-
Collect timed samples at the reactor outlet.
-
Causality: Reaching a steady state ensures that the collected sample is representative of the reaction under the defined conditions, not the transient start-up phase. This is a core principle of valid flow chemistry experimentation.
4. Analysis and Comparison
-
Quench each collected sample with a small amount of water or dilute acid.
-
Analyze the organic phase by GC-MS or LC-MS to determine the conversion of the starting material and the yield of the biaryl product relative to the internal standard.
-
Repeat the entire process under identical conditions for the other boronic acids to be compared.
-
Causality: By keeping all parameters constant except for the boronic acid, any observed differences in yield or conversion can be directly attributed to the substrate's inherent reactivity.
Conclusion
This compound is a valuable, albeit moderately reactive, building block for Suzuki-Miyaura cross-coupling reactions. Its dual electron-withdrawing substituents necessitate careful optimization of reaction conditions, particularly in a continuous flow setting. Flow chemistry provides the ideal platform for this optimization, allowing for rapid screening of temperatures, residence times, and catalyst systems in a safe and material-sparing manner. By understanding the electronic effects of its substituents and comparing its performance to relevant analogs, researchers can effectively harness this reagent for the efficient synthesis of complex molecular architectures.
References
- Parmar, D., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
- Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. University of Naples Federico II Institutional Archive. [Link]
- Oliva, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry. [Link]
- Nagaki, A., et al. (2016). Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. Organic Process Research & Development. [Link]
- Monguchi, Y., et al. (2019). Continuous-Flow Suzuki-Miyaura and Mizoroki-Heck Reactions under Microwave Heating Conditions. Chemistry–A European Journal, 19(1), 3-14. [Link]
- Leeke, G. A., et al. (2007). Continuous-Flow Suzuki−Miyaura Reaction in Supercritical Carbon Dioxide. Organic Process Research & Development, 11(1), 134-139. [Link]
- Nagaki, A., et al. (2016). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis.
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]
- Oliva, M., & Sharma, U. K. (2023). Boronic Acids and Their Derivatives as Continuous-Flow-Friendly Alkyl Radical Precursors. Synlett, 34(07), 713-720. [Link]
- Nagaki, A., & Yoshida, J. I. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. [Link]
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3434-3435. [Link]
- Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Maj, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
- Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]
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- Maj, A., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
- Cravotto, G., & Orio, L. (2011). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 16(5), 3946-3966. [Link]
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- Musacchio, A. J. (2018).
- Dreher, S. D., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(1), 218-221. [Link]
- Deadman, B. J. (2014). FLOW CHEMISTRY. Amazon S3. [Link]
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A Researcher's Guide to the Suzuki-Miyaura Coupling: A Comparative Analysis of Boronic Acids and Boronate Esters
For synthetic chemists, particularly those in pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. At the heart of this powerful transformation lies the organoboron reagent. The choice between a boronic acid and its corresponding boronate ester is a critical decision that can profoundly influence reaction efficiency, yield, and practicality. This guide provides an in-depth, objective comparison of these two classes of reagents, supported by experimental data, to empower researchers to make informed decisions in their synthetic endeavors.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between boronic acids and their boronate ester counterparts is a classic trade-off between chemical reactivity and stability.[1][2]
Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][4] However, this reactivity comes at a significant cost: reduced stability. Boronic acids are susceptible to various decomposition pathways, most notably protodeboronation (the cleavage of the C-B bond by a proton source) and oxidation, especially under the aqueous basic conditions often employed in Suzuki-Miyaura couplings.[1][5][6][7] This instability can negatively impact their shelf-life and lead to lower reaction yields due to reagent degradation.[1][2] Some boronic acids, particularly certain heteroaryl and vinyl derivatives, are notoriously unstable.[2][4]
Boronate esters , such as the commonly used pinacol and N-methyliminodiacetic acid (MIDA) esters, offer substantially greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[1] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also possible.[1][8]
Comparative Performance Data
The following table summarizes the key characteristics and performance differences between boronic acids and boronate esters in Suzuki-Miyaura cross-coupling.
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol, MIDA) |
| Reactivity | Generally higher, leading to faster reaction times.[1][2][3] | Generally lower, may require longer reaction times or higher temperatures.[1] |
| Stability | Lower; susceptible to protodeboronation and oxidation.[1][5][9] | High; often stable to air, moisture, and chromatography.[1][2][10] |
| Handling & Storage | Can be challenging; may require inert atmosphere and low temperatures for long-term storage.[2] | Easy to handle; often stable at room temperature.[1][2] |
| Purity | Can be difficult to obtain and maintain in high purity due to decomposition.[2] | Generally high; can be purified by standard techniques like column chromatography.[1][2] |
| Yield | Can be high in short reaction times, but may be compromised by decomposition.[2] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2] |
| Substrate Scope | Broad, but can be limited by the instability of certain derivatives (e.g., some heteroaryl boronic acids).[2][4] | Very broad; the stability of esters allows for the use of otherwise unstable boron species.[4][10] |
| Special Applications | General purpose cross-coupling. | Iterative cross-coupling (MIDA esters), high-throughput screening.[1][4][10] |
The Suzuki-Miyaura Catalytic Cycle: A Visual Representation
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
The transmetalation step is where the choice between a boronic acid and a boronate ester has the most significant mechanistic implications. While boronic acids can directly participate in transmetalation, boronate esters may first undergo hydrolysis to the corresponding boronic acid before the transfer of the organic group to the palladium center.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a representative starting point for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid or boronate ester. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronate ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with H₂O as a co-solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid or boronate ester (1.2 mmol), palladium catalyst (e.g., 0.02 mmol Pd(PPh₃)₄), and base (e.g., 2.0 mmol K₂CO₃).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 5 mL of Toluene and 1 mL of H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol for the Deprotection of a MIDA Boronate and Subsequent Cross-Coupling
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in iterative cross-coupling strategies.[4][10] The MIDA group can be cleaved under mild aqueous basic conditions to liberate the free boronic acid for the subsequent coupling step.[4]
Materials:
-
Aryl MIDA boronate (1.0 mmol, 1.0 equiv)
-
Aqueous base (e.g., 1 M NaOH or NaHCO₃)
-
Organic solvent (e.g., THF)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst and ligand
-
Base for coupling (e.g., K₃PO₄)
-
Solvent for coupling (e.g., Dioxane/H₂O)
Procedure:
-
MIDA Deprotection:
-
Dissolve the aryl MIDA boronate (1.0 mmol) in a suitable organic solvent (e.g., 5 mL THF).
-
Add an aqueous base (e.g., 2 mL of 1 M NaOH) and stir vigorously at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, acidify the mixture with 1 M HCl to pH ~7 and extract the liberated boronic acid with an organic solvent (e.g., ethyl acetate). The crude boronic acid can be used directly in the next step.
-
-
Suzuki-Miyaura Coupling:
-
To the crude boronic acid from the previous step, add the aryl halide (1.0 mmol), palladium catalyst, ligand, and base for coupling in a reaction vessel.
-
Proceed with the general Suzuki-Miyaura coupling protocol as described above.
-
Decision-Making Workflow: Choosing the Right Reagent
The selection of a boronic acid versus a boronate ester is a nuanced decision that depends on several factors. The following workflow can guide researchers in making the optimal choice for their specific application.
Caption: Decision-making workflow for selecting a boronic acid or boronate ester.
Conclusion
The choice between boronic acids and boronate esters in Suzuki-Miyaura cross-coupling is not a matter of one being universally superior to the other. Instead, it is a decision that hinges on the specific demands of the synthetic problem at hand. Boronic acids offer high reactivity, which can be advantageous for rapid and efficient couplings.[1][2][3] Conversely, boronate esters provide superior stability, handling, and purity, making them the reagent of choice for complex, multi-step syntheses and applications where reagent robustness is critical.[1][2] The development of specialized boronate esters, such as MIDA boronates, has further expanded the synthetic utility of these reagents, enabling sophisticated strategies like iterative cross-coupling.[4][10] By understanding the fundamental trade-offs and considering the practical aspects of their specific project, researchers can strategically select the optimal organoboron reagent to achieve their synthetic goals with greater efficiency and success.
References
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Comparison of reactivity of different boron reagents (a) The predicted...
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH.
- Suzuki-Miyaura Cross-Coupling Reagents - Sigma-Aldrich.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Protodeboron
- Development of Organic Transformations Based on Protodeboronation - ACS Public
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model - Morressier.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
A Comparative Guide to Greener Suzuki-Miyaura Cross-Coupling Reactions of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Synthesis with Green Chemistry Principles.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability in constructing C-C bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials. The focus of this guide, (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid, is a valuable building block, featuring electron-withdrawing groups that influence its reactivity. Traditionally, the coupling reactions involving such substrates often rely on palladium catalysts in organic solvents like toluene or dioxane, which, while effective, pose environmental and safety concerns. This guide provides a comparative analysis of traditional versus greener approaches for reactions involving this specific boronic acid, offering experimental insights to facilitate the adoption of more sustainable synthetic strategies without compromising efficiency.
Mechanistic Considerations: The Challenge of Electron-Deficient Boronic Acids
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid is a critical factor, primarily impacting the transmetalation step, which is often rate-determining. This compound possesses two electron-withdrawing substituents: a chloro group and a methoxycarbonyl group. These groups decrease the electron density on the phenyl ring, which can slow the transfer of the organic moiety to the palladium center. Consequently, reactions with this boronic acid may require more forcing conditions, such as higher temperatures or longer reaction times, compared to their electron-rich counterparts. This makes the optimization of reaction conditions, particularly through green chemistry approaches, a crucial endeavor to enhance efficiency and sustainability.
Comparative Analysis of Reaction Conditions
The following sections compare traditional and green chemistry approaches for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Table 1: Comparison of Traditional vs. Green Suzuki-Miyaura Coupling Protocols
| Parameter | Traditional Approach | Green Approach 1: Aqueous Ethanol | Green Approach 2: Microwave-Assisted |
| Solvent | Toluene/Dioxane and Water | Ethanol/Water | Ethanol/Water |
| Energy Source | Conventional Heating (Oil Bath) | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Reaction Time | 12 - 24 hours | 4 - 12 hours | 15 - 40 minutes |
| Temperature | 80 - 110 °C | 65 - 80 °C | 100 - 135 °C |
| Catalyst System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(OAc)₂ or Pd/C | Pd(PPh₃)₄ or specialized Pd complexes |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ | K₂CO₃, K₃PO₄ |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Green Metrics | High Process Mass Intensity (PMI), use of hazardous solvents | Lower PMI, use of renewable and safer solvents | Drastically reduced energy consumption and time |
Experimental Protocols
The following are detailed, step-by-step methodologies for the compared approaches.
Protocol 1: Traditional Suzuki-Miyaura Coupling in Toluene/Ethanol/Water
This protocol is a robust and generally applicable method for the coupling of various aryl halides with this compound using conventional heating.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1, 5 mL).
-
Heat the reaction mixture to 85 °C with stirring for 12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Green Suzuki-Miyaura Coupling in Aqueous Ethanol
This protocol utilizes a more environmentally friendly solvent system, reducing the reliance on hazardous organic solvents.[1]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium(II) Hydroxide [Pd(OH)₂] (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Ethanol
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OH)₂ (0.02 mmol), and K₃PO₄ (3.0 mmol).
-
Add a solvent mixture of Ethanol:Water (3:1, 4 mL).
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to 65 °C with vigorous stirring for 4-8 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Microwave-Assisted Green Suzuki-Miyaura Coupling
This protocol leverages microwave irradiation to dramatically reduce reaction times and energy consumption.[2][3]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 2.5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol
-
Water
Procedure:
-
In a microwave reaction vial, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (2.0 mmol).
-
Add a solvent mixture of Ethanol:Water (4:1, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 135 °C for 15-40 minutes.
-
Cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Green Chemistry Workflow Comparison
Caption: A comparative workflow of traditional vs. microwave-assisted green synthesis.
Conclusion and Future Outlook
While traditional Suzuki-Miyaura protocols provide reliable routes to biaryl compounds from this compound, greener alternatives offer significant advantages in terms of sustainability, safety, and efficiency. The adoption of aqueous ethanol as a solvent mitigates the hazards associated with traditional organic solvents. Furthermore, the integration of microwave technology drastically reduces reaction times from hours to minutes, leading to substantial energy savings and increased throughput. For researchers and drug development professionals, these green approaches not only align with the growing demand for sustainable chemical manufacturing but also offer practical benefits in accelerating discovery and development timelines. Further exploration into even more sustainable methods, such as mechanochemistry (solvent-free reactions) and the use of more abundant and less toxic catalysts like nickel, will continue to refine the synthetic chemist's toolkit for a greener future.
References
- Blettner, C. G., König, W. A., Stenzel, W., & Schotten, T. (Year). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Li, J., & Grennberg, H. (2006). Microwave-Assisted Covalent Sidewall Functionalization of Multiwalled Carbon Nanotubes. Chemistry – A European Journal.
- Dolsak, A., & Mravljak, K. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(24), 7583.
- Leadbeater, N. E., & Marco, M. (2003). Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Irradiation. Organic & Biomolecular Chemistry, 1(11), 2045-2051.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Molander, G. A., & Biolatto, B. (2003).
- Namboodiri, V. V., & Varma, R. S. (2002). Microwave-Assisted Suzuki Cross-Coupling of Aryl Halides with Phenylboronic Acid in Poly(ethylene glycol) (PEG). Green Chemistry, 4(2), 167-169.
- Shaikh, A. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12(1), 1-15.
- Singh, B., et al. (2021). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 23(1), 139-181.
- Tao, B., & Boykin, D. W. (2004). A simple and efficient microwave-assisted Suzuki cross-coupling reaction of aryl bromides and iodides catalyzed by palladium acetate in N,N-dimethylacetamide. Tetrahedron Letters, 45(21), 4065-4068.
- Varma, R. S. (1999). Solvent-free organic syntheses.
- Wallace, D. J., & Chen, C. (2002). Practical application of a Suzuki cross-coupling reaction in the synthesis of a novel PDE4 inhibitor. Tetrahedron Letters, 43(37), 6987-6990.
- Wang, Y., & Sauer, D. R. (2004). Microwave-assisted Suzuki cross-coupling reactions in aqueous media. Organic Letters, 6(16), 2793-2796.
- Zou, G., Wang, Z., Zhu, J., & Tang, J. (2003). Guanidine−Palladium Complex: A Highly Active and Reusable Catalyst for Suzuki−Miyaura and Heck Reactions in Aqueous Media. Organic Letters, 5(22), 4211-4214.
Sources
Safety Operating Guide
Navigating the Disposal of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic Acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are cornerstones of a safe, efficient, and ethical laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid, ensuring the safety of personnel and the protection of our environment. Our commitment is to empower researchers with the knowledge to handle chemical waste with the same precision and care they apply to their experiments.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicity data for this compound may be limited, the boronic acid functional group and the chlorinated aromatic ring necessitate a cautious approach. Based on data from similar compounds, it should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3].
Core Safety Directives:
-
Work in a Controlled Environment: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation[4].
-
Personal Protective Equipment (PPE): A non-negotiable aspect of safe handling is the use of appropriate PPE. This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), a lab coat, and closed-toe shoes[4][5].
| Hazard Classification (Based on Analogues) | GHS Pictogram | Precautionary Statement |
| Skin Irritation (Category 2) | ❗️ | P264: Wash skin thoroughly after handling.[2] |
| Eye Irritation (Category 2) | ❗️ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] |
| Respiratory Irritation (May cause) | ❗️ | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
Waste Segregation and Collection: A Foundation of Safe Disposal
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[5].
Step-by-Step Waste Collection Protocol:
-
Solid Waste:
-
Collect unreacted this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, silica gel) in a designated, sealable, and chemically compatible container clearly labeled as "Hazardous Waste"[5].
-
The container should be made of a material that does not react with the waste. For this compound, a high-density polyethylene (HDPE) container is suitable.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, clearly labeled, and sealable container for liquid hazardous waste[5].
-
Due to its chlorinated nature, this waste stream must be segregated as halogenated organic waste [6]. Never mix it with non-halogenated organic waste, as this significantly increases disposal costs and complexity[7].
-
Do not mix boronic acid waste with strong oxidizing agents, strong bases, or other reactive chemicals to avoid potentially violent reactions[8].
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[9].
-
The full chemical name: "this compound".
-
The primary hazards (e.g., Irritant).
-
The date of accumulation.
-
-
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow for this compound.
On-Site Storage and Final Disposal
Proper on-site storage of hazardous waste is regulated by agencies such as the EPA and OSHA and is crucial for maintaining a safe laboratory environment[10][11][12].
-
Satellite Accumulation Areas (SAAs): Hazardous waste should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel[9][13].
-
Container Management: Waste containers must be kept closed except when adding waste, and they should be stored in secondary containment to prevent spills[13].
-
Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company[1]. The primary method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (such as HCl)[1][14].
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled[5].
Triple Rinse Protocol:
-
First Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste[4][5].
-
Subsequent Rinses: Depending on your institution's guidelines, the second and third rinsates may also need to be collected as hazardous waste[5][15].
-
Final Disposal of Container: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream[4].
Emergency Procedures for Spills
In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and environmental contamination.
-
Small Spills (Solid):
-
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Collect the absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Prevent the spill from entering drains or waterways[16].
-
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Apollo Scientific. (2023, July 5). 3-Chloro-4-(methoxycarbonyl)benzeneboronic acid Safety Data Sheet.
- Benchchem. (n.d.). Essential Procedures for the Proper Disposal of ARI-3531.
- (n.d.). Process for Disposal of Chlorinated Organic Residues.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- (2017, August 7). MSDS of 3-chloro-4-(ethoxycarbonyl)phenylboronic acid.
- OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
- (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- (n.d.). Managing Hazardous Chemical Waste in the Lab.
- TCI Chemicals. (2025, May 28). SAFETY DATA SHEET - 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid.
- ChemicalBook. (2025, July 19). 3-CHLORO-4-METHOXYPHENYLBORONIC ACID - Safety Data Sheet.
- OSHA. (n.d.). Hazardous Waste - Overview.
- Water Corporation. (n.d.). Laboratory chemical waste.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf.
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A Researcher's Guide to the Safe Handling of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid
This guide provides a comprehensive framework for the safe handling, use, and disposal of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid (CAS No. 874219-45-1). As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a procedural rationale grounded in established safety principles. This document is designed for researchers, scientists, and drug development professionals, aiming to build a foundation of trust through technical accuracy and field-proven insights.
Immediate Safety Profile
This compound is a solid organic compound that, while not acutely toxic, presents notable irritant hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of its dust.[1][2] Proper handling and containment are therefore essential to mitigate these risks.
Hazard Summary Table
| Hazard Classification | Description | Primary Exposure Routes |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2] | Dermal contact |
| Eye Irritation (Category 2) | Causes serious eye irritation.[2] | Eye contact with dust or splashes |
| Respiratory Irritation | May cause respiratory irritation if dust is inhaled.[1] | Inhalation of dust |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of each component is based on a risk assessment of the compound's physical and chemical properties.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[2][3][4] | Protects eyes from airborne dust particles and accidental splashes of solutions containing the compound. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[2] | Prevents direct skin contact. Nitrile gloves offer good protection against incidental contact with many organic solids and solvents.[5] Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[6][7] | Protects skin from accidental spills and contact. Ensures no skin is exposed between the glove and the lab coat sleeve. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[1][3][6] | Minimizes the risk of respiratory tract irritation from airborne particulates.[1] All handling of the solid should ideally be performed within a fume hood to eliminate this risk.[8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety. The following workflow is designed to minimize dust generation and prevent cross-contamination.
Preparation:
-
Ventilation: All weighing and transfer operations involving the solid compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed before beginning work.[3][4]
-
Work Area: The designated work area should be clean, free of clutter, and covered with absorbent bench paper to contain any minor spills.
Handling Workflow:
Caption: Safe handling workflow for this compound.
Post-Handling:
-
Decontamination: Clean the work area and any equipment used (spatulas, weigh boats, etc.) to remove any residual chemical.
-
Hygiene: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][9] Do not eat, drink, or smoke in the laboratory.[9]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][10] |
| Skin Contact | Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1][3][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
| Spills | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[1][9] Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department. |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety. All waste materials must be treated as hazardous.
Waste Segregation and Collection:
-
Solid Waste: All unused or waste this compound, along with any contaminated consumables (e.g., weigh boats, gloves, bench paper), must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[1][9]
-
Liquid Waste: If the compound is used in a solution, the resulting waste stream must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour boronic acid waste down the drain.[1][11]
-
Empty Containers: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times. The rinseate must be collected and disposed of as hazardous liquid waste.[8] After decontamination, deface the original label, and dispose of the container according to your institution's guidelines for clean glassware or plastic.[8]
Disposal Workflow Diagram:
Caption: Waste disposal decision workflow for materials contaminated with the compound.
Always consult your institution's specific EHS guidelines for hazardous waste disposal, as local regulations may vary.[7]
References
- How To Safely Dispose of Boric Acid. Lab Alley.
- Disposal Of Boric Acid. Sciencing.
- Boric acid. Chemtalk - #1 Science Forum For Lab Technicians.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
- Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University.
- Safety in the chemical laboratory. COPYRIGHTED MATERIAL.
- STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
- MSDS of 3-chloro-4-(ethoxycarbonyl)phenylboronic acid. Capot Chemical Co., Ltd.
- Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
- Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvent Association.
- Safe and efficient handling of chlorinated solvents. IPI Global.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Working with Chemicals. National Center for Biotechnology Information (NCBI) Bookshelf.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciencing.com [sciencing.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 3-CHLORO-4-METHOXYPHENYLBORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

